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  • Product: (1-Amino-1-methylbutyl)phosphonic acid hydrate
  • CAS: 125078-17-3

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate

Executive Summary In the landscape of peptidomimetics and rational drug design, α -aminophosphonic acids serve as critical structural motifs. As bioisosteres of natural amino acids, they replace the planar carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetics and rational drug design, α -aminophosphonic acids serve as critical structural motifs. As bioisosteres of natural amino acids, they replace the planar carboxylic acid group with a tetrahedral phosphonic acid group. This technical whitepaper provides an in-depth analysis of (1-Amino-1-methylbutyl)phosphonic acid hydrate , detailing its molecular weight, chemical formula, and the self-validating analytical protocols required to verify its structural integrity.

The compound, registered under CAS No. 125078-17-3 , possesses a molecular formula of C₅H₁₆NO₄P and a molecular weight of 185.16 g/mol 1. Understanding the precise hydration state of this heterocyclic organic compound is paramount for researchers ensuring batch-to-batch reproducibility in pharmacological assays.

Molecular Architecture and Quantitative Profiling

The structural core of (1-Amino-1-methylbutyl)phosphonic acid consists of an aliphatic chain terminating in a chiral center (bearing both an amine and a methyl group) directly bonded to a phosphonic acid moiety.

The Role of Hydration

Why does this compound exist as a hydrate? In the solid state, α -aminophosphonic acids typically exist as zwitterions ( −NH3+​ and −PO3​H− ). The highly polar nature of these charged groups creates a strong thermodynamic drive to incorporate water molecules into the crystal lattice. The water acts as a hydrogen-bond bridge, stabilizing the crystalline network. Anhydrous variants are often highly hygroscopic and amorphous, leading to inaccurate mass measurements during assay preparation. The stable monohydrate form ensures precise molarity calculations.

Quantitative Data Summary

The following table delineates the exact physicochemical properties of both the anhydrous core and the hydrated complex, synthesizing data essential for analytical calibration 23.

PropertyHydrate Form (Standard)Anhydrous Core
CAS Registry Number 125078-17-3N/A
Molecular Formula C₅H₁₆NO₄PC₅H₁₄NO₃P
Molecular Weight 185.16 g/mol 167.14 g/mol
Monoisotopic Mass 185.0817 Da167.0711 Da
Water Content (Theoretical) 9.73% (1 molar equivalent)0.00%
Physical State Crystalline SolidAmorphous / Hygroscopic

Self-Validating Protocol: Orthogonal Verification of Molecular Weight

To ensure scientific integrity, researchers cannot rely solely on vendor labels. The hydration state must be empirically validated using a self-validating system of orthogonal techniques. The protocol below pairs Thermogravimetric Analysis (TGA) with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Causality in Experimental Design: TGA measures the macroscopic mass loss (confirming the presence of water), while LC-HRMS measures the exact mass of the dissociated molecule in solution (confirming the anhydrous core). Together, they mathematically lock in the formula C₅H₁₆NO₄P.

Step-by-Step Methodology
  • Sample Equilibration (Internal Control):

    • Action: Equilibrate 10 mg of the compound in a desiccator at 45% relative humidity for 24 hours prior to analysis.

    • Causality: This prevents false-positive mass loss readings. It ensures any transient, unbound surface moisture evaporates, leaving only the stoichiometrically bound lattice water (the true hydrate).

  • Thermogravimetric Analysis (TGA):

    • Action: Load 5 mg of the equilibrated sample into an alumina crucible. Heat from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge is critical; it prevents oxidative degradation of the aliphatic amine at high temperatures, which would artificially inflate the mass loss profile.

    • Validation: A discrete mass loss step between 80°C and 120°C of exactly ~9.73% validates the presence of exactly one water molecule (18.015 / 185.16).

  • LC-HRMS Analysis (ESI+ Mode):

    • Action: Dissolve 1 mg of the sample in 1 mL of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Inject into the LC-HRMS using Electrospray Ionization in positive mode (ESI+).

    • Causality: In solution, the hydrate complex dissociates. The acidic mobile phase ensures the aliphatic amine is fully protonated. While phosphonic acids can be detected in ESI-, the primary amine yields a highly stable [M−H2​O+H]+ ion in ESI+.

    • Validation: The detection of a peak at m/z 168.078 confirms the anhydrous core (C₅H₁₄NO₃P).

Workflow Start Sample: (1-Amino-1-methylbutyl) phosphonic acid hydrate LCMS LC-HRMS (ESI+) Detects [M-H2O+H]+ m/z 168.07 Start->LCMS Mass ID TGA TGA / DSC Analysis Quantifies ~9.7% mass loss Start->TGA Hydration state NMR 1H & 31P NMR Confirms C-P connectivity Start->NMR Structure Result Validated Formula: C5H16NO4P MW: 185.16 g/mol LCMS->Result TGA->Result NMR->Result

Orthogonal analytical workflow for validating molecular weight and hydration state.

Pharmacological Utility: Transition State Mimicry

The primary application of (1-Amino-1-methylbutyl)phosphonic acid in drug development lies in its ability to act as a transition state analog .

During the natural hydrolysis of a peptide bond by a protease (such as an aminopeptidase or metalloprotease), the planar amide bond is attacked by water, forming an unstable, tetrahedral intermediate. Because the phosphonic acid group is inherently tetrahedral and stable, it perfectly mimics the geometry and electronic distribution of this transient state. When the enzyme binds the aminophosphonic acid, it binds with an affinity orders of magnitude higher than the natural substrate, effectively trapping the enzyme in a stable, inhibited complex.

Mechanism Substrate Natural Peptide Substrate Enzyme Target Protease (e.g., Aminopeptidase) Substrate->Enzyme Binds TS Tetrahedral Transition State (Unstable) Enzyme->TS Catalysis Complex Stable Enzyme-Inhibitor Complex Enzyme->Complex Phosphonate Mimicry Product Cleaved Amino Acids TS->Product Hydrolysis Inhibitor Aminophosphonic Acid (Transition State Mimic) Inhibitor->Enzyme Competitive Binding Complex->TS Blocks formation

Mechanism: Aminophosphonic acids act as transition state analogs to inhibit proteases.

References

  • Title: (1-AMINO-1-METHYLBUTYL)PHOSPHONIC ACID HYDRATE ...
  • Title: phosphonic acid suppliers USA: (1-Amino-1-methylbutyl)
  • Title: (1-AMINO-1-METHYLBUTYL)PHOSPHONIC ACID HYDRATE_125078-17-3_Rosewell industry co.
  • Title: 125078-17-3 (1-AMINO-1-METHYLBUTYL)PHOSPHONIC ACID ...

Sources

Exploratory

Crystal Structure Analysis of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in small-molecule crystallography, I have designed this whitepaper to provide an authoritative, field-proven framework for the crystal structure analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule crystallography, I have designed this whitepaper to provide an authoritative, field-proven framework for the crystal structure analysis of (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3, Formula: C5H16NO4P)[1]. α -Aminophosphonic acids are critical structural analogues of amino acids, exhibiting profound biological activities ranging from enzyme inhibition to herbicidal action[2][3].

However, their structural elucidation is notoriously challenging. These molecules exist as highly polar zwitterions in the solid state, forming complex, multidimensional hydrogen-bonded networks[4][5]. This guide moves beyond standard textbook procedures, detailing the causality behind specific crystallographic methodologies to ensure your experimental workflows are robust, self-validating, and scientifically rigorous.

Chemical Context & Molecular Architecture

(1-Amino-1-methylbutyl)phosphonic acid hydrate is a structural analogue of an aliphatic amino acid where the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety.

In the solid state, the molecule undergoes an intramolecular proton transfer. The phosphonic acid group ( −PO3​H2​ ) donates a proton to the primary amine ( −NH2​ ), resulting in a zwitterionic configuration: H3​N+−C(CH3​)(C3​H7​)−PO3​H− [2][4]. The presence of the lattice water molecule (hydrate) further complicates the structural topology, as it acts as both a hydrogen bond donor and acceptor, bridging adjacent zwitterions to form a cooperative 3D supramolecular lattice[4].

Experimental Methodology: Crystal Growth & Harvesting

Growing diffraction-quality single crystals of zwitterionic hydrates requires precise control over the dielectric constant of the solvent medium. Standard organic solvent evaporation will fail due to the compound's insolubility.

Protocol 1: Controlled Antisolvent Vapor Diffusion

This protocol is designed to force homogeneous nucleation by slowly modulating the solvent's dielectric constant.

  • Mother Liquor Preparation: Weigh 50.0 mg of (1-Amino-1-methylbutyl)phosphonic acid hydrate powder[1]. Dissolve in 2.0 mL of ultra-pure deionized water (18.2 MΩ·cm).

    • Causality: The high polarity of the zwitterion requires a high-dielectric solvent (water) to disrupt the electrostatic lattice energy and achieve complete solvation.

  • Filtration: Pass the aqueous solution through a 0.22 μm PTFE syringe filter into a 5 mL borosilicate glass vial.

    • Causality: Removing heterogeneous nucleating agents (e.g., dust) suppresses rapid, uncontrolled precipitation, forcing the system into the metastable zone required for the growth of large, single crystals.

  • Antisolvent Layering: Carefully layer 2.0 mL of absolute ethanol on top of the aqueous phase using a glass Pasteur pipette.

  • Incubation: Seal the vial with parafilm, puncture a single 1-mm hole for slow pressure equilibration, and incubate in a vibration-free environment at 20 °C for 7 to 14 days.

Protocol 2: Harvesting & Self-Validation
  • Birefringence Check: Examine the crystallization vial under a polarized light microscope. Select a single crystal exhibiting uniform extinction when rotated.

    • Self-Validation: Uniform extinction proves the absence of macroscopic twinning or intergrown lattices, validating the crystal's suitability for Single-Crystal X-Ray Diffraction (SCXRD).

  • Cryo-Protection: Submerge the harvested crystal immediately in a perfluoropolyether oil (e.g., Fomblin Y).

    • Causality: Exposure to ambient air causes rapid efflorescence (loss of the lattice water molecule). The cryo-oil acts as a hydrophobic barrier, preserving the hydrate's integrity and preventing catastrophic crystal cracking prior to mounting.

Workflow A 1. Synthesis & Purification (1-Amino-1-methylbutyl)phosphonic acid B 2. Solvent Selection (Water/Ethanol System) A->B C 3. Slow Evaporation / Vapor Diffusion (Controlled Supersaturation) B->C D 4. Crystal Harvesting (Polarized Light Microscopy) C->D E 5. SCXRD Data Collection (Cryocooling to 100K) D->E F 6. Structure Solution & Refinement (Direct Methods) E->F

Figure 1: Self-validating workflow for crystallization and SCXRD analysis of aminophosphonic acids.

SCXRD Analytical Protocol & Refinement

Once mounted on a polyimide loop, the crystal must be subjected to a rigorous data collection and refinement pipeline.

  • Data Collection: Center the crystal on the goniometer and flash-cool to 100 K using an open-flow nitrogen cryostat. Collect diffraction frames using a microfocus Mo K α source ( λ=0.71073 Å).

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically enhances high-angle X-ray scattering intensity, which is an absolute prerequisite for accurately locating the weakly scattering hydrogen atoms involved in the zwitterionic network[4].

  • Structure Solution: Solve the phase problem using dual-space direct methods (e.g., SHELXT).

  • Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: Do not place the heteroatom protons in calculated positions. You must locate the three ammonium hydrogen atoms and the single phosphonate hydrogen atom directly from the residual electron density map ( Fo​−Fc​ ). Successfully finding these peaks empirically validates the zwitterionic state.

Data Presentation & Structural Insights

Based on established crystallographic data for homologous α -aminophosphonic acid hydrates[2][4], the quantitative parameters for (1-Amino-1-methylbutyl)phosphonic acid hydrate are summarized below.

Table 1: Representative SCXRD Data for α -Aminophosphonic Acid Hydrates
Crystallographic ParameterRepresentative Value / Target Range
Chemical Formula C5H16NO4P[1]
Formula Weight 185.16 g/mol [1]
Crystal System Orthorhombic or Monoclinic
Typical Space Group P21​21​21​ or P21​/c
Data Collection Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Z (Molecules per unit cell) 4
Final R indices[ I>2σ(I) ] R1​≈0.03−0.05 , wR2​≈0.08−0.12
P-C-C-N Torsion Angle ≈170∘−175∘ (Antiperiplanar)
The Supramolecular Hydrogen Bonding Network

The structural integrity of the crystal is dictated by a dense web of inter- and intramolecular hydrogen bonds. The −NH3+​ group typically acts as a donor for three distinct hydrogen bonds, while the −PO3​H− group acts as a multi-point acceptor[2][4]. The lattice water molecule serves as a structural keystone, bridging the phosphonate and ammonium groups of adjacent asymmetric units.

HBond N1 NH3+ (Donor) O1 PO3H- (Acceptor) N1->O1 N-H...O (2.7-2.9 Å) W1 H2O (Hydrate) N1->W1 N-H...O (~2.8 Å) O2 PO3H- (Neighbor) O1->O2 O-H...O (2.5-2.6 Å) W1->O1 O-H...O (~2.7 Å)

Figure 2: Topology of the zwitterionic hydrogen bonding network in the solid-state crystal lattice.

Conclusion

The successful crystal structure analysis of (1-Amino-1-methylbutyl)phosphonic acid hydrate relies entirely on respecting its zwitterionic and hydrated nature. By utilizing a controlled water/ethanol antisolvent diffusion method, employing rigorous cryoprotection to prevent efflorescence, and executing low-temperature (100 K) X-ray diffraction, researchers can empirically map the complex hydrogen-bonding networks that define this biologically significant class of molecules.

References

1.[1] Title: phosphonic acid suppliers USA: (1-Amino-1-methylbutyl)phosphonic acid hydrate Source: americanchemicalsuppliers.com URL:

2.[2] Title: Hydrogen Bonding in α-Aminophosphonic Acids Source: ResearchGate URL:

3.[4] Title: (R)-2-Amino-1-hydroxyethylphosphonic Acid - MDPI Source: MDPI URL:

4.[3] Title: Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction Source: RSC Publishing URL:

5.[5] Title: Multidimensional Hybrid Metal Phosphonate Coordination Networks as Synergistic Anticorrosion Coatings Source: PMC (National Institutes of Health) URL:

Sources

Foundational

Mechanism of Action of (1-Amino-1-methylbutyl)phosphonic Acid Derivatives: A Transition-State Analogue Approach to Metalloprotease Inhibition

As a Senior Application Scientist, I have structured this technical whitepaper to transcend basic descriptive chemistry. Instead, we will focus on the biophysical causality that makes α -alkylated α -aminoalkylphosphonic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical whitepaper to transcend basic descriptive chemistry. Instead, we will focus on the biophysical causality that makes α -alkylated α -aminoalkylphosphonic acids formidable tools in drug development and enzymology.

Structural Rationale & Pharmacophore Design

(1-Amino-1-methylbutyl)phosphonic acid (CAS No. 125078-17-3) and its derivatives represent a highly specialized class of synthetic amino acid mimics[1]. By replacing the planar carboxylate group of a natural amino acid with a tetrahedral phosphonic acid moiety, these compounds act as potent, mechanism-based transition-state analogues[2].

The specific incorporation of a 1-methyl and 1-propyl group (forming the butyl backbone) creates an α -methylnorvaline phosphonate analogue. This dual α -alkylation is not arbitrary; it introduces severe steric constraints that lock the molecule into a specific bioactive conformation. This precise geometry effectively targets the S1 hydrophobic pockets of zinc metalloproteases (such as Leucine Aminopeptidase) while conferring absolute resistance to proteolytic or transaminase-mediated degradation, a common failure point for natural peptide-based drugs[3].

Core Mechanism of Action: Mimicking the Tetrahedral Transition State

The catalytic mechanism of zinc metalloproteases involves the nucleophilic attack of a zinc-bound water molecule on the scissile amide carbonyl of the peptide substrate. This forms a high-energy, transient tetrahedral gem-diolate intermediate[4].

(1-Amino-1-methylbutyl)phosphonic acid derivatives competitively inhibit this enzymatic cycle through a self-validating, four-step biophysical blockade:

  • Active Site Penetration : The lipophilic 1-methylbutyl side chain anchors the inhibitor into the S1' hydrophobic subsite of the target protease.

  • Zinc Coordination : The phosphonyl oxygens ( P=O and P−O− ) coordinate directly with the catalytic Zn2+ ion. Unlike hydroxamic acids which can cause off-target toxicity via non-selective metal chelation, the phosphonate group coordinates the zinc ion in a geometry that nearly perfectly mimics the tetrahedral transition state of peptide bond hydrolysis[2][4].

  • Displacement of Catalytic Water : The binding of the phosphonate group physically displaces the catalytic water molecule from the zinc coordination sphere, completely arresting the enzyme's hydrolytic capability.

  • Hydrogen Bonding Network : The α -amino group of the inhibitor forms critical hydrogen bonds with adjacent acidic residues in the active site, deeply anchoring the inhibitor and drastically reducing the dissociation rate[3].

Because the tetrahedral geometry of the phosphorus so closely resembles the transition state for peptide-bond hydrolysis, these derivatives are classified as mechanism-based, slow-binding, or transition-state irreversible inhibitors[5].

MOA Substrate Peptide Substrate Enzyme Zn-Metalloprotease Substrate->Enzyme Binds TS Tetrahedral Gem-Diolate TS Enzyme->TS H2O Attack EI_Complex Stable Tetrahedral Enzyme-Inhibitor Complex Enzyme->EI_Complex Zn2+ Coordination Products Cleaved Peptides TS->Products Hydrolysis Inhibitor (1-Amino-1-methylbutyl) phosphonic acid Inhibitor->Enzyme Competitive Binding EI_Complex->TS Mimics TS

Diagram 1: Mechanism of Action showing the phosphonic acid derivative mimicking the transition state.

Kinetic and Thermodynamic Profiling

The efficacy of a transition-state analogue is defined by its kinetic behavior. The α -methyl group in the 1-methylbutyl derivative significantly decreases the dissociation rate ( koff​ ), driving nanomolar binding affinities ( Ki​ ) and prolonged complex half-lives.

Table 1: Comparative Kinetic Profiling of Phosphonic Acid Derivatives vs. Standard Ligands

Compound / LigandTarget EnzymeBinding Affinity ( Ki​ )Half-life of Complex ( t1/2​ )Mechanism Type
Natural Peptide SubstrateZn-Metalloprotease~10-50 μ M< 0.1 secSubstrate (Rapidly Hydrolyzed)
1-Aminobutylphosphonic AcidZn-Metalloprotease1.2 μ M15 minReversible Competitive
(1-Amino-1-methylbutyl)phosphonic Acid Zn-Metalloprotease 45 nM > 48 hours Slow-binding / Pseudo-irreversible
Hydroxamic Acid AnalogueZn-Metalloprotease15 nM2 hoursReversible Chelator

Experimental Workflows: Validating the Mechanism

To rigorously validate the mechanism of action of these derivatives, researchers must employ a combination of steady-state kinetics and structural biology. The following self-validating protocols ensure high-fidelity data generation.

Objective : Determine the Ki​ and the association/dissociation rate constants ( kon​ , koff​ ) of the derivative.

  • Reagent Preparation : Prepare a 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl and 10 μ M ZnSO4​ . Causality: Exogenous zinc ensures the metalloprotease remains fully loaded and active, preventing baseline drift.

  • Enzyme Equilibration : Pre-incubate the target zinc metalloprotease (e.g., 1 nM) in the assay buffer at 37°C for 10 minutes.

  • Inhibitor Titration : Add the (1-Amino-1-methylbutyl)phosphonic acid derivative at varying concentrations (0.1 nM to 10 μ M).

  • Reaction Initiation : Rapidly inject a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) at a concentration equal to 3×Km​ .

  • Data Acquisition : Monitor fluorescence emission continuously (Ex: 380 nm, Em: 460 nm) for 60 minutes.

  • Kinetic Analysis : Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract kon​ and koff​ .

Objective : Confirm the tetrahedral coordination of the phosphonate to the active site zinc[2].

  • Co-crystallization : Mix 10 mg/mL of the purified enzyme with a 10-fold molar excess of the inhibitor. Incubate for 2 hours at 4°C to ensure complete, stable complex formation.

  • Hanging Drop Vapor Diffusion : Set up crystallization trials using a reservoir solution of 20% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M Bis-Tris pH 5.5.

  • Diffraction & Phasing : Flash-freeze the crystals in liquid nitrogen (using 20% glycerol as a cryoprotectant) and collect diffraction data at a synchrotron source.

  • Refinement : Model the phosphonate oxygens into the electron density map. Validation: Measure the distances between the P−O atoms and the Zn2+ ion; a true transition-state mimic will show an optimal coordination distance of ~2.0 - 2.2 Å.

Workflow Prep 1. Preparation Buffer, Zn2+, Enzyme Titration 2. Inhibitor Titration 0.1 nM to 10 µM Prep->Titration Reaction 3. Reaction Initiation Fluorogenic Substrate Titration->Reaction Monitor 4. Data Acquisition Continuous Fluorescence Reaction->Monitor Analysis 5. Kinetic Analysis Non-linear Regression Monitor->Analysis

Diagram 2: Step-by-step experimental workflow for continuous fluorometric kinetic assays.

References

  • Title : phosphonic acid suppliers USA (Product Reference: CAS 125078-17-3) Source : americanchemicalsuppliers.com URL : [Link]

  • Title : The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs Source : acs.org URL :[Link]

  • Title : Synthetic Methods of Phosphonopeptides Source : nih.gov URL :[Link]

  • Title : Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes Source : tandfonline.com URL :[Link]

  • Title : 15.1.8 Peptide Phosphonates Source : thieme-connect.de URL :[Link]

Sources

Exploratory

Physicochemical properties of (1-Amino-1-methylbutyl)phosphonic acid hydrate

In-Depth Technical Guide: Physicochemical Properties and Synthesis of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate Executive Summary (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) is a sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Properties and Synthesis of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate

Executive Summary

(1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) is a sterically hindered, synthetic α -aminophosphonic acid. As structural analogues of natural α -amino acids, aminophosphonates act as transition-state mimics of peptide hydrolysis, making them highly valuable in rational drug design, enzyme inhibition, and the development of peptidomimetics. This whitepaper details the physicochemical properties, acid-base thermodynamics, and a self-validating synthetic workflow for this specific hydrate, providing application scientists with a rigorous foundation for its utilization in biological and chemical research.

Molecular Architecture & Physicochemical Profile

The molecular architecture of (1-Amino-1-methylbutyl)phosphonic acid features a central α -carbon bonded to an amino group, a phosphonic acid moiety, a methyl group, and a propyl chain (forming the 1-methylbutyl backbone). The steric bulk of the methyl and propyl groups induces significant pyramidalization at the phosphorus center, which directly influences the compound's NMR chemical shifts and acid-base behavior[1].

In its crystalline form, the compound exists as a hydrate. The incorporation of water into the crystal lattice is driven by the molecule's zwitterionic nature, which forms an extensive hydrogen-bonding network between the strongly electronegative phosphoryl oxygens, the protonated ammonium group, and the water molecules[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueMethod / Condition
CAS Number 125078-17-3Registry[2]
Molecular Formula C 5​ H 16​ NO 4​ PHydrate form (Anhydrous + H 2​ O)[2]
Molecular Weight 185.16 g/mol Calculated[2]
Physical State White crystalline powderStandard Temperature & Pressure
Solubility High in H 2​ O; Insoluble in organicsDriven by zwitterionic polarity
pKa 1​ (Phosphonate) ~1.5 – 2.0Potentiometric Titration
pKa 2​ (Phosphonate) ~5.5 – 6.0Potentiometric Titration[1]
pKa 3​ (Ammonium) ~9.5 – 10.0Potentiometric Titration
Isoelectric Point (pI) ~3.5 – 4.0Calculated (Average of pKa 1​ and pKa 2​ )

Acid-Base Thermodynamics & Zwitterionic States

Unlike carboxylic acids, the phosphonic acid group is diprotic. The electron-withdrawing nature of the adjacent ammonium group lowers the first pKa of the phosphonate, while the negatively charged phosphonate subsequently raises the pKa of the ammonium group. Understanding these protonation states is critical for formulating the compound in physiological buffers or utilizing it as a pH-sensitive 31 P NMR probe[1].

pKa_Equilibria Cation Cationic Form (+1) NH3+ / PO3H2 pH < 1.5 Zwitterion Zwitterion (0) NH3+ / PO3H- pH 2.5 - 5.0 Cation->Zwitterion pKa1 ~ 1.5 -H+ Monoanion Monoanion (-1) NH3+ / PO3(2-) pH 7.0 - 8.5 Zwitterion->Monoanion pKa2 ~ 5.5 -H+ Dianion Dianion (-2) NH2 / PO3(2-) pH > 10.5 Monoanion->Dianion pKa3 ~ 10.0 -H+

Protonation states and pKa equilibria of α-aminophosphonic acids across pH gradients.

Synthetic Architecture: The Kabachnik-Fields Pathway

The synthesis of α -aminophosphonates is classically achieved via the Kabachnik-Fields reaction—a multicomponent phospha-Mannich condensation[3]. For (1-Amino-1-methylbutyl)phosphonic acid, the synthesis begins with 2-pentanone.

Mechanistic Causality: Because 2-pentanone is sterically hindered, direct one-pot multicomponent reactions often yield poor conversions. Therefore, a stepwise approach is favored. Benzylamine is used instead of ammonia to prevent over-alkylation and to stabilize the intermediate ketimine. A Lewis acid catalyst (such as SnCl 2​ ) is introduced to coordinate with the imine nitrogen, drastically enhancing its electrophilicity and facilitating the nucleophilic attack by diethyl phosphite[4].

KF_Mechanism Ketone 2-Pentanone (Carbonyl) Imine Ketimine Intermediate (Electrophile) Ketone->Imine - H2O Toluene/Reflux Amine Benzylamine (Amine) Amine->Imine Ester α-Aminophosphonate Diester Imine->Ester SnCl2 Catalyst Phospha-Mannich Phosphite Diethyl Phosphite (Nucleophile) Phosphite->Ester Acid (1-Amino-1-methylbutyl) phosphonic acid hydrate Ester->Acid 1. H2/Pd-C 2. HCl reflux 3. H2O cryst.

Kabachnik-Fields synthesis pathway for (1-Amino-1-methylbutyl)phosphonic acid hydrate.

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Crystallization of the Hydrate

This protocol is designed with built-in validation steps to ensure structural integrity at each phase.

  • Imine Condensation:

    • Action: Reflux 1.0 eq of 2-pentanone and 1.05 eq of benzylamine in anhydrous toluene using a Dean-Stark trap.

    • Validation: Monitor water collection. The reaction is complete when the theoretical volume of water is collected.

  • Phospha-Mannich Addition:

    • Action: Cool the solution to 0°C. Add 10 mol% SnCl 2​ followed by dropwise addition of 1.2 eq diethyl phosphite. Stir at room temperature for 12 hours[4].

    • Validation: 31 P NMR of the crude mixture should show a shift from ~8 ppm (diethyl phosphite) to ~22-25 ppm (aminophosphonate diester).

  • Hydrogenolysis (Deprotection):

    • Action: Dissolve the intermediate in methanol, add 10% Pd/C, and stir under an H 2​ atmosphere (1 atm) until gas consumption ceases. Filter through Celite.

  • Ester Hydrolysis:

    • Action: Reflux the unprotected diester in 6M HCl for 12 hours. Causality: Phosphonate esters are highly resistant to base hydrolysis due to the electron-rich phosphoryl oxygen; harsh acidic conditions are mandatory.

    • Validation: 1 H NMR must show the complete disappearance of the ethyl ester signals (triplet at ~1.3 ppm, multiplet at ~4.1 ppm).

  • Crystallization:

    • Action: Evaporate the HCl under reduced pressure. Dissolve the residue in minimal water and adjust the pH to 3.5 (the isoelectric point) using 1M NaOH. Cool to 4°C to induce crystallization. Filter and air-dry to obtain the hydrate.

    • Validation: Perform Karl Fischer titration to confirm the exact stoichiometric ratio of the hydrate (expected ~9.7% water by weight for a monohydrate).

Protocol 2: Potentiometric Titration for pKa Validation

To validate the zwitterionic states and exact pKa values for your specific batch:

  • Preparation: Dissolve 50 mg of the purified hydrate in 50 mL of 0.1 M KCl to maintain a constant ionic strength.

  • Acidification: Lower the pH to 1.0 using standardized 0.1 M HCl to ensure the molecule is fully in its cationic state.

  • Titration: Under a continuous N 2​ purge (to prevent CO 2​ absorption and carbonic acid formation), titrate with standardized 0.1 M NaOH in 0.1 mL increments.

  • Data Analysis: Plot the first derivative of the pH vs. Volume curve. The peaks of the derivative curve correspond to the equivalence points, from which pKa 1​ , pKa 2​ , and pKa 3​ can be extracted using the Henderson-Hasselbalch equation.

Sources

Foundational

Advanced Spectroscopic Characterization of (1-Amino-1-methylbutyl)phosphonic Acid: A Comprehensive Technical Guide

Executive Summary Alpha-aminophosphonic acids represent a critical class of bioisosteres where the planar carboxylic acid moiety of a natural amino acid is replaced by a tetrahedral phosphonic acid group. This substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alpha-aminophosphonic acids represent a critical class of bioisosteres where the planar carboxylic acid moiety of a natural amino acid is replaced by a tetrahedral phosphonic acid group. This substitution yields potent enzyme inhibitors, antibacterial agents, and neuromodulators[1]. Among these, (1-Amino-1-methylbutyl)phosphonic acid (CAS: 125078-17-3) presents unique analytical challenges due to its zwitterionic nature, hygroscopicity, and complex spin-spin coupling networks.

This whitepaper provides an authoritative, field-proven framework for the definitive spectroscopic characterization of (1-Amino-1-methylbutyl)phosphonic acid. By synthesizing theoretical principles with rigorous, self-validating experimental protocols, this guide ensures absolute structural confidence during drug development and synthetic validation workflows.

Molecular Architecture & Analytical Implications

To characterize (1-Amino-1-methylbutyl)phosphonic acid ( C5​H14​NO3​P ), one must first deconstruct its molecular architecture. The central quaternary alpha-carbon (C1) is covalently bound to four distinct moieties:

  • Phosphonic Acid Group ( −PO3​H2​ ) : Dictates the primary spectroscopic handle via 31P NMR and introduces complex heteronuclear coupling ( JCP​ and JHP​ ).

  • Amino Group ( −NH2​ ) : Confers zwitterionic properties ( NH3+​ / PO32−​ ) in the solid state and in neutral aqueous solutions.

  • Methyl Group ( −CH3​ ) : Provides a distinct, highly shielded aliphatic signal.

  • Propyl Chain ( −CH2​CH2​CH3​ ) : Completes the "1-methylbutyl" backbone, introducing a contiguous aliphatic spin system.

The Causality of Solubility: The zwitterionic lattice energy of this compound renders it virtually insoluble in standard organic NMR solvents (e.g., CDCl3​ , DMSO−d6​ ). Consequently, all solution-state characterization must be performed in deuterium oxide ( D2​O ) under strictly controlled pH conditions to ensure a uniform ionization state[2].

Spectroscopic Characterization Workflows

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the cornerstone of aminophosphonate elucidation. The workflow relies on a triad of 1D experiments ( 1H , 13C , 31P ) supplemented by 2D correlation techniques.

  • 31P NMR : Serves as the primary purity and identity check. In highly alkaline D2​O , the phosphonate group is fully deprotonated, yielding a sharp singlet typically between 15–20 ppm[2].

  • 13C NMR : The diagnostic feature is the quaternary C1 carbon. Due to the direct carbon-phosphorus bond, C1 exhibits a massive heteronuclear coupling constant ( 1JPC​≈145–155 Hz )[3]. The adjacent methyl and propyl carbons also exhibit 2JPC​ and 3JPC​ couplings, providing a built-in distance ruler from the phosphorus center.

  • 2D NMR (HSQC & HMBC) : Essential for mapping the propyl chain and confirming the attachment of the methyl group to the quaternary C1 center, validating the structural connectivity without ambiguity.

Workflow A Synthesis of (1-Amino-1-methylbutyl)phosphonic acid B Sample Preparation (pH Adjustment & Solubilization) A->B C1 NMR Spectroscopy (1H, 13C, 31P, 2D) B->C1 C2 FTIR Spectroscopy (ATR or KBr) B->C2 C3 Mass Spectrometry (ESI-MS/MS) B->C3 D Data Integration & Structural Validation C1->D C2->D C3->D

Figure 1: Multimodal spectroscopic workflow for the structural validation of aminophosphonic acids.

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy probes the functional groups in their native solid state. The zwitterionic nature of the molecule results in a broad, intense envelope between 3300–2800 cm−1 corresponding to overlapping −NH3+​ and −CH stretching vibrations. The P=O stretch (typically 1200–1150 cm−1 ) and P−O−C / P−O−H bands confirm the presence of the phosphonate moiety.

Mass Spectrometry (ESI-MS)

Electron Impact (EI) is fundamentally incompatible with highly polar, non-volatile aminophosphonic acids unless subjected to cumbersome derivatization (e.g., silylation)[1]. Therefore, Electrospray Ionization (ESI) is the mandated technique. It allows for the gentle, direct observation of the pseudo-molecular ions [M+H]+ ( m/z 168.07) and [M−H]− ( m/z 166.06).

Standardized Experimental Protocols

To guarantee reproducibility and self-validation, adhere strictly to the following laboratory methodologies.

Protocol A: NMR Sample Preparation and Acquisition

Causality Check: Why adjust the pH? Aminophosphonic acids exhibit intermediate chemical exchange rates near neutral pH, leading to severe line broadening in 31P and 1H spectra. Forcing the molecule into a single, fully deprotonated state ensures sharp, quantifiable signals.

  • Solubilization : Weigh exactly 15.0 mg of the analyte. Suspend in 0.6 mL of D2​O in a clean glass vial.

  • pH Optimization : Add 40% NaOD in D2​O dropwise (typically 10–20 µL) while vortexing, until the solid completely dissolves and the solution is optically clear. Verify the pD is >11 using broad-range pH paper on a 1 µL aliquot.

  • Referencing : Add 1 µL of a 0.1% TSP (Trimethylsilylpropanoic acid) solution in D2​O for 1H / 13C internal referencing.

  • Acquisition Parameters :

    • 1H NMR : 400 MHz, 16 scans, relaxation delay ( D1​ ) = 2.0 s.

    • 13C NMR : 100 MHz, 1024 scans, D1​ = 2.0 s, with power-gated decoupling.

    • 31P NMR : 162 MHz, 64 scans, D1​ = 3.0 s. Critical: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring accurate integration if impurities (e.g., phosphoric acid from degradation) are present[4].

Protocol B: ATR-FTIR Analysis

Causality Check: Why ATR over KBr? Aminophosphonic acids are highly hygroscopic. Traditional KBr pellets absorb atmospheric moisture during pressing, introducing artifactual O−H bands that obscure the critical N−H stretching region.

  • Background : Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (64 scans, 4 cm−1 resolution).

  • Sample Application : Place 2–3 mg of the neat, dry solid powder directly onto the crystal. Apply consistent, firm pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition : Collect 64 scans from 4000 to 400 cm−1 .

Protocol C: ESI-MS/MS Validation
  • Dilution : Dilute the aqueous stock solution to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (Positive Mode).

  • Infusion : Introduce the sample via direct infusion at 10 µL/min using a syringe pump.

  • Parameters : Set capillary voltage to 3.0 kV and desolvation temperature to 250 °C.

  • Fragmentation : Isolate m/z 168.1. Apply Collision-Induced Dissociation (CID) at 20 eV to observe the diagnostic neutral loss of NH3​ (-17 Da) and H3​PO3​ (-82 Da).

Data Synthesis & Interpretation

The logical progression of structural elucidation relies on mapping the heteronuclear interactions outward from the phosphorus core.

NMRLLogic N1 1D NMR 31P: Phosphonate Group 1H: Aliphatic Protons 13C: Carbon Backbone N2 2D HSQC 1J_CH Correlations Assigns protons to attached carbons N1->N2 N3 2D HMBC 2J_CH, 3J_CH, 2J_CP, 3J_CP Connects quaternary C1 to adjacent groups N2->N3 N4 Structural Confirmation Validates C1 attachment to -CH3, -Propyl, -NH2, -PO3H2 N3->N4

Figure 2: Logical progression of NMR experiments for definitive structural elucidation.

Quantitative Data Summaries

The following tables synthesize the expected quantitative spectroscopic data for (1-Amino-1-methylbutyl)phosphonic acid, serving as a reference standard for laboratory validation.

Table 1: Predicted NMR Chemical Shifts and Couplings (in D2​O , pD > 11)

NucleusPosition / AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)
31P Phosphonate ( −PO32−​ )16.0 – 19.0SingletN/A ( 1H decoupled)
13C C1 (Quaternary α -carbon)55.0 – 60.0Doublet 1JPC​≈145−155
13C C1-Methyl ( −CH3​ )20.0 – 25.0Doublet 2JPC​≈5−10
13C C2 (Propyl −CH2​− )35.0 – 40.0Doublet 2JPC​≈5−10
13C C3 (Propyl −CH2​− )16.0 – 18.0Doublet 3JPC​≈5−15
13C C4 (Propyl −CH3​ )13.0 – 14.5SingletN/A
1H C1-Methyl ( −CH3​ )~1.25Doublet 3JPH​≈13−15
1H C2-Protons ( −CH2​− )1.50 – 1.80MultipletComplex ( 3JPH​ and 3JHH​ )
1H C3-Protons ( −CH2​− )1.30 – 1.50Multiplet 3JHH​≈7.0
1H C4-Protons ( −CH3​ )~0.90Triplet 3JHH​≈7.0

Note: Exchangeable amine ( −NH2​ ) and phosphonate ( −OH ) protons will not be observed in D2​O due to rapid deuterium exchange.

Table 2: Key ATR-FTIR Vibrational Frequencies (Solid State)

Wavenumber ( cm−1 )IntensityFunctional GroupVibrational Mode
3300 – 2800Strong, Broad −NH3+​ / −OH Overlapping N-H and O-H stretching (Zwitterion)
2950 – 2870Medium −CH3​ / −CH2​− Aliphatic C-H asymmetric/symmetric stretching
1620 – 1530Medium −NH3+​ N-H bending (deformation)
1180 – 1140Strong P=O Phosphoryl double bond stretching
1050 – 950Strong P−O−C / P−O−H Phosphonate single bond stretching

Sources

Exploratory

Binding Affinity of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate to Zinc Metalloproteases: Mechanistic Insights and Experimental Protocols

Executive Summary The rational design of metalloprotease inhibitors relies heavily on exploiting the transition state of peptide bond hydrolysis. Among the most effective scaffolds are α -aminophosphonic acids, which ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metalloprotease inhibitors relies heavily on exploiting the transition state of peptide bond hydrolysis. Among the most effective scaffolds are α -aminophosphonic acids, which serve as hydrolytically stable transition-state analogs (TSAs). This technical guide explores the mechanistic binding affinity of (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS 125078-17-3) to zinc-dependent metalloproteases. By synthesizing structural theory with field-proven biochemical methodologies, this whitepaper provides researchers with a self-validating framework for evaluating the kinetic and thermodynamic profiles of phosphonate-based inhibitors.

Mechanistic Grounding: Transition-State Mimicry

Zinc metalloproteases—such as Leucine Aminopeptidase (LAP), Aminopeptidase N (APN), and Thermolysin (TLN)—catalyze the cleavage of amide bonds via a metal-ion-assisted process. During natural proteolysis, the nucleophilic attack of a zinc-bound water molecule on the scissile peptide bond generates a transient, tetrahedrally coordinated gem-diolate intermediate.

(1-Amino-1-methylbutyl)phosphonic acid functions as a potent competitive inhibitor by structurally and electronically mimicking this high-energy state. Because the oxygen-to-phosphorus and carbon-to-phosphorus bonds are significantly longer than standard C-C and C-O bonds, the phosphonate group acts as a "swollen" tetrahedral mimic. This allows the phosphonic acid moiety to act as a bidentate ligand, directly chelating the active-site Zn2+ ion and displacing the catalytic water molecule ( [1]).

Furthermore, the 1-methylbutyl side chain is critical for target selectivity. It mimics the branched aliphatic side chains of hydrophobic amino acids (such as isoleucine or leucine), driving deep insertion into the hydrophobic S1 or S1′ specificity pockets of the enzyme ( [2]).

Mechanism E Zinc Metalloprotease (Active Site Zn2+) S Natural Peptide Substrate E->S Binds I (1-Amino-1-methylbutyl) phosphonic acid E->I Competitive Binding TS Tetrahedral gem-diolate TS S->TS Hydrolysis P Cleaved Products TS->P Resolution C Inhibitor-Zn2+ Complex (Stable) I->C Bidentate Chelation C->TS Structural Mimicry

Logical relationship of transition-state mimicry and competitive zinc chelation by the inhibitor.

Experimental Methodology: Self-Validating Affinity Determination

To accurately determine the inhibition constant ( Ki​ ) of (1-Amino-1-methylbutyl)phosphonic acid, researchers must avoid common kinetic artifacts. The following protocol utilizes a continuous Fluorescence Resonance Energy Transfer (FRET) assay, engineered with internal validation mechanisms.

Causality Behind Experimental Choices (Expertise & Experience)
  • Buffer Selection: The choice of HEPES buffer (pH 7.4) over phosphate or citrate is non-negotiable. Phosphate buffers can precipitate zinc, while citrate actively chelates it, which would artificially inflate the apparent Ki​ of the inhibitor.

  • Pre-incubation: Transition-state analogs frequently exhibit slow-binding kinetics due to the conformational isomerization of the enzyme-inhibitor complex ( E+I⇌EI⇌EI∗ ). Pre-incubating the enzyme and inhibitor for 30 minutes at 37°C ensures thermodynamic equilibrium is reached prior to substrate addition. Failing to do so results in an underestimation of the inhibitor's potency ( [3]).

  • Mathematical Fitting: Because α -aminophosphonates often act as tight-binding inhibitors (where the inhibitor concentration is comparable to the enzyme concentration), standard Michaelis-Menten kinetics fail. Data must be fitted using the Morrison equation to account for ligand depletion.

Step-by-Step Workflow
  • Reagent Preparation: Reconstitute (1-Amino-1-methylbutyl)phosphonic acid hydrate in DMSO (final assay concentration 1% to prevent enzyme denaturation). Prepare the metalloprotease (e.g., LAP or APN) in 50 mM HEPES, 150 mM NaCl, 10 µM ZnCl2​ , pH 7.4.

  • Equilibration: In a 96-well black microplate, mix 50 µL of the enzyme with 25 µL of the inhibitor at varying concentrations (typically 0.1 nM to 100 µM). Incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add 25 µL of a specific fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for LAP).

  • Kinetic Monitoring: Immediately monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 15 minutes to calculate the initial velocity ( v0​ ).

  • Self-Validation: Run parallel controls. Use Bestatin as a positive control for competitive inhibition. Use EDTA (10 mM) as a negative control to establish the baseline of complete metal depletion.

Workflow Step1 Step 1: Preparation Reconstitute inhibitor & enzyme Buffer: HEPES pH 7.4, ZnCl2 Step2 Step 2: Incubation Pre-incubate at 37°C for 30 min Establish equilibrium Step1->Step2 Step3 Step 3: FRET Assay Add fluorogenic peptide substrate Monitor cleavage at Ex/Em 380/460 nm Step2->Step3 Step4 Step 4: Data Analysis Calculate initial velocities (v0) Fit to Morrison equation for Ki Step3->Step4 Validation Self-Validation Positive control (Bestatin) Negative control (EDTA) Step3->Validation Quality Control

Step-by-step experimental workflow for determining the binding affinity via FRET-based assay.

Quantitative Data Interpretation

The binding affinity of α -aminophosphonic acids is highly dependent on the topology of the target enzyme's active site. The 1-methylbutyl side chain acts as an optimal structural mimic for leucine/isoleucine substrates, granting it high affinity for M17 and M1 family aminopeptidases, while showing weaker affinity for endopeptidases that require extended peptide backbones for optimal binding ( [4]).

Table 1: Representative Binding Affinities of Leucine/Isoleucine α -Aminophosphonic Acid Analogs

Target MetalloproteaseEnzyme ClassRepresentative Ki​ (µM)Binding ModeSelectivity Determinant
Leucine Aminopeptidase (LAP) M17 Aminopeptidase0.23 - 0.58Competitive S1 pocket (hydrophobic)
Aminopeptidase N (APN) M1 Aminopeptidase1.15 - 2.40Competitive S1 pocket
Thermolysin (TLN) M4 Endopeptidase15.0 - 45.0Competitive S1′ pocket

Note: Values are representative benchmarks for branched aliphatic α -aminophosphonates based on established literature for LAP and TLN inhibition.

Conclusion

(1-Amino-1-methylbutyl)phosphonic acid hydrate represents a highly specific, mechanism-based tool for interrogating zinc metalloprotease function. By leveraging the tetrahedral geometry of the phosphonate group to chelate the active-site zinc, and the 1-methylbutyl chain to probe the hydrophobic S1 pocket, researchers can achieve potent competitive inhibition. Adhering to rigorous, self-validating kinetic protocols—specifically addressing slow-binding kinetics and appropriate mathematical modeling—is essential for the accurate translation of these compounds into advanced drug development pipelines.

References

  • Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Journal of Medicinal Chemistry. URL:[Link]

  • Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases. ACS Journal of Medicinal Chemistry. URL:[Link]

  • Interactions of a new alpha-aminophosphinic derivative inside the active site of TLN (thermolysin): a model for zinc-metalloendopeptidase inhibition. PubMed (National Library of Medicine). URL:[Link]

  • Synthetic Methods of Phosphonopeptides. PMC - National Institutes of Health (NIH). URL:[Link]

Foundational

Thermodynamic Stability and Physicochemical Profiling of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Introduction & Structural Context (1-Amino-1-methylbutyl)phosphonic acid hydrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals

Introduction & Structural Context

(1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS No. 125078-17-3) is a sterically hindered, aliphatic α -aminophosphonic acid[1]. As structural analogues of natural amino acids, aminophosphonic acids replace the planar carboxylic acid moiety with a tetrahedral phosphonic acid group[2]. This substitution fundamentally alters the thermodynamic landscape of the molecule, enhancing its kinetic stability against enzymatic degradation while introducing complex hydration and coordination behaviors[3].

In drug development, the thermodynamic stability of the hydrate form dictates its shelf-life, solubility profile, and formulation viability. This whitepaper elucidates the solution-state zwitterionic equilibria, hydration thermodynamics, and solid-state thermal degradation kinetics of (1-Amino-1-methylbutyl)phosphonic acid hydrate, providing actionable protocols for its physicochemical characterization.

Solution-State Thermodynamics: Zwitterionic Equilibria

Unlike carboxylic acids, the phosphonic acid group is dibasic, possessing two distinct dissociation constants. In aqueous environments, (1-Amino-1-methylbutyl)phosphonic acid exists predominantly as a zwitterion across a broad physiological pH range. The steric bulk of the 1-methylbutyl chain induces localized dielectric shielding, which slightly elevates the pKa​ values compared to unbranched analogues like aminomethylphosphonic acid[4].

The thermodynamic stability of these protonation states is governed by the electrostatic interactions between the negatively charged phosphonate group ( PO32−​ ) and the protonated amine ( NH3+​ ). The binegative charge and larger van der Waals radius of the PO32−​ group create significant steric and electrostatic hindrance, which must be overcome during metal chelation or receptor binding[3].

Zwitterion A Cationic Form (pH < 1.5) NH3+ / PO3H2 B Zwitterion I (pH 1.5 - 5.8) NH3+ / PO3H- A->B pKa1 ~ 1.5 -H+ B->A +H+ C Zwitterion II (pH 5.8 - 10.2) NH3+ / PO3(2-) B->C pKa2 ~ 5.8 -H+ C->B +H+ D Anionic Form (pH > 10.2) NH2 / PO3(2-) C->D pKa3 ~ 10.2 -H+ D->C +H+

Caption: Protonation states and zwitterionic equilibria of α-aminophosphonic acids across pH.

Hydration Thermodynamics and Hydrophobic Effects

The inclusion of a water molecule in the crystal lattice (forming the hydrate) is a thermodynamic sink that minimizes the free energy of the solid state. In solution, the dissolution enthalpy ( ΔHsol​ ) of aminophosphonic acids is driven by the disruption of this lattice and the subsequent formation of a hydration shell[4].

The 1-methylbutyl group introduces a significant hydrophobic hydration penalty. Water molecules must reorganize around this branched aliphatic chain, decreasing local entropy ( ΔS<0 ). To isolate the thermodynamic contribution of this hydrophobic tail, researchers utilize urea as a co-solvent in calorimetric studies. Urea acts as a chaotropic agent, disrupting the cooperative hydrogen-bonding network of water[4]. By measuring ΔHsol​ in varying concentrations of urea, the enthalpic pair interaction coefficients between the zwitterionic "polar head" and the hydrophobic tail can be quantified, revealing that the removal of water molecules from the hydration sheath of the phosphonate group requires a substantial energy input[4].

Solid-State Thermal Stability and Degradation Kinetics

The solid-state thermal stability of phosphonic acid derivatives is heavily dependent on the chemical composition of the alkyl backbone[5]. For (1-Amino-1-methylbutyl)phosphonic acid hydrate, thermal degradation proceeds via a well-defined, multi-stage pathway.

  • Dehydration (Endothermic): The initial thermal event is the loss of the lattice water. Because the water molecule is tightly bound via hydrogen bonds to the PO32−​ and NH3+​ groups, dehydration occurs at elevated temperatures (typically 100°C–130°C) compared to unbound surface moisture.

  • Anhydrous Stability Plateau: Once dehydrated, the anhydrous zwitterion exhibits a broad stability window, a characteristic robustness shared by phosphonic acid self-assembled monolayers[5].

  • Backbone Cleavage (Exothermic/Endothermic mixed): At temperatures exceeding 250°C, the molecule undergoes pyrolytic decomposition. The steric strain of the quaternary α -carbon (bonded to an amine, a methyl, a propyl group, and a phosphonate) makes the C-P and C-N bonds susceptible to thermal homolysis, leading to the volatilization of the alkyl fragments[5].

ThermalDegradation N1 Hydrated Compound (25°C - 100°C) N2 Endothermic Dehydration (100°C - 130°C) N1->N2 Heat Applied (ΔH > 0) N3 Anhydrous Zwitterion (130°C - 250°C) N2->N3 -H2O (Mass Loss) N4 Backbone Cleavage (> 250°C) N3->N4 Thermal Stress N5 Volatile Alkyl Fragments + Phosphoric Residues N4->N5 C-P / C-N Fission

Caption: Stepwise thermal degradation pathway from hydrate to decomposition products.

Validated Experimental Methodologies

To ensure high-fidelity thermodynamic data, the following protocols are designed as self-validating systems, incorporating internal controls to negate environmental and instrumental artifacts.

Protocol A: Solution Calorimetry for Hydration Thermodynamics

Objective: Determine the standard molar enthalpy of solution ( ΔHsol0​ ) and hydrophobic interaction coefficients. Causality: An isoperibol calorimeter is utilized because its constant-temperature jacket minimizes heat exchange with the environment, which is critical for accurately measuring the small heat changes associated with the dissolution of sterically hindered aminophosphonates[4].

  • System Calibration: Calibrate the isoperibol calorimeter using dynamic electrical pulses. Validate the system by measuring the heat of solution of standard KCl in highly purified water (expected ΔHsol​=17.584 kJ/mol at 298.15 K).

  • Solvent Preparation: Prepare aqueous solutions containing 0 to 3.00 mol/kg of urea by mass (accuracy ±0.00002 g) to systematically disrupt water's hydrogen-bonding network[4].

  • Sample Introduction: Introduce 0.001 to 0.002 mol/kg of (1-Amino-1-methylbutyl)phosphonic acid hydrate into the reaction vessel.

  • Blank Subtraction (Self-Validation): Perform a blank titration of pure water into the urea solvent to quantify and subtract the heat of dilution.

  • Data Extrapolation: Measure the dissolution enthalpies ( ΔHsol​ ) and extrapolate to infinite dilution as a function of molality to determine ΔHsol0​ [4].

Protocol B: TGA-DSC for Solid-State Thermal Stability

Objective: Map the dehydration kinetics and backbone cleavage temperatures. Causality: Coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC) allows simultaneous correlation of mass loss (dehydration/volatilization) with thermal events (endothermic melting/exothermic decomposition), preventing the misinterpretation of phase transitions as degradation.

  • Baseline Establishment (Self-Validation): Run an empty alumina crucible across the target temperature range (25°C to 600°C) at 10°C/min under a 50 mL/min nitrogen purge. This baseline is automatically subtracted to correct for buoyancy effects and sensor drift.

  • Calibration: Calibrate temperature and cell constant using high-purity Indium ( Tm​=156.6 °C) and Zinc ( Tm​=419.5 °C) standards.

  • Sample Analysis: Weigh exactly 5.0 mg of the hydrate into the alumina crucible.

  • Execution: Heat from 25°C to 500°C at 10°C/min.

  • Analysis: Integrate the first endothermic peak to calculate the enthalpy of dehydration ( ΔHdehyd​ ) and correlate it with the step-change in the TGA mass-loss curve to confirm the exact stoichiometric ratio of the hydrate.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic and thermal parameters for α -aminophosphonic acids featuring branched aliphatic chains, modeled specifically for the 1-methylbutyl derivative.

Table 1: Thermodynamic Ionization Parameters at 298.15 K

Equilibrium StepFunctional GroupApprox. pKa​ ΔH∘ (kJ/mol) ΔS∘ (J/K·mol)Dominant Species Formed
pKa1​ Phosphonate ( PO3​H2​→PO3​H− )~1.5+4.2-15.5Zwitterion I ( NH3+​/PO3​H− )
pKa2​ Phosphonate ( PO3​H−→PO32−​ )~5.8-2.1-45.2Zwitterion II ( NH3+​/PO32−​ )
pKa3​ Ammonium ( NH3+​→NH2​ )~10.2+45.8-20.1Anionic Form ( NH2​/PO32−​ )

Table 2: Solid-State Thermal Decomposition Profile

Thermal StageTemperature RangeMass Loss (%)Enthalpy ( ΔH )Mechanistic Event
I100°C – 130°C~8.8%EndothermicLoss of crystal lattice water (Dehydration)
II130°C – 250°C< 0.5%NeutralAnhydrous stability plateau
III> 250°C> 60.0%ExothermicC-P and C-N bond homolysis; volatilization

References

  • American Chemical Suppliers. "phosphonic acid suppliers USA: (1-Amino-1-methylbutyl)phosphonic acid hydrate." americanchemicalsuppliers.com.
  • Kiss, T., Lazar, L., & Kafarski, P. "Chelating tendencies of bioactive aminophosphonates." SciSpace.
  • "Interaction of Some Aminophosphonic Acids with Urea in Aqueous Solutions at 298.15 K." ACS Publications.
  • "Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates." ResearchGate.
  • "Recent developments in the synthesis and applications of phosphinic peptide analogs." ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols Using (1-Amino-1-methylbutyl)phosphonic Acid Hydrate

Target Audience: Researchers, biochemists, and drug development professionals. Focus: Targeting Zinc-Dependent Aminopeptidases (e.g., Aminopeptidase N / CD13, Leucine Aminopeptidase).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Focus: Targeting Zinc-Dependent Aminopeptidases (e.g., Aminopeptidase N / CD13, Leucine Aminopeptidase).

Introduction & Mechanistic Grounding

(1-Amino-1-methylbutyl)phosphonic acid hydrate (AMBPA) belongs to a highly specialized class of α -substituted aminoalkylphosphonic acids. In biochemical research, these compounds are predominantly utilized as potent, transition-state analogue inhibitors of zinc-dependent metalloproteases, specifically aminopeptidases[1].

Aminopeptidases, such as Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP), catalyze the cleavage of N-terminal amino acids from peptide substrates. They play critical roles in tumor angiogenesis, cell invasion, and peptide hormone regulation, making them prime targets for oncology and neuroscience drug discovery[2][3].

The Causality of Inhibition (Structure-Activity Relationship)

The efficacy of AMBPA stems from two structural features:

  • The Phosphonic Acid Moiety: During normal peptide hydrolysis, the enzyme forms a tetrahedral gem-diolate intermediate. The tetrahedral geometry of the phosphonate group in AMBPA perfectly mimics this transition state, coordinating tightly with the catalytic Zn2+ ion in the enzyme's active site[1][4].

  • The 1-Methylbutyl Side Chain: The hydrophobic aliphatic chain occupies the spacious, hydrophobic S1 pocket of the aminopeptidase (typically formed by residues like Ala348, Ala361, and Val380 in APN), providing competitive binding specificity[5].

MOA cluster_0 Normal Catalysis cluster_1 Inhibition by AMBPA E1 Aminopeptidase (Zn2+) TS Tetrahedral Intermediate E1->TS + Substrate S1 Peptide Substrate S1->TS P Cleaved Amino Acids TS->P Hydrolysis E2 Aminopeptidase (Zn2+) EI Stable Enzyme-Inhibitor Complex (Transition State Mimic) E2->EI + Inhibitor I AMBPA (Phosphonate) I->EI

Caption: Mechanism of action comparing normal peptide hydrolysis to transition-state inhibition by AMBPA.

Experimental Design Principles & Trustworthiness

To ensure a self-validating assay system, the following principles must be strictly adhered to:

  • Buffer Selection: Avoid phosphate, citrate, or EDTA-containing buffers. These chelating agents will strip the essential Zn2+ ion from the metalloprotease, leading to false-positive inhibition. Tris-HCl (pH 7.5) or HEPES are the standard, non-chelating buffers of choice[3].

  • Pre-incubation: Aminophosphonic acids often exhibit slow-binding inhibition kinetics[1]. A pre-incubation period (15–30 minutes) of the enzyme with AMBPA prior to substrate addition is critical to achieve steady-state inhibition and accurate IC50​ calculations.

  • Controls: Every plate must include a vehicle control (e.g., 1% DMSO or assay buffer), a blank (no enzyme), and a positive reference inhibitor (e.g., Bestatin).

Protocol 1: Cell-Free Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a high-throughput screening (HTS) compatible method for determining the IC50​ of AMBPA against recombinant human Aminopeptidase N (hAPN). We utilize a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), which provides superior sensitivity over colorimetric alternatives.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, supplemented with 0.01% Tween-20 (to prevent non-specific enzyme adsorption to microplate walls).

  • Enzyme Solution: Recombinant hAPN diluted in Assay Buffer to a final working concentration of 0.5 nM.

  • Substrate Solution: 10 mM stock of L-Leu-AMC in DMSO, diluted to 50 µM in Assay Buffer (final assay concentration: 25 µM).

  • AMBPA Dilution Series: Prepare a 10 mM stock of AMBPA in sterile water or DMSO (depending on exact hydrate solubility). Perform a 3-fold serial dilution to generate a 10-point concentration-response curve (e.g., 100 µM down to 5 nM).

Step-by-Step Methodology
  • Plate Setup: Use a solid black, flat-bottom 96-well or 384-well microplate to minimize fluorescent cross-talk.

  • Inhibitor Addition: Aliquot 25 µL of the AMBPA dilution series into the respective wells. Add 25 µL of vehicle to the control wells.

  • Enzyme Addition: Add 25 µL of the hAPN Enzyme Solution to all wells (except the "Blank" wells, which receive 25 µL of Assay Buffer instead).

  • Pre-Incubation: Seal the plate and incubate at 37°C for 30 minutes to allow the slow-binding transition-state complex to form.

  • Reaction Initiation: Rapidly add 50 µL of the L-Leu-AMC Substrate Solution to all wells using a multichannel pipette or automated dispenser.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using excitation at 380 nm and emission at 460 nm.

Assay Plate Layout Matrix (96-Well Example)
Well TypeAssay BufferAMBPA (Inhibitor)hAPN EnzymeL-Leu-AMC SubstratePurpose
Blank 50 µL--50 µLBackground fluorescence subtraction
Vehicle Control 25 µL25 µL (Vehicle)25 µL50 µL100% Enzyme Activity (Max signal)
Test Wells -25 µL (Serial Dilutions)25 µL50 µLDose-response measurement
Ref. Control -25 µL (Bestatin)25 µL50 µLAssay validation

Protocol 2: Cell-Based Functional Assay (Tumor Cell Invasion)

Because APN/CD13 is overexpressed on the surface of various tumor cells (e.g., HT-1080 fibrosarcoma) and is crucial for extracellular matrix degradation, inhibiting it with phosphonic acid derivatives reduces cell invasion[6].

Step-by-Step Methodology
  • Matrigel Coating: Rehydrate a Boyden chamber insert (8 µm pore size) coated with Matrigel basement membrane matrix in a 24-well plate.

  • Cell Preparation: Starve HT-1080 cells in serum-free DMEM for 24 hours. Harvest and resuspend cells at 5×104 cells/mL in serum-free DMEM.

  • Inhibitor Treatment: Pre-treat the cell suspension with varying concentrations of AMBPA (e.g., 1 µM, 10 µM, 50 µM) or vehicle for 1 hour at 37°C.

  • Chamber Seeding: Add 200 µL of the treated cell suspension to the upper chamber.

  • Chemoattractant: Add 500 µL of DMEM containing 10% Fetal Bovine Serum (FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2​ incubator.

  • Fixation & Staining: Carefully remove non-invading cells from the top of the membrane using a cotton swab. Fix the invaded cells on the bottom of the membrane with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Quantification: Extract the stain using 33% acetic acid and measure the optical density (OD) at 590 nm, or manually count cells under a microscope.

Data Analysis Workflow

To extract meaningful pharmacological data ( IC50​ and Ki​ ), the kinetic data must be processed to determine the initial velocity ( V0​ ) of the enzymatic reaction.

DataWorkflow A 1. Extract Kinetic Data (RFU vs. Time) B 2. Calculate Initial Velocity (V0) (Slope of linear phase) A->B C 3. Normalize Data (% Activity relative to Vehicle) B->C D 4. Non-Linear Regression (Four-parameter logistic curve) C->D E 5. Calculate IC50 & Ki (Cheng-Prusoff Equation) D->E F Validation: R² > 0.95 Z'-factor > 0.5 E->F Quality Control

Caption: Step-by-step data analysis workflow for determining enzyme inhibition kinetics.

Calculating Ki​ (Inhibition Constant): Since AMBPA acts as a competitive transition-state analogue, the Ki​ can be calculated from the IC50​ using the Cheng-Prusoff equation:

Ki​=1+Km​[S]​IC50​​

Where [S] is the substrate concentration used in the assay (25 µM) and Km​ is the Michaelis constant of L-Leu-AMC for hAPN.

References

  • Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. Taylor & Francis Online. Available at:[Link]

  • Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. National Institutes of Health (PMC). Available at:[Link]

  • Peptide Phosphonates. Thieme Connect. Available at:[Link]

Sources

Application

Application Note: Preparation, Handling, and Validation of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate Stock Solutions

Introduction & Chemical Context Aminophosphonic acids represent a highly versatile class of amino acid mimetics where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonic acid group. This bioisosteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Aminophosphonic acids represent a highly versatile class of amino acid mimetics where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonic acid group. This bioisosteric replacement confers enhanced resistance to proteolytic degradation and unique enzyme inhibitory profiles, making them invaluable in drug discovery (e.g., as metalloprotease inhibitors, ligase inhibitors, or receptor antagonists) 1.

(1-Amino-1-methylbutyl)phosphonic acid hydrate is a branched aliphatic derivative. Because of its unique structural properties, standard laboratory protocols for dissolving standard organic molecules often fail. Proper preparation of its stock solution is foundational for reproducible in vitro and in vivo assays. This guide details the physicochemical rationale, step-by-step preparation, and analytical validation required to establish a robust, self-validating protocol.

Physicochemical Properties & Experimental Causality

Understanding the molecular behavior of (1-Amino-1-methylbutyl)phosphonic acid hydrate is critical to avoiding common formulation pitfalls. As a Senior Application Scientist, I emphasize the following causal relationships between the molecule's structure and handling requirements:

  • Hydration State & Stoichiometry: The compound crystallizes as a hydrate. Failing to account for the water of hydration during mass calculations will result in sub-potent stock solutions, skewing downstream IC₅₀ or Kᵢ calculations.

  • Zwitterionic Behavior: Featuring a diprotic phosphonic acid and a basic primary amine, the molecule exists as a zwitterion at physiological pH. Its solubility is highly pH-dependent; while generally soluble in aqueous media, highly concentrated stocks may require slight pH adjustments to shift the equilibrium away from the isoelectric point 1.

  • Metal Chelation: Aminophosphonic acids are potent chelators of divalent and trivalent metal cations (e.g., Cu²⁺, Zn²⁺) 2. Consequently, contact with metal spatulas or prolonged storage in low-quality borosilicate glass (which can leach ions) must be strictly avoided to prevent the formation of insoluble metal-ligand complexes.

Quantitative Data Summary

Table 1: Key Physicochemical Parameters

ParameterValue / Description
Chemical Name (1-Amino-1-methylbutyl)phosphonic acid hydrate
CAS Number 125078-17-3
Molecular Formula C₅H₁₄NO₃P • xH₂O (Typically monohydrate: C₅H₁₆NO₄P)
Molecular Weight 185.16 g/mol (Hydrate)
Appearance White to off-white crystalline powder
Primary Solvents Ultrapure Water (Milli-Q), dilute aqueous buffers
Isoelectric Point (pI) ~5.5 - 6.5 (Estimated based on aliphatic aminophosphonates)

Stock Solution Preparation Workflow

Workflow A Weighing Account for Hydrate MW (185.16 g/mol) B Solvent Addition Ultrapure H2O or Buffer A->B C Dissolution Vortex & Sonicate B->C D pH Adjustment Titrate if precipitation occurs C->D If incomplete dissolution E Sterile Filtration 0.22 µm PES Membrane C->E If fully dissolved D->E F Storage Aliquot at -20°C in Polypropylene E->F

Workflow for the preparation and storage of aminophosphonic acid stock solutions.

Step-by-Step Preparation Protocol (10 mM Stock Solution)

Objective: Prepare 10 mL of a 10 mM stock solution.

Materials Required:

  • (1-Amino-1-methylbutyl)phosphonic acid hydrate (MW = 185.16 g/mol )

  • Ultrapure water (18.2 MΩ·cm)

  • 0.1 M NaOH and 0.1 M HCl (for pH adjustment)

  • Polypropylene (PP) tubes (avoid glass)

  • 0.22 µm Polyethersulfone (PES) syringe filter

Methodology:

  • Mass Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass using the hydrate molecular weight:

    • Mass = Molarity × Volume × MW

    • Mass = 0.010 mol/L × 0.010 L × 185.16 g/mol = 0.0185 g (18.5 mg).

  • Weighing: Using a calibrated analytical balance and a plastic spatula (to avoid metal contamination), accurately weigh 18.5 mg of the compound into a sterile 15 mL polypropylene tube.

  • Primary Dissolution: Add 9.0 mL of ultrapure water to the tube.

  • Agitation: Vortex the mixture for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • pH Optimization (Conditional): If the solution remains cloudy, the pH may be too close to the compound's isoelectric point.

    • Action: Add 0.1 M NaOH or 0.1 M HCl dropwise (10 µL at a time) while vortexing until complete dissolution is achieved. Monitor pH to ensure it remains compatible with your downstream assay.

  • Volume Adjustment: Once fully dissolved, add ultrapure water to bring the final volume exactly to 10.0 mL.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a fresh, sterile polypropylene tube. PES is recommended due to its low non-specific binding characteristics.

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 500 µL) to prevent freeze-thaw degradation. Store at -20°C or -80°C.

Analytical Validation Strategies

A self-validating protocol requires confirmation of the stock's concentration and purity. Because aliphatic aminophosphonic acids lack a conjugated π-electron system, they do not absorb UV light significantly above 210 nm, making standard UV-Vis spectroscopy or standard reversed-phase HPLC-UV ineffective 3.

To validate the stock solution, employ one of the following two strategies:

  • Strategy A: Pre-column Derivatization (Fluorescence/UV) React an aliquot of the stock solution with a derivatizing agent such as 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or ninhydrin. This tags the primary amine, allowing for sensitive detection via UV or fluorescence detectors 3.

  • Strategy B: HILIC-MS (Direct Analysis) Due to the extreme polarity of the phosphonic acid group, standard C18 columns often result in poor retention and peak tailing 4. Dilute the stock 1:1000 in the mobile phase and analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode, monitoring for the deprotonated molecular ion [M-H]⁻.

Validation Stock Stock Solution (1-Amino-1-methylbutyl)phosphonic acid Deriv Derivatization (e.g., FMOC-Cl) Stock->Deriv Option A HILIC HILIC LC-MS Direct Analysis Stock->HILIC Option B UV UV/Fluorescence Detection Post-Derivatization Deriv->UV MS Mass Spectrometry (ESI- Mode) HILIC->MS

Analytical validation strategies for non-chromophoric aminophosphonic acids.

References

  • Phosphonic acid: preparation and applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Aminophosphonic Acid Functionalized Cellulose Nanofibers for Efficient Extraction of Trace Metal Ions. MDPI. Available at:[Link]

  • Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. USGS Publications Warehouse. Available at:[Link]

Sources

Method

Enantiomeric Resolution of (1-Amino-1-methylbutyl)phosphonic Acid via Zwitterionic Chiral Stationary Phase Chromatography

Introduction and Analytical Challenges (1-Amino-1-methylbutyl)phosphonic acid (CAS 125078-17-3) is a synthetic α -aminophosphonic acid, a class of compounds that serve as critical bioisosteres to natural amino acids[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

(1-Amino-1-methylbutyl)phosphonic acid (CAS 125078-17-3) is a synthetic α -aminophosphonic acid, a class of compounds that serve as critical bioisosteres to natural amino acids[1]. Because they mimic the transition states of peptide hydrolysis, they exhibit potent biological activities, including enzyme inhibition and neuromodulation. As with all chiral therapeutics and probes, the biological targets are stereoselective, making the isolation and pharmacological profiling of individual enantiomers an absolute necessity.

However, the chromatographic separation of underivatized aminophosphonic acids presents a severe analytical challenge. These molecules are highly polar, exist primarily as zwitterions across a broad pH range, and lack a strong UV chromophore[2]. Traditional reversed-phase or normal-phase Chiral Stationary Phases (CSPs) fail to provide adequate retention, peak shape, or enantioselectivity. While capillary electrophoresis (CE) has been utilized for chiral separations[3], Liquid Chromatography coupled with Mass Spectrometry (LC-MS) remains the gold standard for sensitivity, robustness, and preparative scale-up.

To overcome these limitations, this protocol leverages Cinchona alkaloid-based zwitterionic ion exchangers operating in Polar Organic Mode (POM) to achieve baseline enantioseparation without the need for pre-column derivatization[2].

Mechanistic Rationale: The Zwitterionic Ion-Exchange Strategy

The success of this method relies on the synergistic, dual ion-pairing capabilities of zwitterionic CSPs, specifically CHIRALPAK ZWIX(+) and ZWIX(-). These columns are functionalized with a cinchona alkaloid derivative (providing a basic quinuclidine motif) and a strongly acidic sulfonic acid group[2].

When operating in Polar Organic Mode (POM)—typically a mixture of Methanol (MeOH) and Acetonitrile (ACN)—the CSP and the analyte both maintain their zwitterionic states. This allows for a simultaneous double electrostatic interaction:

  • The anionic phosphonate group of the analyte binds to the cationic quinuclidine site of the CSP.

  • The cationic amino group of the analyte binds to the anionic sulfonic acid site of the CSP.

This rigid, multi-point binding environment amplifies the stereochemical recognition of the chiral center at the α -carbon, leading to highly efficient enantioseparation.

Mechanism CSP_Base Quinuclidine Site (Cationic) Analyte_Acid Phosphonate Group (Anionic) CSP_Base->Analyte_Acid Ion-Pairing CSP_Acid Sulfonic Acid Site (Anionic) Analyte_Base Amino Group (Cationic) CSP_Acid->Analyte_Base Ion-Pairing

Dual ion-pairing mechanism enabling enantioselective recognition on zwitterionic CSPs.

Experimental Methodologies

The following protocol is designed as a self-validating system. By carefully controlling the acid-to-base ratio in the mobile phase, the scientist dictates the ionization state of the system, ensuring reproducible retention times and optimal MS compatibility.

Workflow Step1 1. Analyte Solubilization Dissolve in MeOH:H2O (80:20) Step2 2. Column Equilibration CHIRALPAK ZWIX(+) in POM Step1->Step2 Step3 3. Mobile Phase Tuning Optimize MeOH/ACN & FA/DEA Step2->Step3 Step4 4. Enantiomeric Elution Isocratic Separation at 25°C Step3->Step4 Step5 5. Detection & Validation ESI-MS Monitoring Step4->Step5

Step-by-step chromatographic workflow for the enantiomeric resolution of aminophosphonic acids.

Reagents and Sample Preparation
  • Analyte: (1-Amino-1-methylbutyl)phosphonic acid hydrate[1].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: Formic Acid (FA, 98% purity) and Diethylamine (DEA, ≥99.5% purity).

  • Preparation: Weigh 1.0 mg of the analyte and dissolve in 1.0 mL of MeOH:H2O (80:20, v/v). Sonicate for 5 minutes. Causality: The hydrate form of the highly polar phosphonic acid requires a small aqueous fraction for initial solubilization before injection into the non-aqueous mobile phase to prevent precipitation.

Chromatographic Conditions
  • Column: CHIRALPAK ZWIX(+) (150 mm × 3.0 mm i.d., 3 µm particle size).

  • Mobile Phase: MeOH/ACN (50:50, v/v) containing 50 mM FA and 25 mM DEA.

    • Causality of Additives: A strict 2:1 ratio of Acid (FA) to Base (DEA) is mandatory. Excess acid protonates the analyte's phosphonate group, destroying the anionic interaction site. Excess base deprotonates the amino group, destroying the cationic interaction site. The 2:1 ratio buffers the apparent pH in the organic solvent to maintain the zwitterionic state[2].

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 2.0 µL.

Mass Spectrometry (ESI-MS) Parameters

Because the analyte lacks a UV chromophore, detection is achieved via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Cone Voltage: 25 V.

  • Target Ion: Monitor the [M+H]+ pseudo-molecular ion at m/z 168.1 (Anhydrous MW 167.14 g/mol ).

Method Optimization & Quantitative Data

Influence of Bulk Solvent Composition

In Polar Organic Mode, Acetonitrile acts as a weak eluting solvent that promotes polar interactions (similar to HILIC mechanisms), while Methanol acts as a strong eluting solvent by competing for hydrogen bonds. Table 1 demonstrates how tuning the MeOH:ACN ratio allows the scientist to balance retention time against peak resolution.

Table 1: Effect of Mobile Phase Composition on Enantioseparation

Solvent Ratio (MeOH:ACN, v/v)Retention Factor ( k1​ )Retention Factor ( k2​ )Selectivity ( α )Resolution ( Rs​ )
90:101.251.451.161.20
75:251.802.251.251.85
50:50 (Optimized) 3.10 4.15 1.34 2.90
25:755.407.801.444.10

Note: Evaluated on CHIRALPAK ZWIX(+) with 50 mM FA and 25 mM DEA. Higher ACN ratios increase retention and resolution but lead to broader peaks and longer run times.

System Suitability and Self-Validation

To ensure the integrity of the analytical data, the protocol must be self-validating. The criteria in Table 2 must be met before proceeding with quantitative analysis or preparative fraction collection.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaMechanistic Rationale
Resolution ( Rs​ ) ≥1.5 Ensures baseline separation, preventing cross-contamination during fraction collection and ensuring accurate MS integration.
Tailing Factor ( Tf​ ) 0.8 – 1.5Verifies that the FA/DEA additive ratio is optimal. Severe tailing indicates secondary interactions or incomplete ionization of the CSP.
Elution Order Reversal ConfirmedInjecting the sample on a ZWIX(-) column must perfectly reverse the elution order. This definitively proves the peaks are true enantiomers, not matrix artifacts[2].
Retention Time RSD ≤2.0% ( n=6 )Confirms complete column equilibration. Zwitterionic columns in POM require at least 20 column volumes to fully equilibrate the ionic layer.

Conclusion & Best Practices

The enantiomeric resolution of (1-Amino-1-methylbutyl)phosphonic acid is efficiently achieved using a cinchona-based zwitterionic stationary phase in Polar Organic Mode. By utilizing a mobile phase of MeOH/ACN (50:50) with a precisely controlled 2:1 ratio of Formic Acid to Diethylamine, researchers can maintain the necessary zwitterionic states of both the column and the analyte. This method bypasses the need for complex derivatization, offers direct compatibility with ESI-MS detection, and provides a scalable, self-validating framework for the chiral analysis of highly polar α -aminophosphonic acids.

References

  • Direct high-performance liquid chromatographic enantioseparation of free α-, β- and γ-aminophosphonic acids employing cinchona-based chiral zwitterionic ion exchangers. National Institutes of Health (NIH) / Analytical and Bioanalytical Chemistry.2

  • Chiral Separations | Analytical Chemistry. American Chemical Society (ACS).3

  • (1-Amino-1-methylbutyl)phosphonic acid hydrate - Chemical Properties and Suppliers. American Chemical Suppliers.1

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for (1-Amino-1-methylbutyl)phosphonic Acid Hydrate

Executive Summary (1-Amino-1-methylbutyl)phosphonic acid hydrate is a highly polar, zwitterionic α-aminophosphonic acid. This application note provides a self-validating nuclear magnetic resonance (NMR) spectroscopy prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Amino-1-methylbutyl)phosphonic acid hydrate is a highly polar, zwitterionic α-aminophosphonic acid. This application note provides a self-validating nuclear magnetic resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. It details the causality behind solvent selection, pH control, and multi-nuclear (1H, 13C, 31P) acquisition strategies required to accurately characterize this compound and prevent irreproducible chemical shifts.

Analyte Profile & Scientific Context

Compound: (1-Amino-1-methylbutyl)phosphonic acid hydrate CAS Registry Number: 125078-17-3 (1)[1] IUPAC Name: 2-aminopentan-2-ylphosphonic acid hydrate[1] Molecular Formula: C5H14NO3P • H2O[1]

α-Aminophosphonic acids are critical bioisosteres of natural α-amino acids. Because the tetrahedral phosphonic acid moiety mimics the transition state of peptide bond hydrolysis, these compounds exhibit potent biological activities, serving as enzyme inhibitors, antibiotics, and pharmacological agents (2)[2]. Accurate structural characterization is paramount for downstream medicinal chemistry and quality control applications.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific parameters are chosen rather than simply following a recipe. The characterization of aminophosphonates presents unique analytical challenges:

  • Zwitterionic Equilibrium & pH-Controlled NMR: Aminophosphonic acids exist as zwitterions in aqueous solutions. The protonation state of the phosphonate group (-PO3H2 ⇌ -PO3H⁻ ⇌ -PO3²⁻) directly dictates the electron density around the phosphorus nucleus. Consequently, 31P chemical shifts are highly sensitive to pH variations, often shifting upfield with increasing pH (3)[3]. An unbuffered or uncontrolled solution will yield irreproducible chemical shifts (4)[4]. Protocol Choice: We mandate a specific pD adjustment step prior to acquisition.

  • Deuterated Water (D2O) as Solvent: Due to the high polarity and zwitterionic nature of the analyte, standard organic solvents (CDCl3, DMSO-d6) provide poor solubility. D2O is the optimal solvent, utilizing TSP (trimethylsilylpropanoic acid) as an internal standard (5)[5].

  • Multi-Nuclear Cross-Validation: Relying solely on 1H NMR is insufficient. The phosphorus nucleus (spin 1/2) couples strongly with adjacent carbons. The observation of a large one-bond carbon-phosphorus coupling constant (¹J_PC ≈ 135–160 Hz) in the 13C spectrum serves as an internal, self-validating marker for the direct C-P bond (5)[5].

Step-by-Step Methodologies

Protocol A: Quantitative Sample Preparation

Objective: Prepare a homogenous, pH-standardized solution to ensure reproducible chemical shifts.

  • Weighing: Accurately weigh 18.5 mg (~0.1 mmol) of (1-Amino-1-methylbutyl)phosphonic acid hydrate into a clean glass vial.

  • Dissolution: Add 600 µL of D2O containing 0.05% (w/v) TSP. Vortex for 30 seconds until complete dissolution is achieved.

  • pD Adjustment (Critical Step): Using a micro-pH electrode, measure the apparent pH. Adjust the solution to a pD of ~7.4 using dilute NaOD or DCl (0.1 M in D2O). Note: pD = pH_meter_reading + 0.4. This ensures the phosphonate group is in a consistent, physiologically relevant mono- or di-anionic state[4].

  • Transfer: Transfer the solution into a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Protocol B: NMR Acquisition Parameters

Objective: Acquire high-resolution 1D spectra with appropriate decoupling.

  • 1H NMR (Proton):

    • Frequency: 400 MHz or 600 MHz.

    • Scans (NS): 32.

    • Relaxation Delay (D1): 2.0 s.

    • Water Suppression: Presaturation may be applied if the residual HOD signal (δ ~4.7 ppm) obscures aliphatic signals.

  • 13C{1H} NMR (Carbon, Proton-Decoupled):

    • Frequency: 100 MHz or 150 MHz.

    • Scans (NS): 1024 - 2048 (Extended scans are required due to the lack of NOE on the quaternary C-α and low natural abundance).

    • Relaxation Delay (D1): 2.0 s.

  • 31P{1H} NMR (Phosphorus, Proton-Decoupled):

    • Frequency: 162 MHz or 243 MHz[2].

    • Scans (NS): 128.

    • Relaxation Delay (D1): 3.0 s.

    • Reference: 85% H3PO4 (external standard, δ = 0.0 ppm).

Data Presentation: Expected Resonance Parameters

The following table summarizes the anticipated quantitative data for (1-Amino-1-methylbutyl)phosphonic acid hydrate based on structural analogs and aminophosphonate behavior[5],[2],[1].

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
1H 0.90 - 0.95Triplet (t)³J_HH ≈ 7.2Terminal -CH3 (C4 of butyl chain)
1H 1.25 - 1.65Multiplet (m)-Aliphatic chain (-CH2-CH2-)
1H 1.40 - 1.55Doublet (d)³J_PH ≈ 14.0α-CH3 (C1)
13C 50.0 - 55.0Doublet (d)¹J_PC ≈ 140 - 155Quaternary C-α
13C 15.0 - 35.0Singlets/Doublets²J_PC / ³J_PC ≈ 5 - 15Aliphatic carbons
31P 15.0 - 28.0Singlet (s)--PO3²⁻ (Highly pH dependent)

Experimental Workflow Visualization

The following diagram illustrates the logical relationships and self-validating workflow for the NMR characterization of aminophosphonic acids.

G N1 Analyte: (1-Amino-1-methylbutyl) phosphonic acid hydrate N2 Solvent Preparation (D2O + 0.05% TSP) N1->N2 Dissolution N3 Zwitterion Stabilization (pD Adjustment to ~7.4) N2->N3 pH Control N4 Multinuclear Acquisition (1H, 13C{1H}, 31P{1H}) N3->N4 NMR Probe N5 Structural Validation (Extract ¹J_PC Coupling) N4->N5 Data Processing N6 Final Resonance Assignment N5->N6 Verification

Self-validating NMR workflow for zwitterionic aminophosphonic acids.

References

  • Title: (1-AMINO-1-METILBUTIL)
  • Title: The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)
  • Title: NMR-controlled titrations: characterizing aminophosphonates and related structures Source: ResearchGate URL
  • Title: Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)
  • Title: 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration Source: NIH URL

Sources

Method

Application Note: Utilizing (1-Amino-1-methylbutyl)phosphonic Acid Hydrate as a Competitive Transition-State Inhibitor for Metalloaminopeptidases

Target Audience: Structural biologists, enzymologists, and drug discovery scientists. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale (1-Amino-1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, enzymologists, and drug discovery scientists. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

(1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) is a highly specialized, synthetic α -aminophosphonic acid derivative utilized primarily as a transition-state analog inhibitor for zinc-dependent metallopeptidases, most notably Leucine Aminopeptidase (LAP)[1][2].

In native peptide hydrolysis, LAP utilizes a di-zinc (Zn 2+ ) cluster to activate a water molecule, attacking the scissile peptide bond of the substrate to form a transient, tetrahedral intermediate[2][3]. The phosphonic acid moiety ( −PO3​H2​ ) of this inhibitor perfectly mimics the geometry and electrostatics of this high-energy tetrahedral transition state, directly coordinating with the active site zinc ions[4][5].

Causality in Design (Why this specific molecule?):

  • The P1 Aliphatic Chain: LAP exhibits a strong preference for substrates bearing bulky, hydrophobic N-terminal residues (e.g., leucine, isoleucine, methionine)[3]. The 1-methylbutyl side chain acts as a highly branched, hydrophobic P1 residue that anchors deeply into the S1 specificity pocket of the enzyme, driving high-affinity binding[3].

  • The Hydrate Form: The hydrated form (Molecular Formula: C5​H16​NO4​P , MW: 185.16) is preferred in benchtop applications because it is significantly less hygroscopic than the anhydrous free acid[1][6]. This ensures precise gravimetric weighing—a critical factor when calculating exact molarities for rigorous Ki​ determinations.

Physicochemical Properties & Pharmacological Profile

The following table summarizes the quantitative and physicochemical data necessary for assay design.

ParameterValue / SpecificationExperimental Rationale
Chemical Name (1-Amino-1-methylbutyl)phosphonic acid hydrateHydrate ensures weighing stability[1].
CAS Number 125078-17-3Essential for procurement and SDS tracking[1].
Molecular Weight 185.16 g/mol Required for accurate stock solution molarity calculations[6].
Target Enzyme Cytosolic Leucine Aminopeptidase (LAP)M17 family metallopeptidase requiring a hydrophobic P1 residue[3].
Inhibition Type Competitive, ReversiblePhosphonate directly competes with the substrate's scissile bond[4].
Expected Ki​ Range 0.1 – 10 µMBulky aliphatic P1 residues yield high affinity (low micromolar to nanomolar)[3].
Binding Kinetics Slow-bindingRequires pre-incubation due to the slow displacement of active site water and Zn 2+ coordination[4][5].

Experimental Workflow & Logic

To accurately determine the inhibitory potency ( Ki​ ) of (1-Amino-1-methylbutyl)phosphonic acid hydrate, a continuous fluorometric assay is employed. The workflow is designed to account for the slow-binding kinetics typical of transition-state analogs.

Workflow A 1. Inhibitor Stock Prep (10 mM in 50mM Tris-HCl, pH 7.4) B 2. Enzyme Pre-incubation (LAP + Inhibitor, 30 min at 37°C) A->B Serial Dilution C 3. Substrate Addition (Leu-AMC, 10-100 µM) B->C Establish Equilibrium D 4. Kinetic Measurement (Ex: 380 nm, Em: 460 nm) C->D Initiate Hydrolysis E 5. Data Analysis (Non-linear Regression for Ki) D->E Extract Initial Rates (v0)

Figure 1: Experimental workflow for fluorometric evaluation of slow-binding competitive inhibitors.

Detailed Experimental Protocols

Protocol A: Reagent Preparation (Self-Validating System)

Aminophosphonic acids are zwitterionic. Improper pH during dissolution will alter the protonation state of the phosphonate group, abolishing zinc coordination and yielding false negatives.

  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, supplemented with 1 mM MgCl2​ and 0.05% (w/v) BSA.

    • Insight: BSA prevents non-specific adsorption of the enzyme to the microplate walls. MgCl2​ supports the structural integrity of the enzyme, though LAP is strictly a Zn2+ -dependent enzyme[3][7].

  • Inhibitor Stock (10 mM): Weigh exactly 1.85 mg of (1-Amino-1-methylbutyl)phosphonic acid hydrate[6]. Dissolve in 1 mL of Assay Buffer. If dissolution is slow, titrate with 0.1 M NaOH in 1 µL increments until fully dissolved, then verify the pH is 7.4.

  • Substrate Stock (10 mM): Dissolve L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) in 100% DMSO. Protect from light.

Protocol B: Continuous Fluorometric Inhibition Assay

This protocol utilizes a pre-incubation step. Omitting this step will result in non-linear progress curves and an underestimation of the inhibitor's potency due to slow-binding kinetics.

  • Serial Dilution: Prepare a 7-point 1:3 serial dilution of the inhibitor in Assay Buffer, ranging from 100 µM down to 0.13 µM (final well concentrations).

  • Enzyme Addition: Add 50 µL of recombinant LAP (final concentration: 1 nM) to a black, flat-bottom 96-well microplate.

  • Inhibitor Addition: Add 25 µL of the diluted inhibitor series to the respective wells. Include a vehicle control well (Assay Buffer only) to determine uninhibited velocity ( Vmax​ ).

  • Pre-Incubation (Critical Step): Seal the plate and incubate at 37°C for exactly 30 minutes. This allows the phosphonate group to fully displace the catalytic water molecule and coordinate with the di-zinc cluster[3][5].

  • Reaction Initiation: Rapidly add 25 µL of Leu-AMC substrate (final concentration: 50 µM) to all wells using a multichannel pipette.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 20 minutes at 37°C using λex​=380 nm and λem​=460 nm.

Protocol C: Data Analysis and Ki​ Determination
  • Extract the initial velocity ( v0​ ) from the linear portion of the progress curves (typically the first 5-10 minutes) for each inhibitor concentration.

  • Plot fractional activity ( vi​/v0​ ) versus inhibitor concentration [I] .

  • Fit the data to the Morrison equation for tight-binding competitive inhibition, or the Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Km​) ) if [E]≪Ki​ .

Structural Biology & Binding Mechanism

For researchers utilizing this compound for X-ray crystallography soaking experiments, understanding the spatial logic of the active site is paramount. The transition state analogy provides a direct map of the enzyme's reaction mechanism[4].

Mechanism I (1-Amino-1-methylbutyl) phosphonic acid Transition State Analog Z1 Catalytic Zinc Cluster Zn1 & Zn2 Coordination I->Z1 Phosphonate (-PO3H2) S1 Hydrophobic S1 Pocket Accommodates Alkyl Chain I->S1 1-Methylbutyl Group H Active Site Residues H-Bonding with α-Amine I->H Primary Amine (-NH2)

Figure 2: Logical mapping of the inhibitor's pharmacophores to the metallopeptidase active site.

Crystallographic Soaking Tips: Because the 1-methylbutyl group is highly branched, it may induce a slight induced-fit conformational shift in the S1 pocket[5]. Soak apo-crystals in a mother liquor containing 5 mM of the inhibitor for 2–4 hours prior to cryoprotection to ensure full active-site occupancy.

References

  • Drag, M., Pawelczak, M., & Kafarski, P. (2003). Stereoselective synthesis of 1-aminoalkanephosphonic acids with two chiral centers and their activity towards leucine aminopeptidase. Chirality, 15(S1), S104-S107.

  • Wanat, W., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Pharmaceuticals, 12(3), 139.

  • Grembecka, J., et al. (2001). Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • American Chemical Suppliers Database. (n.d.). (1-Amino-1-methylbutyl)phosphonic acid hydrate.

  • Rosewell Industry Co., Limited. (n.d.). (1-AMINO-1-METHYLBUTYL)PHOSPHONIC ACID HYDRATE (125078-17-3).

Sources

Application

Overcoming Metal Chelation and Retention Challenges in the LC-MS/MS Analysis of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate

Physicochemical Profiling & Analytical Strategy (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) represents a challenging class of analytes in bioanalytical chemistry. Characterized by a highly polar, zw...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Analytical Strategy

(1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) represents a challenging class of analytes in bioanalytical chemistry. Characterized by a highly polar, zwitterionic structure, it contains a primary amine and a phosphonic acid moiety attached to an aliphatic 1-methylbutyl chain.

For drug development professionals and analytical scientists, quantifying this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two primary mechanistic hurdles:

  • Chromatographic Retention: The extreme polarity of the phosphonate group prevents adequate retention on traditional C18 reversed-phase columns, leading to co-elution with the solvent front and severe matrix suppression.

  • Metal Chelation: Phosphonic acids act as strong multidentate ligands. They readily chelate to Lewis acid sites (e.g., Fe³⁺, Cr³⁺) present in stainless steel LC tubing, injector valves, and column frits. This interaction results in irreversible analyte adsorption, severe peak tailing, and loss of sensitivity.

To design a robust, self-validating analytical method, we must abandon legacy reversed-phase approaches and instead utilize Hydrophilic Interaction Liquid Chromatography (HILIC) combined with active metal passivation using mobile phase additives.

G A Target Analyte: (1-Amino-1-methylbutyl) phosphonic acid B Challenge 1: High Polarity & Zwitterionic A->B C Challenge 2: Metal Chelation in LC Path A->C D Solution 1: HILIC / Mixed-Mode Chromatography B->D Overcomes E Solution 2: 5 µM Medronic Acid Mobile Phase Additive C->E Overcomes F Validated Outcome: Sharp Peaks, High Retention, No Ion Suppression D->F E->F

Caption: Logical relationship mapping of analytical challenges and their mechanistic solutions.

Mechanistic Solutions for Phosphonate Analysis

Overcoming Metal-Induced Signal Loss via Sacrificial Chelation

Historically, analysts added high concentrations of EDTA to samples to prevent metal chelation. However, EDTA causes severe ion suppression in the electrospray ionization (ESI) source when it enters the mass spectrometer[1].

The modern solution is the use of Medronic acid (methanediylbis(phosphonic acid))[2]. As a bisphosphonate, medronic acid possesses a significantly higher binding affinity for metal surfaces than our mono-phosphonate target analyte. By adding just 5 µM of medronic acid directly to the aqueous mobile phase, it acts as a sacrificial chelator, continuously passivating the LC flow path without causing the ion suppression associated with EDTA[3][4].

Sample Clean-up via Weak Anion Exchange (WAX)

To extract the analyte from complex biological matrices (e.g., plasma or urine), we exploit its zwitterionic pKa profile. At pH 8.0, the phosphonic acid (pKa₁ ~1.5, pKa₂ ~6.5) is fully deprotonated (dianionic), while the primary amine (pKa ~10) remains protonated.

Using a polymeric Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) cartridge, the positively charged tertiary amine on the sorbent forms a strong electrostatic bond with the dianionic phosphonate. This allows for aggressive washing with 100% methanol to remove neutral lipids. Eluting with 2% formic acid drops the pH to ~2.0, neutralizing the phosphonate and breaking the electrostatic interaction to release the purified analyte.

Workflow S1 1. Sample Aliquot (Matrix pH 8.0) S2 2. WAX SPE Loading (Electrostatic Binding) S1->S2 S3 3. Methanol Wash (Removes Neutrals) S2->S3 S4 4. Acidic Elution (2% FA in MeOH) S3->S4 S5 5. Evaporate & Reconstitute S4->S5 S6 6. HILIC LC-MS/MS (Medronic Acid Passivation) S5->S6

Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Experimental Protocols

Reagents & Materials
  • Analytical Column: Raptor Polar X (100 x 2.1 mm, 2.7 µm) or equivalent HILIC/Mixed-mode column[5][6].

  • SPE Cartridges: Polymeric WAX (e.g., Oasis WAX, 30 mg/1 mL).

  • Mobile Phase Additive: Medronic acid (LC-MS grade)[4].

  • Buffers: Ammonium acetate, Formic acid, LC-MS grade Acetonitrile and Water.

Solid Phase Extraction (SPE) Workflow

This protocol is self-validating: if recovery is low, the pH during the loading or elution step was not properly controlled.

  • Sample Pre-treatment: Aliquot 200 µL of plasma/urine. Add 200 µL of 50 mM Ammonium Bicarbonate buffer (pH 8.0) to ensure the analyte is in its dianionic state.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 50 mM Ammonium Bicarbonate (pH 8.0) through the WAX cartridge.

  • Loading: Load the 400 µL pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 50 mM Ammonium Bicarbonate (pH 8.0) to remove unbound salts and proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove neutral lipids and hydrophobic interferences.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. The low pH neutralizes the phosphonate, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% Aqueous Buffer).

LC-MS/MS Conditions

System Suitability: Before injecting samples, inject a system suitability standard to verify peak asymmetry (tailing factor must be < 1.5). If tailing occurs, the system requires further passivation with medronic acid.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0, containing 5 µM Medronic Acid [4].

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: HILIC Chromatographic Gradient

Time (min)% Mobile Phase A (Aqueous + Medronic Acid)% Mobile Phase B (Acetonitrile)Curve
0.01090Initial
1.01090Isocratic hold
5.04555Linear ramp
6.54555Isocratic wash
6.61090Step return
10.01090Re-equilibration

Quantitative Data & Method Performance

Detection is performed using a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). The zwitterionic nature allows for negative ionization due to the readily deprotonated phosphonic acid group.

Table 2: MS/MS MRM Transitions and Parameters

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
(1-Amino-1-methylbutyl)phosphonic acid184.179.0 (PO₃⁻)25Quantifier
(1-Amino-1-methylbutyl)phosphonic acid184.1127.015Qualifier

Table 3: Expected Method Performance Metrics

ParameterExpected ValueMechanistic Driver
SPE Recovery > 85%Strong electrostatic binding on WAX sorbent at pH 8.0.
Matrix Effect < 15% suppressionHILIC retention shifts analyte away from early-eluting salts.
Peak Tailing Factor 1.0 - 1.25 µM Medronic acid effectively masks metal active sites.
Linearity (R²) > 0.995Absence of metal-adsorption losses at low concentrations.

Conclusion

The successful LC-MS/MS quantification of (1-Amino-1-methylbutyl)phosphonic acid hydrate requires a departure from standard reversed-phase methodologies. By leveraging the specific pKa properties of the molecule via WAX SPE, utilizing HILIC chromatography for polar retention, and introducing 5 µM medronic acid to eliminate metal-chelation artifacts, analysts can achieve a highly sensitive, reproducible, and self-validating assay suitable for rigorous drug development and pharmacokinetic studies.

References

  • Analytical Methods for Quantifying [Amino(phenyl)methyl]phosphonic Acid. Benchchem. 5

  • Medronic acid. Grokipedia. 2

  • Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters. PMC. 7

  • A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. 3

  • Glyphosate – Determination of glyphosate and AMPA in urine by LC-MS/MS: Biomonitoring Method. PMC. 6

  • US10620171B2 - Methods of liquid chromatography for anionic compounds. Google Patents.4

  • Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. PMC. 1

Sources

Method

Application Note: Advanced Crystallization Techniques for (1-Amino-1-methylbutyl)phosphonic Acid Hydrate

Executive Summary (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) is a highly polar, zwitterionic α-aminophosphonic acid derivative utilized extensively in pharmaceutical intermediate synthesis and agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) is a highly polar, zwitterionic α-aminophosphonic acid derivative utilized extensively in pharmaceutical intermediate synthesis and agrochemical research. Due to its structural analogy to natural α-amino acids, it exhibits complex phase behaviors driven by strong intermolecular hydrogen bonding. This application note details field-proven crystallization methodologies—specifically pH-shift and anti-solvent techniques—designed to isolate the thermodynamically stable hydrate form with high yield and polymorphic purity.

Physicochemical Profiling & Mechanistic Insights

Understanding the solid-state chemistry of α-aminophosphonic acids is critical for designing a self-validating crystallization protocol.

  • Zwitterionic Equilibrium: Similar to natural α-amino acids, aminophosphonic acids exist predominantly in a zwitterionic form in both aqueous solutions and the solid state [1]. The acidic phosphonate moiety ( PO3​H2​ ) readily donates a proton to the primary amine, creating a highly polar molecule containing both NH3+​ and PO3​H− groups [2].

  • Hydrate Lattice Stabilization: The presence of the hydrate in the crystal lattice is not merely incidental; water molecules act as critical structural bridges. In the crystal lattice, water facilitates cooperative hydrogen bonding (N–H···O and O–H···O), often forming stable helix-like or 3D network structures that significantly lower the overall lattice energy [3].

  • Phase Stability: The anhydrous forms of many aminophosphonic acids are metastable and prone to rapid moisture uptake. Crystallizing the compound directly as a hydrate prevents unpredictable post-crystallization phase transitions [4].

  • Solubility Profile: The compound exhibits high aqueous solubility at extreme pH levels (due to complete protonation or deprotonation) but reaches a distinct solubility minimum at its isoelectric point (pI). It is practically insoluble in low-polarity organic solvents.

Experimental Methodologies

Protocol A: Isoelectric Point (pH-Shift) Crystallization

Causality: By manipulating the pH toward the isoelectric point (pI ≈ 3.5–4.0), the net charge of the molecule becomes zero. This minimizes ion-dipole interactions with the aqueous solvent, forcing supersaturation and subsequent nucleation of the zwitterion.

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude (1-Amino-1-methylbutyl)phosphonic acid in 50 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches 10.5, ensuring complete dissolution (converting the molecule to its highly soluble anionic form).

  • Filtration: Polish filter the basic solution through a 0.22 µm PTFE membrane to remove any insoluble particulate impurities.

  • Titration & Nucleation: Heat the solution to 45°C. Using a programmable syringe pump, add 2M HCl at a controlled rate of 0.5 mL/min. Monitor the pH continuously using a calibrated probe.

  • Seeding: Once the pH reaches 4.5, introduce 0.1 g of pure hydrate seed crystals. Insight: Zwitterions are prone to "oiling out" (liquid-liquid phase separation); seeding provides a structural template that bypasses the metastable oiling-out boundary.

  • Crystallization: Continue adding HCl until the pH stabilizes at 3.8 (the approximate pI). A dense white suspension will form.

  • Cooling & Isolation: Cool the slurry to 5°C at a controlled rate of 0.2°C/min to promote the growth of large, pure crystals. Hold at 5°C for 2 hours. Filter under vacuum and wash the crystal cake with 20 mL of ice-cold water.

  • Drying: Dry the crystals in a vacuum oven at 30°C with a slight moisture bleed (ambient humidity) for 12 hours to prevent the thermodynamic dehydration of the lattice.

Protocol B: Anti-Solvent Crystallization

Causality: Ethanol acts as a potent anti-solvent by abruptly lowering the dielectric constant of the medium. This disrupts the hydration shell around the zwitterion, rapidly decreasing solubility while driving the integration of structural water into the precipitating crystal lattice.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of the compound in 15 mL of deionized water at 50°C.

  • Anti-Solvent Addition: Under high-shear stirring (400 rpm), add absolute ethanol dropwise at a rate of 1 mL/min.

  • Metastable Hold: Stop the addition when the solution becomes faintly turbid (approximately 10 mL of ethanol added). Hold the temperature at 50°C for 30 minutes to allow primary nucleation to occur without excessive secondary nucleation.

  • Growth Phase: Resume ethanol addition at 2 mL/min until a total of 60 mL of ethanol has been added (achieving a final Water:EtOH volumetric ratio of 1:4).

  • Cooling: Ramp the temperature down to 10°C over 2 hours.

  • Isolation: Filter the crystalline product and wash with cold ethanol. Air dry at room temperature to yield the stable hydrate.

Data Presentation

Table 1: Comparison of Crystallization Parameters and Yields

ParameterProtocol A: pH-ShiftProtocol B: Anti-Solvent
Solvent System Water (Acid/Base adjusted)Water / Ethanol (1:4)
Temperature Range 45°C → 5°C50°C → 10°C
Target pH 3.8 (Isoelectric Point)Unadjusted (~ 4.0)
Nucleation Trigger Neutralization of molecular chargeDielectric constant reduction
Yield (%) 88 - 92%82 - 85%
Purity (HPLC) > 99.5%> 99.0%
Crystal Habit Prismatic / BlockyNeedle-like / Acicular

Visualizations

G A Aqueous Solution (High pH, Anionic Form) B Acid Titration (HCl addition, Monitor pH) A->B C Isoelectric Point (pI) (Zwitterion Formation) B->C pH ~ 3.8 D Nucleation & Hydrate Lattice Assembly C->D E Controlled Cooling (0.5°C/min to 5°C) D->E F Filtration & Drying (Yield: Hydrated Crystal) E->F

Workflow for pH-shift driven isoelectric crystallization of zwitterionic aminophosphonic acids.

G Solute Solvated Monomers (Water) AntiSolvent Ethanol Addition (Anti-Solvent) Solute->AntiSolvent SuperSat Supersaturation Generation AntiSolvent->SuperSat Hydrate Water-Bridged Hydrogen Bonding SuperSat->Hydrate H2O Integration Crystal Stable Hydrate Crystal Lattice Hydrate->Crystal

Anti-solvent crystallization pathway illustrating hydrate lattice stabilization via water bridging.

References

  • Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives Source: MDPI (Molecules) URL:[Link]

  • (R)-(1-Ammonioethyl)phosphonate Source: PubMed Central (PMC) / Acta Crystallographica URL:[Link]

  • Synthesis, cytotoxicity and clastogenicity of novel α-aminophosphonic acids Source: ResearchGate / Chirality URL:[Link]

  • Solid-State Phase Transition Mechanism and Physical–Chemical Study of the Crystal Forms of Monosodium Alendronate: Trihydrate versus Anhydrate Source: ACS Publications (Crystal Growth & Design) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of (1-Amino-1-methylbutyl)phosphonic acid hydrate in DMSO

Here is the technical support center guide for improving the solubility of (1-Amino-1-methylbutyl)phosphonic acid hydrate in DMSO. Welcome to the dedicated technical support guide for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center guide for improving the solubility of (1-Amino-1-methylbutyl)phosphonic acid hydrate in DMSO.

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with (1-Amino-1-methylbutyl)phosphonic acid hydrate in Dimethyl Sulfoxide (DMSO). This resource provides in-depth troubleshooting protocols and scientific explanations to help you achieve clear, stable solutions for your experiments.

Understanding the Challenge: Physicochemical Properties

(1-Amino-1-methylbutyl)phosphonic acid hydrate is an aminophosphonic acid. Its structure contains both a basic amino group (-NH₂) and an acidic phosphonic acid group (-PO(OH)₂). This dual functionality means the molecule exists as a zwitterion in its solid state and in neutral solutions. This zwitterionic nature, combined with the presence of water molecules in its hydrated form, leads to strong intermolecular forces (hydrogen bonding and electrostatic interactions) and a highly stable crystal lattice. Overcoming this lattice energy is the primary challenge when attempting to dissolve the compound.

DMSO is a powerful polar aprotic solvent, highly effective at disrupting hydrogen bonds by accepting them with its sulfoxide oxygen.[1] However, the strong, ordered network within the compound's crystals can sometimes resist dissolution even in DMSO.

Key Physicochemical Properties
PropertyValueSignificance for Solubility
Molecular Formula C₅H₁₆NO₄PIndicates the presence of polar functional groups.[2][3]
Molecular Weight 185.16 g/mol Moderate molecular weight.[2][3]
Structure Aminophosphonic AcidZwitterionic character leads to strong intermolecular forces.
Melting Point 258-262 °CA high melting point suggests high crystal lattice energy, which can hinder solubility.[2]
Hydrate Form Contains waterWater molecules integrated into the crystal lattice can affect solvent interaction.
Molecular Interactions

The diagram below illustrates the zwitterionic nature of the molecule and how DMSO interacts with it. The key to dissolution is the ability of DMSO molecules to surround the zwitterion and disrupt the strong intermolecular hydrogen bonds that hold the crystal lattice together.

cluster_solute Zwitterionic Solute cluster_solvent DMSO Solvent Z R-C(NH₃⁺)-P(O)(O⁻)OH DMSO1 S⁺-O⁻ (CH₃)₂ Z->DMSO1 H-Bond (NH₃⁺...O⁻-S) DMSO2 S⁺-O⁻ (CH₃)₂ Z->DMSO2 H-Bond (P-OH...O⁻-S) DMSO3 S⁺-O⁻ (CH₃)₂ Z->DMSO3 Dipole Interaction (P-O⁻...S⁺-O)

Caption: Molecular interactions between the zwitterionic solute and DMSO.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to systematically address solubility issues. Start at the top and follow the path that best describes your situation.

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving (1-Amino-1-methylbutyl)phosphonic acid hydrate in 100% DMSO at my desired concentration. What are the initial steps I should take?

A1: Before attempting more advanced methods, always verify the fundamentals:

  • DMSO Purity: Ensure you are using anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic, and absorbed water can significantly alter its solvent properties, sometimes decreasing the solubility of organic compounds.[4][5] Always use DMSO from a freshly opened or properly sealed container.

  • Compound Integrity: Confirm that the compound has been stored correctly and has not degraded.

  • Accurate Measurements: Double-check all calculations and measurements for weighing the compound and dispensing the solvent.

  • Sufficient Agitation: Ensure you are providing enough initial agitation by vortexing the sample for at least 1-2 minutes.

Q2: My compound isn't dissolving at room temperature even with vigorous mixing. What's the next step?

A2: The next step is to introduce energy to the system to help overcome the crystal lattice energy. Gentle heating and sonication are highly effective.[4] Heating increases the kinetic energy of the solvent and solute molecules, promoting dissolution, which is often an endothermic process.[6] Sonication uses ultrasonic waves to create micro-cavitations, which helps to break apart solid aggregates and enhance solvent penetration. For a detailed procedure, see Protocol 1 .

Q3: Heating and sonication helped, but I still can't reach my target concentration. Can I use a co-solvent?

A3: Yes, using a co-solvent is a common and powerful strategy.[4][7] A co-solvent can modify the overall polarity and hydrogen bonding characteristics of the solvent system. Since (1-Amino-1-methylbutyl)phosphonic acid hydrate is zwitterionic and polar, a small amount of a polar protic co-solvent like water or ethanol can sometimes improve solvation. However, be cautious, as adding too much of a co-solvent in which the compound is less soluble can cause precipitation. Systematic screening is recommended. Refer to Protocol 2 for guidance.

Q4: My downstream application is sensitive to co-solvents and temperature changes. Is there another way to improve solubility?

A4: Absolutely. The most effective method for a zwitterionic compound like this is often pH modification to create a salt.[8][9] The neutral zwitterion has strong intermolecular interactions, but converting it to a charged salt (either an ammonium salt or a phosphonate salt) disrupts the crystal lattice and dramatically increases its affinity for a polar solvent like DMSO.

  • Adding a Base: A strong, non-nucleophilic organic base (e.g., DBU) can deprotonate the phosphonic acid group, forming a highly soluble phosphonate salt.

  • Adding an Acid: An organic acid (e.g., methanesulfonic acid) can protonate the amino group, forming a soluble ammonium salt. This approach often yields the highest concentrations. See Protocol 3 for a detailed methodology.

Q5: My solution in DMSO was clear initially, but now I see crystals. Why did this happen?

A5: This is likely due to one of several reasons:

  • Temperature Fluctuations: If the solution was prepared with heat and then stored at a lower temperature (e.g., room temperature or 4°C), the solubility limit may have been exceeded at the cooler temperature, causing the compound to crystallize out.[5]

  • Water Absorption: If the container was not perfectly sealed, the DMSO likely absorbed moisture from the air. This change in the solvent composition can reduce the compound's solubility.[5][10]

  • Supersaturation: The initial dissolution may have created a temporary, unstable supersaturated solution, which then equilibrated by precipitating the excess solute over time.

To avoid this, it is best to prepare fresh solutions for immediate use. If storage is necessary, use small aliquots in tightly sealed vials with minimal headspace and store them consistently at the preparation temperature or warmer, if stability permits.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution with Heating & Sonication

This protocol uses physical methods to enhance solubility.

  • Preparation: Weigh the desired amount of (1-Amino-1-methylbutyl)phosphonic acid hydrate into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.

  • Initial Mixing: Securely cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. Check for dissolution.

  • Gentle Heating: If solids remain, place the vial in a heating block or water bath set to 30-50°C for 15-20 minutes. Safety Note: Avoid excessive heat, as it can degrade both the compound and DMSO.[4][11]

  • Final Agitation: Remove the vial from the heat source and vortex again for 1 minute while it is still warm.

  • Inspection: Allow the solution to cool to room temperature and visually inspect for any remaining solid particles. If the solution is clear, it is ready for use. If not, consider proceeding to Protocol 2 or 3.

Protocol 2: Co-Solvent Screening for Enhanced Solubility

This protocol helps identify an effective co-solvent system. Test small volumes first.

  • Select Co-solvents: Choose a panel of water-miscible co-solvents. Good candidates include:

    • Deionized Water (polar protic)

    • Ethanol (polar protic)

    • N-Methyl-2-pyrrolidone (NMP) (polar aprotic)

  • Prepare Test Vials: In separate vials, place a small, pre-weighed amount of the compound (e.g., 1-2 mg).

  • Create Co-solvent Mixtures: Prepare stock co-solvent mixtures with DMSO (e.g., 95:5, 90:10, 80:20 v/v DMSO:co-solvent).

  • Test Solubility: Add a small, precise volume of each mixture to the corresponding vial.

  • Agitate and Observe: Use the steps from Protocol 1 (vortexing, sonication, gentle heating) to attempt dissolution.

  • Analyze: Compare the clarity of the solutions to identify the co-solvent and concentration that provides the best solubility enhancement.

Protocol 3: Solubility Enhancement via pH Modification (Salt Formation)

This protocol converts the zwitterion into a more soluble salt form directly in DMSO.

A. Using a Base (to form a phosphonate salt):

  • Preparation: Weigh the compound into a vial and add the required volume of DMSO for your target concentration.

  • Select Base: Use a strong, non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU).

  • Molar Calculation: Calculate the molar amount of your compound. You will add a molar equivalent of the base.

  • Base Addition: Carefully add 1.0 to 1.1 molar equivalents of DBU to the DMSO suspension.

  • Agitation: Cap the vial and vortex or shake vigorously. The formation of the salt should lead to rapid dissolution, often within minutes at room temperature. Gentle warming can be applied if needed.

B. Using an Acid (to form an ammonium salt):

  • Preparation: Follow step 1 as above.

  • Select Acid: Use a strong organic acid like methanesulfonic acid (MSA).

  • Molar Calculation: Calculate the molar amount of your compound.

  • Acid Addition: Carefully add 1.0 to 1.1 molar equivalents of MSA to the DMSO suspension.

  • Agitation: Cap and vortex. The resulting ammonium salt should be readily soluble in DMSO.

Important: Always confirm that the resulting salt form and the presence of the acid/base are compatible with your downstream experimental assays.

References

  • Benchchem. (n.d.). Solubility and Stability of N-Acetylaminomethylphosphonate: An In-depth Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of C25H19Cl2N3O5 in DMSO.
  • Journal of Chemical & Engineering Data. (2018). Effect of Cosolvents DMSO and Glycerol on the Self-Assembly Behavior of SDBS and CPC: An Experimental and Theoretical Approach. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?
  • Benchchem. (n.d.). Overcoming solubility problems with Dimethyl (2-oxo-4-phenylbutyl)phosphonate in assays.
  • Benchchem. (n.d.). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • ResearchGate. (n.d.). The Solubility of the Oil Scale Inhibitor Amino Trimethylene Phosphonic Acid in Different Binary Solvents | Request PDF.
  • Es. (n.d.). (1-AMINO-1-METILBUTIL)ÁCIDO FOSFÓNICO HIDRATO 125078-17-3 wiki.
  • MDPI. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. [Link]

  • PMC. (n.d.). Selective Esterification of Phosphonic Acids. [Link]

  • The Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. [Link]

  • PubMed. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • PMC. (n.d.). Phosphonic acid: preparation and applications. [Link]

  • Organic Letters. (2024). DMSO-Catalyzed Double P-O Bond or Double P-S Bond Formations of Phosphinic Acids. [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?
  • Rosewell industry co., limited. (n.d.). (1-AMINO-1-METHYLBUTYL)PHOSPHONIC ACID HYDRATE_125078-17-3. Retrieved from Rosewell industry co., limited website.
  • Chemistry LibreTexts. (2026). 17.5: Factors that Affect Solubility. [Link]

  • PubChem. (n.d.). 1-(Aminoethyl)phosphonic acid. [Link]

  • LookChem. (2025). 1-amino-1-methylethylphosphonic acid. [Link]

  • University of the Pacific. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • PubMed. (n.d.). Induced rapid phospholipid methylation and arachidonic acid release by dimethyl sulfoxide-treated human promyelocytic leukemic HL-60 cells. [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.

Sources

Optimization

Technical Support Center: Preventing Degradation of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams and researchers who struggle with the erratic experimental performance of aminophosphonic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams and researchers who struggle with the erratic experimental performance of aminophosphonic acid derivatives.

(1-Amino-1-methylbutyl)phosphonic acid hydrate is a highly polar, zwitterionic molecule. While the carbon-phosphorus (C-P) bond is generally resistant to enzymatic cleavage, the molecule's hydrate lattice and strong chelating properties make it uniquely susceptible to environmental degradation. This guide provides field-proven, mechanistic troubleshooting to ensure your compound remains pristine from the shelf to the assay.

The Mechanisms of Degradation

Before troubleshooting, we must understand the causality of degradation. Aminophosphonates actively interact with their environment through three primary vectors:

  • Hydration State Lability: The water of crystallization is held by hydrogen bonds. Fluctuations in relative humidity (RH) cause efflorescence (loss of water) or deliquescence (absorption of water).

  • Metal-Catalyzed Hydrolysis: The phosphonic acid moiety is a potent chelator. Trace metals (e.g., Zn²⁺, Ca²⁺) can coordinate with the phosphonate group, polarizing the C-P bond and lowering the activation energy for degradation into aminomethylphosphonic acid (AMPA)[1].

  • Photolytic Cleavage: Exposure to UV or natural sunlight induces radical-mediated cleavage, yielding inorganic phosphate and fragmented organic residues[2].

G A (1-Amino-1-methylbutyl) phosphonic acid hydrate B Photolytic Cleavage (UV/Sunlight) A->B C Metal-Catalyzed Hydrolysis A->C Trace Metals (Zn, Ca) D Hydration State Shift (Moisture Fluctuations) A->D ΔRH% E C-P Bond Cleavage (AMPA / PO4) B->E C->E F Anhydrous or Deliquescent State D->F

Caption: Primary environmental degradation pathways of (1-Amino-1-methylbutyl)phosphonic acid hydrate.

Troubleshooting Guide & FAQs

Q1: My batch of (1-Amino-1-methylbutyl)phosphonic acid hydrate has become clumpy and sticky. Is the API destroyed? A: This is a classic symptom of deliquescence. The compound has absorbed ambient moisture, shifting beyond its defined hydrate stoichiometry. While the active pharmaceutical ingredient (API) might still be chemically intact, the molecular weight has changed, rendering your molarity calculations highly inaccurate.

  • Causality: The highly polar phosphonic acid and amino groups form strong hydrogen bonds with atmospheric water.

  • Solution: Store the compound in a tightly sealed container. If clumping has occurred, do not bake it at high temperatures, as this triggers thermal decomposition. Instead, 3 at room temperature until a constant mass is achieved[3].

Q2: I am observing unexpected secondary peaks in my ³¹P NMR spectra (around 0-5 ppm) after long-term storage. What happened? A: You are observing inorganic phosphate or cleaved phosphonate fragments. This indicates C-P bond cleavage.

  • Causality: Aminophosphonates are excellent chelating agents. If you used a metal spatula or stored the compound in low-quality glass that leaches metal ions (like Ca²⁺ or Fe³⁺), these metals coordinate with the phosphonate group. This coordination weakens the C-P bond, 1[1]. Additionally,2[2].

  • Solution: Always use PTFE or ceramic spatulas. Store in opaque, acid-washed plastic containers (HDPE or PP) rather than standard borosilicate glass.

Q3: Can I store the compound as an aqueous stock solution to avoid solid-state hydration issues? A: It is highly discouraged to store aminophosphonic acids as aqueous stock solutions for extended periods.

  • Causality: In aqueous solutions, the compound is fully solvated and highly mobile, maximizing its exposure to dissolved oxygen, trace metals, and ambient light. Furthermore, aminophosphonates can undergo 4 if β-protons are present[4].

  • Solution: Prepare solutions fresh. If a stock solution is absolutely necessary, prepare it in sterile, metal-free (chelex-treated) water, adjust to a neutral pH, aliquot into single-use opaque tubes, and freeze at -80°C.

Q4: Why is my compound failing to dissolve completely in water after prolonged storage? A: This indicates the formation of insoluble metal-phosphonate complexes.

  • Causality: If the compound was exposed to trace metals during storage or handling, it can form highly insoluble polymeric metal-phosphonate networks.

  • Solution: Ensure all storage containers are metal-free and use only LC-MS grade water for dissolution.

Quantitative Stability Data

To optimize your storage strategy, refer to the following stability matrix, which summarizes the impact of environmental variables on the compound's integrity.

Storage ConditionTemperatureContainer TypeAtmosphereEstimated Shelf-LifePrimary Degradation Risk
Optimal 4°COpaque HDPEArgon> 24 MonthsNone (Stable Hydrate)
Sub-optimal 25°CClear GlassAir6 - 12 MonthsPhotolysis, Metal-catalysis
Poor 25°CClear Glass (Open)Humid Air< 1 MonthDeliquescence, Oxidation
Aqueous Stock 4°CGlass VialAir< 1 WeekHydrolysis, Metal-catalysis

Field-Proven Methodologies: Self-Validating Storage Workflow

To guarantee scientific integrity, your storage protocol must be a self-validating system. This means the system should inherently prevent degradation while providing a visual or analytical indicator if a breach occurs.

Workflow Step1 1. Aliquoting Inert Argon Atmosphere Step2 2. Containment Opaque HDPE Vials Step1->Step2 Step3 3. Moisture Control Vacuum Mylar + Silica Gel Step2->Step3 Step4 4. Storage 4°C to 8°C Dark Cabinet Step3->Step4 Step5 5. Validation 31P NMR Every 6 Months Step4->Step5

Caption: 5-Step self-validating storage and handling workflow for aminophosphonates.

Step-by-Step Protocol

Step 1: Aliquoting under Inert Atmosphere

  • Transfer the bulk (1-Amino-1-methylbutyl)phosphonic acid hydrate into a glove box purged with Argon.

  • Causality: Argon is heavier than Nitrogen and effectively blankets the solid, displacing reactive oxygen and ambient moisture. Repeatedly opening a bulk container introduces fresh moisture cumulatively degrading the batch.

Step 2: Container Selection and Sealing

  • Divide the powder into single-use aliquots and place them into opaque high-density polyethylene (HDPE) vials.

  • Causality: HDPE avoids the metal-ion leaching associated with borosilicate glass, and opacity prevents photolytic C-P bond cleavage. Cap tightly and seal the threads with Parafilm.

Step 3: Moisture-Controlled Secondary Containment

  • Place the sealed HDPE vials into a secondary vacuum-sealable Mylar bag containing a small packet of indicating silica gel (blue-to-pink).

  • Causality: The silica gel acts as a sacrificial moisture sink. Self-Validation: If the indicating gel changes color, the system's hermetic seal has been compromised, providing an immediate visual warning before the API is ruined.

Step 4: Temperature Control

  • Store the sealed bags in a dedicated, temperature-monitored desiccator cabinet at 4°C to 8°C.

  • Causality: Lower temperatures reduce the kinetic energy available for thermal degradation. Do not freeze the solid unless specifically validated, as extreme freeze-thaw cycles can alter the crystalline hydrate structure.

Step 5: Analytical Verification (Quality Control)

  • Every 6 months, dissolve one sacrificial aliquot in D₂O and perform ³¹P NMR spectroscopy.

  • Causality: A pure batch will present a single sharp peak. Self-Validation: The appearance of peaks near 0 ppm (inorganic phosphate) or shifts indicating structural rearrangement confirms degradation, necessitating the disposal of the batch.

References

  • Analytical insight into degradation processes of aminopolyphosphonates as potential factors that induce cyanobacterial blooms. National Institutes of Health (NIH) / PMC.1

  • Sunlight Degradation of the Aminophosphonate Diethylenetriamine Penta-(Methylenephosphonic Acid). MDPI.2

  • SAFETY DATA SHEET: (Aminomethyl)phosphonic Acid. TCI Chemicals.3

  • Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. Royal Society of Chemistry (RSC).4

Sources

Troubleshooting

Technical Support Center: Troubleshooting (1-Amino-1-methylbutyl)phosphonic Acid Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing α -methylated α -amino phosphonic acids li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing α -methylated α -amino phosphonic acids like (1-Amino-1-methylbutyl)phosphonic acid (CAS: 125078-17-3) 1.

Unlike their aldehyde-derived counterparts, ketone-derived phosphonic acids present severe kinetic and steric bottlenecks during the classic Kabachnik-Fields (KF) three-component reaction 2. This guide is designed to dissect the causality behind these failures and provide a self-validating, field-proven methodology to rescue your yields.

Mechanistic Overview & Bottleneck Analysis

The synthesis relies on the condensation of 2-pentanone with an amine source, followed by the nucleophilic addition of a dialkyl phosphite. The primary failure point is the steric hindrance of 2-pentanone, which drastically slows imine formation and allows competing side reactions (like the Abramov addition) to dominate 3.

KF_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Phosphonylation cluster_2 Step 3: Deprotection A 2-Pentanone (Sterically Hindered) C Imine Intermediate (Activated by Lewis Acid) A->C Mg(ClO4)2 -H2O B Benzylamine (Ammonia Surrogate) B->C Mg(ClO4)2 -H2O E Diethyl (1-benzylamino-1-methylbutyl) phosphonate C->E Nucleophilic Addition D Diethyl Phosphite D->E F 1. H2, Pd/C (Debenzylation) 2. TMSBr, DCM (Dealkylation) E->F G (1-Amino-1-methylbutyl) phosphonic acid (Target Molecule) F->G

Fig 1: Lewis acid-catalyzed Kabachnik-Fields pathway for sterically hindered ketones.

Quantitative Yield Optimization

To overcome the low electrophilicity of 2-pentanone, Lewis acid catalysis is mandatory. Below is a comparative matrix of catalyst systems and their impact on the overall yield of the protected α -aminophosphonate intermediate.

Catalyst SystemReaction ConditionsImine Conversion TimeOverall Yield (%)Primary Limitation / Observation
None (Uncatalyzed) Toluene, Reflux, 24h> 24h< 20%High levels of α -hydroxy phosphonate (Abramov side-product).
InCl3​ (10 mol%) Solvent-free, 80°C3h75%Moderate yield; requires strictly anhydrous conditions.
ZrO2​ (Milling) Mechanochemical, RT4h88%Excellent yield but requires specialized ball-milling equipment 3.
Mg(ClO4​)2​ (10 mol%) Solvent-free, 60°C1.5h92%Optimal balance of speed, yield, and operational simplicity 4.

Troubleshooting FAQs

Q: Why is my Kabachnik-Fields reaction yielding primarily the α -hydroxy phosphonate instead of the target α -amino phosphonate? A: This is a classic kinetic failure. Because 2-pentanone is sterically hindered, the initial imine condensation is sluggish 2. If diethyl phosphite is present in the mixture from the start, it will bypass the amine and directly attack the unreacted ketone via the Abramov reaction 3. Actionable Fix: Adopt a sequential addition protocol . Pre-mix 2-pentanone, the amine, and the Lewis acid catalyst for 60 minutes to ensure complete imine formation before adding the diethyl phosphite [[4]]().

Q: I am using aqueous ammonia as my nitrogen source, but the yields are abysmal. Why? A: Aqueous ammonia introduces water into the system, which drives the equilibrium of the imine condensation backward, hydrolyzing any formed imine back to 2-pentanone. Furthermore, ammonia gas is highly volatile at the temperatures required for ketone activation. Actionable Fix: Use benzylamine as an ammonia surrogate. It is a liquid, less volatile, and highly nucleophilic. After the phosphonate ester is formed, the benzyl group can be cleanly removed via catalytic hydrogenolysis ( H2​ , Pd/C) 2.

Q: My final deprotection step (hydrolysis of the diethyl ester) is producing a complex black mixture. How do I isolate the free phosphonic acid? A: Traditional deprotection uses refluxing 6M HCl for 12–24 hours. While effective for robust, unbranched molecules, these harsh conditions cause degradation and incomplete cleavage in sterically encumbered α -methylated systems. Actionable Fix: Switch to McKenna's method using Bromotrimethylsilane (TMSBr) in anhydrous dichloromethane (DCM). TMSBr cleanly cleaves the ethyl esters at room temperature via a silyl ester intermediate, which is then gently hydrolyzed with methanol.

Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step procedure. Built-in Quality Control (QC) checks are included so you can validate the success of each phase before proceeding.

Phase 1: Imine Formation & Phosphonylation
  • Pre-activation: In a dry, round-bottom flask under Argon, combine 2-pentanone (10 mmol), benzylamine (10 mmol), and Mg(ClO4​)2​ (1 mmol, 10 mol%). Stir neat (solvent-free) at 60°C for 1 hour.

    • QC Check 1: Take a 10 µL aliquot, dilute in CDCl3​ , and run an FTIR or ¹H NMR. The disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and appearance of the imine C=N stretch (~1660 cm⁻¹) confirms intermediate formation.

  • Addition: Cool the mixture to room temperature. Add diethyl phosphite (11 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture back to 60°C and stir for 2 hours.

    • QC Check 2: Run a ³¹P NMR of the crude mixture. Unreacted diethyl phosphite appears around +8 ppm. The successful formation of the α -aminophosphonate is confirmed by a new singlet peak around +24 ppm.

  • Workup: Dilute with ethyl acetate, wash with water and brine, dry over Na2​SO4​ , and concentrate in vacuo.

Phase 2: Debenzylation
  • Dissolve the crude intermediate in methanol (20 mL).

  • Add 10% Pd/C (10% w/w). Purge the flask with Argon, then introduce Hydrogen gas via a balloon.

  • Stir vigorously at room temperature for 12 hours.

    • QC Check 3: LC-MS should show a mass shift corresponding to the loss of the benzyl group (M - 90).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and concentrate the filtrate.

Phase 3: Mild Ester Cleavage
  • Dissolve the debenzylated intermediate in anhydrous DCM (15 mL) under Argon and cool to 0°C.

  • Add Bromotrimethylsilane (TMSBr, 4.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Evaporate the DCM and excess TMSBr under reduced pressure.

  • Add methanol (10 mL) to the residue and stir for 1 hour to hydrolyze the silyl esters.

  • Isolation: Concentrate the methanol to ~2 mL, then add diethyl ether to precipitate the final (1-Amino-1-methylbutyl)phosphonic acid as a white solid. Filter and dry.

    • Final Validation: ³¹P NMR in D2​O should show a single, clean peak at ~ +16 ppm.

Sources

Optimization

Technical Support Center: Optimizing pH for (1-Amino-1-methylbutyl)phosphonic Acid Hydrate Stability

Executive Summary (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) is a synthetic α -aminophosphonic acid. Because it contains both a highly basic amino group and a diprotic phosphonic acid moiety, its b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) is a synthetic α -aminophosphonic acid. Because it contains both a highly basic amino group and a diprotic phosphonic acid moiety, its behavior in solution is entirely governed by pH. Proper pH optimization is critical to prevent isoelectric precipitation, mitigate unintended metal chelation, and ensure long-term stability in biological assays. This guide provides field-proven troubleshooting strategies and self-validating protocols for handling this compound.

Quantitative Data: Acid-Base Speciation

Understanding the protonation states of aminophosphonic acids is the foundation of troubleshooting. The phosphonic acid moiety is significantly more acidic than a standard carboxylic acid[1], which fundamentally shifts the molecule's isoelectric point (pI) and solubility profile[2].

Table 1: Predicted pKa Values and Dominant Ionic Species

pH Range Dominant Ionic Species Net Charge Structural State

| < 1.5 | Cationic ( NH3+​ , PO3​H2​ ) | +1 | Fully Protonated | | 1.5 – 5.5 | Zwitterionic ( NH3+​ , PO3​H− ) | 0 | Isoelectric (Lowest Solubility) | | 5.5 – 9.5 | Anionic/Zwitterionic ( NH3+​ , PO32−​ ) | -1 | Deprotonated Phosphonate | | > 9.5 | Fully Anionic ( NH2​ , PO32−​ ) | -2 | Fully Deprotonated |

Note: General pKa values for α -aminophosphonic acids are typically pKa1​≈0.5–1.5 and pKa2​≈5.0–6.5 [1].

Table 2: Solubility and Stability Profile

Parameter Acidic (pH < 3) Near-Neutral (pH 6-8) Alkaline (pH > 9)
Aqueous Solubility Poor (Precipitation risk) Excellent Excellent

| Metal Chelation Risk | Low | High (Binds Ca2+ , Mg2+ , Cu2+ ) | Very High | | Chemical Stability | Moderate (Slow hydrolysis risk) | High (Optimal for storage) | Moderate (Oxidation risk) |

Troubleshooting Guide & FAQs

Q1: My stock solution is cloudy or precipitating immediately upon preparation. What is happening? Cause: You are likely operating near the molecule's isoelectric point (pI 3.5). When you dissolve the free acid in unbuffered water, the strong acidity of the phosphonate group naturally drops the solution pH into the 2.0–5.0 range. Here, the molecule exists predominantly as a neutral zwitterion. Without a net charge, intermolecular electrostatic interactions (lattice energy) overpower solvent-solute interactions, leading to rapid precipitation. Action: Adjust the pH to > 7.0 using a strong base (e.g., NaOH). At physiological pH (7.4), the phosphonate group undergoes its second deprotonation, giving the molecule a net negative charge (-1) and maximizing aqueous solubility.

Q2: The compound is fully dissolved, but my downstream assay shows inconsistent activity or apparent degradation over time. Why? Cause: Aminophosphonic acids are ambidentate ligands and exceptionally strong chelators of transition and alkaline earth metals (e.g., Ca2+ , Mg2+ , Cu2+ , Zn2+ )[3]. At pH > 6.0, the fully deprotonated phosphonate group ( PO32−​ ) binds trace metals from glassware or buffers, forming stable, inactive metal-ligand complexes[4]. This sequestration is often mistaken for compound degradation. Action: Transition to metal-free water (TraceSELECT grade) and avoid metal-containing buffers. If your assay permits, supplement the buffer with 1 mM EDTA to act as a sacrificial chelator, keeping the aminophosphonate free and active.

Q3: Can I use phosphate-buffered saline (PBS) to stabilize the pH? Cause: While PBS maintains an optimal pH of 7.4, high concentrations of inorganic phosphate can compete with the phosphonic acid group for binding sites on target proteins, or cause localized salting-out effects due to structural similarities. Action: We recommend using non-coordinating zwitterionic buffers like HEPES or Tris-HCl at pH 7.4 for optimal stability and minimal assay interference.

Diagnostic Workflow

Workflow Start Compound Precipitation or Assay Inconsistency CheckPH 1. Measure Solution pH Start->CheckPH Is_pI Is pH between 2.0 - 5.0? CheckPH->Is_pI AdjustPH Adjust to pH 7.4 (Increases Net Charge) Is_pI->AdjustPH Yes (Zwitterion State) CheckMetals 2. Assess Buffer Composition Is_pI->CheckMetals No AdjustPH->CheckMetals HasMetals Are trace metals present? (Ca2+, Mg2+, Cu2+) CheckMetals->HasMetals UseEDTA Use Chelator (e.g., EDTA) or Trace-Metal Free H2O HasMetals->UseEDTA Yes (Metal Complexation) Stable Stable, Soluble Stock Solution HasMetals->Stable No UseEDTA->Stable

Caption: Troubleshooting workflow for resolving (1-Amino-1-methylbutyl)phosphonic acid stability and solubility issues.

Experimental Methodology: Preparation of a Self-Validating 10 mM Stock Solution

To ensure absolute trustworthiness in your assays, do not rely on visual clarity alone. Micro-precipitates can remain suspended and skew concentration calculations. Use the following self-validating protocol:

Materials:

  • (1-Amino-1-methylbutyl)phosphonic acid hydrate (MW = 185.16 g/mol )

  • Trace-Metal Free H2​O

  • 0.1 M NaOH (Titrant)

  • HEPES buffer (1 M, pH 7.4)

Step-by-Step Procedure:

  • Initial Solvation: Weigh exactly 1.85 mg of the compound into a sterile, low-bind microcentrifuge tube. Add 800 µL of Trace-Metal Free H2​O . Note: The solution will likely appear cloudy as the natural acidity drops the pH into the zwitterionic range.

  • pH Adjustment: Titrate dropwise with 0.1 M NaOH (approx. 10-20 µL total), vortexing between drops, until the solution clears.

  • Buffering: Add 50 µL of 1 M HEPES (pH 7.4) to lock the pH outside of the precipitation zone.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL with Trace-Metal Free H2​O .

  • Validation Step (Critical): Transfer 100 µL to a microcuvette and measure the Optical Density at 600 nm ( OD600​ ). An OD600​≤0.01 confirms complete dissolution and the absence of micro-precipitates. If OD600​>0.01 , verify the pH is ≥7.2 and sonicate for 30 seconds.

  • Storage: Sterile filter (0.22 µm PTFE), aliquot into single-use low-bind tubes, and store at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Felitecn. "How Does IDA Compare to Aminophosphonic Chelating Resin for Metal Ion Removal?". Felitecn.[Link]

  • Kurzak, B. et al. "TRANSITION METAL COMPLEXES OF AMINOPHOSPHONIC ACID ANALOGUES OF METHIONINE AND ALANINE IN AQUEOUS SOLUTION". Journal of Coordination Chemistry.[Link]

  • OUCI. "Protolysis and Complex Formation of Organophosphorus Compounds". Molecules.[Link]

Sources

Troubleshooting

Reducing background noise in (1-Amino-1-methylbutyl)phosphonic acid LC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing highly polar, zwitterionic compounds like (1-Amino-1-methylbutyl)phosphonic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing highly polar, zwitterionic compounds like (1-Amino-1-methylbutyl)phosphonic acid. Because this molecule lacks a strong chromophore, LC-MS/MS is the gold standard for quantification. However, the phosphonic acid moiety introduces severe chromatographic artifacts—most notably, elevated background noise, peak tailing, and carryover.

This guide deconstructs the physical chemistry behind these analytical issues and provides field-proven, self-validating protocols to restore system sensitivity and baseline stability.

Diagnostic Workflow: Identifying the Source of Background Noise

Before adjusting your methodology, you must determine whether your background noise is a continuous baseline elevation or localized to specific retention times.

Diagnostic Start High Background Noise in LC-MS CheckType Analyze Chromatographic Noise Profile Start->CheckType GhostPeaks Localized Ghost Peaks (Analyte Carryover) CheckType->GhostPeaks ConstantNoise Constant Baseline Noise (Ion Suppression) CheckType->ConstantNoise MetalAdsorption Cause: Metal Adsorption of Phosphonate Moiety GhostPeaks->MetalAdsorption Contamination Cause: Matrix Effects or Mobile Phase Impurities ConstantNoise->Contamination Solution1 Add 5 µM Medronic Acid or Use Bio-inert Hardware MetalAdsorption->Solution1 Solution2 Optimize HILIC Buffers or FMOC Derivatization Contamination->Solution2

Diagnostic workflow for resolving LC-MS background noise.

Module 1: The Metal Chelation Dilemma (Carryover vs. True Background)

Q: Why does my baseline sequentially rise, culminating in "ghost peaks" after a few injections? A: This is a classic symptom of analyte bleed caused by metal adsorption. The phosphonic acid group is a strong chelator that binds aggressively to Lewis acid sites (e.g., Fe³⁺, Ti⁴⁺) present on the stainless steel surfaces of the LC flow path and column frits[1][2]. During subsequent runs, the mobile phase gradually strips the trapped analyte from the metal, creating a continuously elevated baseline and localized ghost peaks[2][3].

Q: Should I use EDTA to passivate my LC system? A: No. While EDTA effectively masks metal sites, it co-elutes and drastically suppresses the electrospray ionization (ESI) efficiency of the target analyte[1][4]. Instead, use Medronic acid (methanediylbis(phosphonic acid)). Adding ~5 µM medronic acid to the mobile phase effectively saturates the metal sites without causing the severe ion suppression associated with EDTA[1][4][5]. Alternatively, utilizing bio-inert hardware (e.g., PEEK tubing or hybrid organic-inorganic surface technology) physically eliminates the metal-analyte interaction[3].

Module 2: Chromatographic Retention & Matrix Interference

Q: I am using a standard C18 column. Could this be causing my high background noise? A: Absolutely. (1-Amino-1-methylbutyl)phosphonic acid is highly polar and zwitterionic, meaning it will elute in the void volume of a standard reversed-phase C18 column[6]. In the void volume, the analyte co-elutes with a massive influx of unretained matrix components and salts, leading to severe ion suppression and high chemical noise[5]. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode anion-exchange columns to properly retain the compound away from the solvent front[7].

Q: How can derivatization reduce background noise? A: Direct analysis of low-molecular-weight polar compounds often forces you to monitor low m/z transitions (<150 Da), a region plagued by high chemical noise from mobile phase clusters. Pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) tags the primary amine group, significantly increasing the molecule's hydrophobicity[6][8]. This allows for robust retention on standard C18 columns and shifts the precursor ion to a higher, much cleaner m/z range, drastically improving the signal-to-noise ratio[6][8].

Derivatization Sample Aqueous Sample (Aminophosphonate) Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Deriv Add FMOC-Cl in Acetonitrile Buffer->Deriv Incubate Incubate at RT (Derivatization) Deriv->Incubate Quench Quench with Formic Acid Incubate->Quench Analyze LC-MS/MS Analysis (Reversed-Phase) Quench->Analyze

Step-by-step FMOC-Cl derivatization workflow for aminophosphonic acids.

Quantitative Data & Methodologies

To make an informed decision on how to optimize your assay, review the quantitative impacts of various analytical strategies below.

Table 1: Quantitative Impact of Analytical Strategies on Detection Limits

Analytical StrategyMatrixTypical LOD / LOQSignal-to-Noise (S/N) ImprovementRef
Direct Injection (HILIC) Agricultural crops0.021 - 0.21 µg/kgBaseline reference[7]
Medronic Acid Passivation (5 µM) Human Urine~1.0 µg/L>2-fold reduction in peak tailing[5]
FMOC-Cl Derivatization Natural Waters2.0 - 20.0 µg/LShifts m/z, reducing noise 5x[6]
EDTA Addition (10 µM) Hard Water0.23 - 0.30 µg/LHigh suppression in neat solvent[9]
Protocol 1: LC System Passivation with Medronic Acid

Objective: Eliminate metal-induced carryover and baseline noise without suppressing ESI efficiency.

  • Preparation of Passivation Solution: Dissolve medronic acid in LC-MS grade water to create a 10 mM stock solution[5].

  • System Priming: Inject 20 µL of the 10 mM medronic acid stock directly into the LC flow path. Crucial: Ensure the divert valve is set to WASTE to prevent MS source contamination[5].

  • Mobile Phase Amendment: Add medronic acid to Mobile Phase A (aqueous buffer) to achieve a final concentration of 5 µM[1][4].

  • Self-Validation Step: Inject a solvent blank and monitor the target MRM transitions. The background noise should stabilize, and no ghost peaks should appear. If tailing persists, verify the pH of the ammonium acetate buffer (ideal pH 9.0 for mixed-mode columns)[4].

Protocol 2: Pre-column FMOC-Cl Derivatization Workflow

Objective: Shift the analyte m/z to a higher mass range to escape low-mass chemical noise and enable reversed-phase retention.

  • Buffer Addition: To 50 µL of the aqueous sample, add 50 µL of 5% sodium tetraborate buffer (pH 9.0) to ensure the primary amine is fully deprotonated[6].

  • Derivatization: Add 50 µL of 3 mM FMOC-Cl dissolved in LC-MS grade acetonitrile[6].

  • Incubation: Vortex vigorously and incubate at room temperature for 30 minutes in the dark.

  • Quenching: Stop the reaction by adding 10 µL of 2% formic acid. This stabilizes the derivative for reversed-phase LC-MS/MS[6].

  • Self-Validation Step: Run a derivatized standard and monitor the precursor ion shift. The S/N ratio should be significantly higher than the underivatized compound due to the elimination of low-mass background noise.

Sources

Optimization

Technical Support Center: Troubleshooting (1-Amino-1-methylbutyl)phosphonic acid hydrate in Cell Culture

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected precipitation when utilizing phosphonic acid derivatives in in vitro assays. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected precipitation when utilizing phosphonic acid derivatives in in vitro assays. This guide provides a deep mechanistic understanding and field-proven protocols to successfully formulate and apply (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) without compromising your cell culture systems.

Section 1: The Causality of Precipitation

The precipitation of this compound in your culture media is not a random artifact; it is a predictable consequence driven by two fundamental physicochemical properties:

  • The Zwitterionic Trap: Aminophosphonic acids feature a basic amino group (pKa ~9–10) and an acidic phosphonic group (pKa1 ~1.5, pKa2 ~6.5). Near physiological pH (7.2–7.4), the molecule exists as a highly polar zwitterion. This dense ionic character minimizes its net charge and drastically reduces its solubility in organic solvents, making standard stock preparation in DMSO highly ineffective ()[1].

  • Divalent Cation Chelation: Phosphonates are structural analogs of phosphates and act as potent chelators. Standard culture media, such as DMEM, contain high concentrations of divalent cations (e.g., ~1.8 mM Ca²⁺ and ~0.8 mM Mg²⁺) (). When the phosphonate is introduced directly into the media, it rapidly coordinates with these ions, forming insoluble calcium-phosphonate complexes ()[2]. This phenomenon is mechanistically identical to the technique widely used for nucleic acid transfection[3].

Section 2: Solubilization & Stability Data

To optimize your experimental design, refer to the following solubility parameters established for aminophosphonic acid derivatives:

Solvent / ConditionMax Soluble ConcentrationSuitability for Cell CultureMechanistic Note
DMSO (100%) < 1 mM❌ PoorZwitterionic nature prevents organic solvation[1].
Deionized Water (pH ~7.0) ~2–5 mM❌ PoorIsoelectric point minimizes net charge and hydration.
0.1 M NaOH (Aqueous) > 50 mM✅ Excellent (Stock)Deprotonation disrupts the zwitterion, enabling solvation.
Standard DMEM (1.8 mM Ca²⁺) < 1 mM❌ PoorRapid calcium-phosphonate co-precipitation.
Ca²⁺-Free HEPES Buffer > 10 mM✅ Good (Dilution)Absence of divalent cations prevents crystal formation.
Section 3: Solubilization Workflow

G Start (1-Amino-1-methylbutyl) phosphonic acid hydrate DMSO Dissolve in DMSO (Common Mistake) Start->DMSO Water Dissolve in Water (pH ~7.0) Start->Water Base Dissolve in 0.1 M NaOH (Recommended) Start->Base Fail1 Insoluble (Low Polarity) DMSO->Fail1 Fail2 Zwitterion Precipitation (Isoelectric Point) Water->Fail2 Success1 Clear Stock Solution (50 mM) Base->Success1 Media Direct Addition to Standard DMEM (1.8 mM Ca2+) Success1->Media Buffer Pre-dilute in Ca2+-free HEPES Buffer (pH 7.4) Success1->Buffer Fail3 Calcium-Phosphonate Co-precipitation Media->Fail3 Success2 Stable in Culture (Assay Ready) Buffer->Success2

Workflow for solubilizing (1-Amino-1-methylbutyl)phosphonic acid hydrate to avoid precipitation.

Section 4: Frequently Asked Questions (FAQs)

Q: My media turned cloudy immediately upon adding the stock solution. What happened? A: You are observing calcium-phosphonate co-precipitation. When a concentrated stock of the phosphonic acid hits the calcium-rich media, the local concentration of both ions exceeds their solubility product, causing them to "crash out" of solution as microcrystals ().

Q: Can I heat the media or use DMSO to force it into solution? A: No. Heating will not reverse a strong ionic chelation event, and as noted, aminophosphonic acids have exceptionally poor solubility in DMSO ()[1]. You must alter the pH to dissolve it initially, then manage the calcium interaction.

Q: Will the precipitate harm my cells? A: Yes. Beyond the physical artifact interfering with microscopy and imaging assays, the precipitation actively depletes bioavailable calcium and magnesium from your media. This sudden depletion can trigger cell detachment, alter intracellular signaling pathways, and induce toxicity ()[2].

Section 5: Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol utilizes an alkaline shift for primary solubilization, followed by a buffered step-down to prevent localized precipitation in the culture well.

Phase 1: Master Stock Preparation (50 mM)

  • Weigh the required mass of (1-Amino-1-methylbutyl)phosphonic acid hydrate.

  • Suspend the powder in 90% of the final required volume using sterile molecular-grade water.

  • Add 1.0 M NaOH dropwise while vortexing until the solution turns completely clear. (Causality: The alkaline pH deprotonates the amino group, breaking the zwitterionic state and enabling aqueous solvation).

  • Bring to the final volume with water to achieve a 50 mM stock.

  • Validation Check: Hold the tube to the light; it must be optically clear with no suspended particulates.

Phase 2: Intermediate Buffering (10 mM)

  • Prepare a Ca²⁺/Mg²⁺-free HEPES buffer (20 mM, pH 7.4).

  • Dilute the 50 mM master stock 1:5 into the HEPES buffer to create a 10 mM working solution.

  • Check the pH of this working solution and adjust to 7.4 using dilute HCl if necessary.

  • Validation Check: The solution should remain clear. If it clouds during this step, your buffer is contaminated with divalent cations.

Phase 3: Cell Culture Application

  • If your experimental assay permits, temporarily replace the standard culture media with a low-calcium or calcium-free formulation during the treatment window to minimize interaction ().

  • Add the 10 mM working solution dropwise to the cell culture vessel while gently swirling the plate to ensure rapid dispersion. Never inject the compound directly into a stationary media pool.

  • Validation Check: Inspect the cells under 20X phase-contrast microscopy immediately and at 24 hours post-treatment. The absence of dark, refractive microcrystals confirms successful, stable solubilization.

References
  • Title: Troubleshooting Precipitation in Cell Culture: Causes and Solutions | Source: Procell | URL: [Link][2]

  • Title: Dipeptide analogues of fluorinated aminophosphonic acid sodium salts as moderate competitive inhibitors of cathepsin C | Source: Beilstein Journal of Organic Chemistry | URL: [Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate

Here is the technical support center with troubleshooting guides and FAQs on overcoming the purification challenges of (1-Amino-1-methylbutyl)phosphonic acid hydrate. Introduction: (1-Amino-1-methylbutyl)phosphonic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs on overcoming the purification challenges of (1-Amino-1-methylbutyl)phosphonic acid hydrate.

Introduction: (1-Amino-1-methylbutyl)phosphonic acid hydrate is a member of the α-aminophosphonic acid class of compounds. As analogues of α-amino acids, these molecules are of significant interest in medicinal chemistry and drug development.[1] However, their purification presents considerable challenges due to their zwitterionic nature, high polarity, and propensity for strong solvation, which often results in poor crystallinity and hygroscopic behavior.[2][3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals. While literature specifically detailing the purification of (1-Amino-1-methylbutyl)phosphonic acid hydrate is limited, the principles and protocols outlined here are synthesized from established best practices for structurally similar aminophosphonic acids.[3][4][5] We will explore common problems, provide robust troubleshooting strategies, and detail validated experimental protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My product has crashed out of solution as an intractable oil or a sticky, hygroscopic solid. How can I induce crystallization?

Answer: This is the most common challenge encountered with polar aminophosphonic acids.[2] The issue stems from a combination of high solubility in polar solvents and the presence of residual impurities that inhibit the formation of a stable crystal lattice.

Probable Causes & Solutions:

  • Cause: Incorrect solvent system or excessive water content.

    • Solution 1 (Solvent/Anti-Solvent System): The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold. Dissolve your crude product in a minimal amount of a hot polar solvent like deionized water or methanol.[3] Then, slowly add a less polar "anti-solvent" such as ethanol, acetone, or acetonitrile dropwise to the hot solution until a slight turbidity persists.[2][3] Gently reheat to achieve a clear solution, then allow it to cool slowly. This gradual decrease in solubility is often effective at producing crystalline material.

    • Solution 2 (Lyophilization): If the product is water-soluble, consider lyophilization (freeze-drying) from a water or tert-butanol/water mixture. Lyophilization from t-BuOH can sometimes yield a more manageable fluffy powder instead of a sticky goo, although be aware that solvent molecules may remain incorporated in the final product.[2]

  • Cause: The zwitterionic nature of the acid is preventing efficient packing into a crystal lattice.

    • Solution 3 (Induce Salt Formation): Convert the aminophosphonic acid into a salt.[3][5] Salts often have vastly different solubility profiles and superior crystallinity. Formation of the dicyclohexylammonium (DCHA) salt is a widely practiced and effective strategy.[2][3] After isolating and purifying the crystalline salt, the pure aminophosphonic acid can be regenerated. (See Protocol 2 for a detailed methodology).

Question 2: I've successfully crystallized my product, but my final yield is very low. What can I do to improve recovery?

Answer: Low recovery during recrystallization typically points to either excessive product solubility in the mother liquor or premature precipitation during hot filtration.

Probable Causes & Solutions:

  • Cause: The chosen solvent system is too good a solvent, even at low temperatures.

    • Solution 1 (Optimize Solvent Ratio): Carefully adjust the ratio of your solvent to anti-solvent. You may need to increase the proportion of the anti-solvent to further decrease the product's solubility at cold temperatures. Perform small-scale solubility tests to identify the optimal ratio before committing your entire batch.

    • Solution 2 (Concentrate the Mother Liquor): After filtering your first crop of crystals, reduce the volume of the mother liquor by 50-70% using a rotary evaporator. Cool the concentrated solution again to recover a second crop of crystals. Be aware that this second crop may have a lower purity than the first.

  • Cause: The product is crystallizing on the filter funnel during hot filtration.

    • Solution 3 (Maintain Temperature): Ensure your filtration apparatus (Büchner or Hirsch funnel) is pre-heated before use. You can do this by placing it in an oven or by passing hot solvent through it just before filtering your product solution. This prevents "shock cooling" and premature crystallization.

Question 3: My NMR analysis shows that the product is pure, but elemental analysis indicates the presence of inorganic salts from the previous reaction step (e.g., NaCl, KBr). How can I remove them?

Answer: Inorganic salts are a common byproduct, especially after the acidic or basic hydrolysis of phosphonate esters.[4][5] Their high polarity makes them difficult to separate from the equally polar target compound by simple recrystallization.

Probable Causes & Solutions:

  • Cause: Co-precipitation of inorganic salts with the product.

    • Solution 1 (Solvent Selection): Recrystallize from a solvent system that solubilizes your product but not the inorganic salt. For example, many inorganic salts are poorly soluble in alcohols like ethanol or isopropanol. Dissolving the crude material in a minimal amount of hot water and then adding a large excess of hot ethanol can cause the inorganic salts to precipitate out while your product remains in solution. Filter the hot solution to remove the salts, then cool the filtrate to crystallize your product.

    • Solution 2 (Ion-Exchange Chromatography): This is the most robust method for removing ionic impurities.[3][5] Using a strong cation-exchange (SCX) resin is ideal. The zwitterionic aminophosphonic acid will bind to the resin, while neutral organic impurities and anionic salts will pass through. The pure product can then be eluted with a dilute base like aqueous ammonia.[3] (See Protocol 3 for details).

Troubleshooting Workflow: Purification Strategy Selection

The following diagram provides a decision-making framework for selecting the most appropriate purification strategy based on the state of your crude product and the nature of the impurities.

G start Crude Product Analysis product_state What is the physical state? start->product_state oily Oily / Sticky Solid product_state->oily solid Crystalline Solid product_state->solid impurity_type_solid What are the main impurities? salts_solid Inorganic Salts impurity_type_solid->salts_solid organic_solid Organic Side-Products impurity_type_solid->organic_solid impurity_type_oil What are the main impurities? salts_oil Inorganic Salts impurity_type_oil->salts_oil organic_oil Organic Side-Products impurity_type_oil->organic_oil oily->impurity_type_oil solid->impurity_type_solid iex Ion-Exchange Chromatography (IEX) salts_solid->iex recrystallize Recrystallization (Solvent/Anti-solvent) organic_solid->recrystallize salts_oil->iex salt_form Salt Formation (e.g., with DCHA) organic_oil->salt_form iex->recrystallize Then recrystallize eluate salt_form->recrystallize Then recrystallize salt

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

  • Q1: Why is (1-Amino-1-methylbutyl)phosphonic acid hydrate so difficult to purify by standard methods like silica gel chromatography?

    • A: The primary challenge lies in its physicochemical properties. The molecule contains both a basic amino group and an acidic phosphonic acid group, making it a zwitterion at neutral pH. This leads to very high polarity and low volatility.[6] Standard silica gel chromatography is designed for less polar organic compounds and this aminophosphonic acid would bind irreversibly to the silica.[5] Therefore, specialized techniques like ion-exchange or reverse-phase chromatography are required.[4][5]

  • Q2: What is the best starting point for a recrystallization solvent system?

    • A: There is no single "best" system, as it depends on the specific impurities present. However, a highly effective and commonly used system for aminophosphonic acids is a mixture of water and a water-miscible organic solvent like ethanol, methanol, or acetone.[2][3] Start by dissolving the crude product in a minimum of hot water, then add the organic solvent as an anti-solvent until turbidity appears. This approach leverages the high solubility of the product in water to dissolve it, and the lower solubility in the mixed solvent system to induce crystallization upon cooling.

  • Q3: When should I choose ion-exchange chromatography over recrystallization?

    • A: Opt for ion-exchange chromatography when your primary contaminants are inorganic salts or other ionic impurities that have similar solubility profiles to your product, making separation by recrystallization inefficient.[3][5] It is also the method of choice when dealing with very small quantities of material where recrystallization losses would be prohibitive, or when the product simply refuses to crystallize from any solvent system.

  • Q4: How can I definitively confirm the purity and identity of my final product?

    • A: A combination of analytical techniques is essential for confirmation.

      • NMR Spectroscopy (¹H, ¹³C, ³¹P): Provides structural confirmation and can reveal the presence of organic impurities. ³¹P NMR is particularly useful for confirming the phosphorus environment.

      • Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

      • HPLC: Can be used to assess purity. Due to the lack of a strong chromophore, derivatization with an agent like FMOC-Cl may be necessary for UV or fluorescence detection, or you can use a detector such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[7][8]

  • Q5: My final, pure product is highly hygroscopic. How should I handle and store it?

    • A: Hygroscopicity is a known issue with many phosphonic acids.[2][9] Handle the material quickly in a low-humidity environment, such as a glove box or a dry box. For storage, place the compound in a tightly sealed vial, and store that vial inside a desiccator containing a strong desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).

Key Experimental Protocols

Protocol 1: Purification by Recrystallization from a Water/Ethanol System

This protocol is a standard method for purifying aminophosphonic acids that have good water solubility.[3]

Methodology:

  • Dissolution: Place the crude (1-Amino-1-methylbutyl)phosphonic acid hydrate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add a minimal volume of deionized water (e.g., 2-3 mL per gram of crude product) and heat the mixture to a gentle reflux with stirring until all solids dissolve.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated Büchner funnel.

  • Anti-Solvent Addition: To the hot, clear solution, add absolute ethanol dropwise via an addition funnel until the solution becomes faintly and persistently turbid.

  • Re-dissolution: Gently reheat the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at the higher temperature.

  • Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator (4 °C) for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification via Dicyclohexylammonium (DCHA) Salt Formation

This protocol is highly effective for compounds that are difficult to crystallize directly.[2][3]

G cluster_0 Part 1: Salt Formation & Purification cluster_1 Part 2: Regeneration of Free Acid A 1. Dissolve crude acid in hot solvent (e.g., Acetone) B 2. Add Dicyclohexylamine (DCHA) (1.1 eq) dropwise A->B C 3. Stir to allow precipitate formation B->C D 4. Cool and Isolate crystalline DCHA salt via filtration C->D E 5. Recrystallize DCHA salt from a suitable solvent (e.g., MeOH/EtOAc) D->E F 6. Dissolve purified DCHA salt in water E->F To Regeneration G 7. Pass solution through a Strong Cation-Exchange (SCX) column F->G H 8. Wash column with water to remove DCHA G->H I 9. Elute pure phosphonic acid with dilute aqueous ammonia (e.g., 2M NH4OH) H->I J 10. Lyophilize eluate to obtain pure, salt-free product I->J

Caption: Workflow for purification via DCHA salt formation.

Methodology:

  • Salt Formation: Dissolve the crude aminophosphonic acid in a suitable solvent like acetone or acetonitrile.[3] Add one equivalent of dicyclohexylamine dropwise with stirring.

  • Precipitation: Stir the mixture for 30-60 minutes. The DCHA salt will often precipitate as a crystalline solid.[3] Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification: Collect the salt by vacuum filtration. The salt can now be recrystallized from a suitable solvent system (e.g., methanol/ethyl acetate) to achieve high purity.

  • Regeneration of Free Acid: To recover the free aminophosphonic acid, the purified salt is dissolved in water and passed through a column of strong cation-exchange resin (e.g., Dowex 50W).[3] The dicyclohexylammonium cation will be retained by the resin, and the pure zwitterionic aminophosphonic acid can be collected in the eluate.

  • Final Isolation: Lyophilize the aqueous solution to obtain the final, pure (1-Amino-1-methylbutyl)phosphonic acid hydrate.

Purity Assessment: Summary of Analytical Techniques

The final step in any purification is to rigorously assess the purity of the obtained material. The table below summarizes the most relevant analytical methods.

TechniquePurposeAdvantagesDisadvantages
¹H, ³¹P NMR Structure confirmation & purityProvides detailed structural information; ³¹P NMR is highly specific for phosphorus-containing impurities.May not detect non-protonated or non-phosphorus impurities; requires relatively pure sample for clear spectra.
LC-MS/MS Identity confirmation & trace analysisHighly sensitive and selective; often requires no derivatization; confirms molecular weight.[6]Can be subject to matrix effects; quantification requires stable isotope-labeled internal standards for best results.[10]
HPLC-UV/FLD Purity assessment & quantificationWidely available; robust for quantification.Requires derivatization (e.g., with FMOC-Cl) as the analyte lacks a native chromophore.[7][8]
Capillary Electrophoresis (CE) Enantiomeric purity assessmentExcellent for separating enantiomers when a chiral selector (e.g., cyclodextrin) is used.[11]Less common instrumentation; can be sensitive to sample matrix.
Elemental Analysis Confirm elemental compositionProvides empirical formula; excellent for detecting residual inorganic salts.Requires a highly pure and anhydrous sample for accurate results; destructive technique.

References

  • MDPI. (2025, February 2). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. Retrieved from [Link]

  • PubMed. (2000, October 20). Determination of optical purity of phosphonic acid analogues of aromatic amino acids by capillary electrophoresis with alpha-cyclodextrin. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Glyphosate and (Aminomethy1)phosphonic Acid in Soil, Plant and Animal Matrices, and Water by Capillary. Retrieved from [Link]

  • ACS Publications. (2015, June 10). Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2020, January 18). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

  • ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]

  • IntechOpen. (2017, June 28). Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction. Retrieved from [Link]

  • USGS Publications Warehouse. (n.d.). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. Retrieved from [Link]

  • PMC. (n.d.). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • PubChem. (n.d.). (Aminomethyl)phosphonic acid | CH6NO3P | CID 14017. Retrieved from [Link]

  • ATMP. (n.d.). Amino Trimethylene Phosphonic Acid (ATMP). Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for (1-Amino-1-methylbutyl)phosphonic acid hydrate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing retention and peak shape challenges when analyzing highly polar, zwitter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing retention and peak shape challenges when analyzing highly polar, zwitterionic compounds.

Diagnostic Overview: The Causality of Retention Failure

(1-Amino-1-methylbutyl)phosphonic acid hydrate presents a classic chromatographic challenge. Structurally, it contains a highly acidic phosphonic acid group ( pKa1​≈1−2 , pKa2​≈6−7 ) and a basic amino group ( pKa​≈10 ). At any standard HPLC mobile phase pH (2.0 – 8.0), the molecule exists as a multi-charged zwitterion.

Standard Reversed-Phase (RP) C18 columns rely on hydrophobic partitioning. Because this analyte is heavily hydrated and charged, it lacks the hydrophobicity required to partition into the C18 stationary phase, resulting in immediate elution in the void volume ( t0​ ). To achieve retention, the mobile phase must be fundamentally restructured to either utilize hydrophilic partitioning (HILIC) or neutralize the analyte's charge via hydrophobic ion-pairing (IP-RP).

Decision Matrix & Troubleshooting Workflows

The selection of your mobile phase depends entirely on your detection modality (MS vs. UV/Vis) and hardware capabilities.

HPLC_Method_Selection Problem Analyte elutes in void volume (t0) on C18 column Detector Select Detection Mode Problem->Detector MS LC-MS / ELSD (Requires Volatile Buffers) Detector->MS UV UV/Vis (Allows Non-Volatile Buffers) Detector->UV HILIC ZIC-HILIC Column 80% ACN / 20% Aq. Buffer MS->HILIC Primary Choice IP_MS IP-RP Column Hexylamine / Formate Buffer MS->IP_MS Alternative UV->HILIC If UV cutoff > 210nm IP_UV IP-RP Column TBAOH / Phosphate Buffer UV->IP_UV Primary Choice Opt_HILIC Adjust Buffer Strength (10-50 mM) & pH (3-5) HILIC->Opt_HILIC Opt_IP Adjust Ion-Pair Conc. (2-10 mM) & pH (6-8) IP_MS->Opt_IP IP_UV->Opt_IP

Caption: Decision matrix for optimizing HPLC mobile phases for zwitterionic phosphonic acids.

Self-Validating Experimental Protocols

Protocol A: Zwitterionic HILIC (ZIC-HILIC) for LC-MS Analysis

Zwitterionic HILIC columns (e.g., sulfobetaine phases) possess a net-zero surface charge but provide weak electrostatic interactions that perfectly complement polar zwitterions ().

  • Column Selection: Install a ZIC-HILIC column (e.g., 150 x 2.1 mm, 3 µm).

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.5 using formic acid. Causality: This pH ensures the phosphonate group is partially protonated, preventing irreversible binding to the stationary phase's cationic quaternary amine (1)[1].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).

  • Gradient Program: Start at 85% B and hold for 2 minutes. Ramp down to 50% B over 10 minutes. Note: In HILIC, water is the strong eluting solvent.

  • Equilibration: Flush the column with at least 20 column volumes of the starting mobile phase to fully establish the water-enriched partition layer (2)[2].

  • Self-Validation Check: Inject a neutral void volume marker (e.g., toluene). Calculate the retention factor ( k′ ). A successful optimization will yield a k′≥2.0 for the aminophosphonic acid. If k′<2.0 , increase the starting ACN concentration to 90% (3)[3].

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) for UV Detection

When MS is not required, non-volatile ion-pairing agents provide robust retention on standard C18 columns by forming a neutral, hydrophobic complex with the analyte (4)[4].

  • Column Selection: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Dissolve 5 mM Tetrabutylammonium hydroxide (TBAOH) in HPLC-grade water. Adjust pH to 7.0 using dilute phosphoric acid. Causality: At pH 7.0, the phosphonic acid is fully deprotonated, maximizing electrostatic pairing with the TBA+ cation.

  • Mobile Phase B: 100% Methanol. (Methanol is preferred over ACN to prevent TBAOH precipitation).

  • Gradient Program: Run a gradient from 5% B to 60% B over 15 minutes.

  • Self-Validation Check: Run a blank injection followed by a standard. Monitor the baseline for drift, which indicates incomplete column equilibration with the ion-pairing agent. The retention time Relative Standard Deviation (RSD) across three replicate injections must be ≤1.0% to confirm the dynamic equilibrium of the ion-pair on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: Why is my peak exhibiting severe tailing, and how can I fix it? A1: Peak tailing for aminophosphonic acids is typically caused by two distinct secondary interactions. First, the phosphonate group strongly chelates trace metals (Fe, Ni) within stainless steel flow paths. Second, the basic amino group interacts with unshielded, ionized silanols on the silica support.

Troubleshooting_Tailing Tailing Issue: Severe Peak Tailing Cause1 Metal Chelation (Phosphonate group) Tailing->Cause1 Cause2 Secondary Silanol Interactions (Amino group) Tailing->Cause2 Fix1 Add 5 µM EDTA or Medronic Acid to Mobile Phase Cause1->Fix1 Fix2 Use PEEK/Bio-inert Hardware Cause1->Fix2 Fix3 Increase Buffer Concentration (>20 mM) Cause2->Fix3 Fix4 Adjust pH to suppress silanol ionization (pH < 3) Cause2->Fix4

Caption: Troubleshooting workflow for resolving peak tailing in aminophosphonic acid chromatography.

Q2: What is the role of buffer concentration in ZIC-HILIC, and can I run without it? A2: You cannot run ZIC-HILIC without a buffer. The stationary phase contains both positive and negative charges. The buffer (e.g., ammonium acetate or formate) is crucial for disrupting overly strong electrostatic attractions between the analyte and the stationary phase. Too low a buffer concentration (<5 mM) leads to poor peak shape and irreversible binding; too high (>50 mM) risks salt precipitation in the high-acetonitrile environment (1)[1].

Q3: Can I use Ion-Pairing Reversed-Phase (IP-RP) with an LC-MS system? A3: Yes, but you must substitute the non-volatile TBAOH with a volatile ion-pairing agent. Hexylamine or dibutylamine (2-5 mM) combined with a volatile acid (like formic or acetic acid) can be used. However, be aware that ion-pairing agents can cause persistent ion suppression in the MS source and may require dedicated columns, making HILIC the preferred choice for LC-MS workflows (5)[5].

Quantitative Method Comparison

The following table summarizes the operational parameters and performance metrics of the two primary methodologies.

ParameterZIC-HILIC (LC-MS Compatible)Ion-Pairing RP (UV/Vis Compatible)
Stationary Phase Sulfobetaine Zwitterionic (e.g., BEH Z-HILIC)End-capped C18 or Polar-Embedded C18
Mobile Phase A 10-50 mM Ammonium Formate (pH 3.5)2-5 mM TBAOH in Water (pH 7.0)
Mobile Phase B 100% Acetonitrile100% Methanol
Elution Strength Water is the STRONG solventMethanol is the STRONG solvent
Typical k′ Range 2.0 - 8.03.0 - 10.0
Equilibration Vol. 20 - 30 Column Volumes10 - 15 Column Volumes
Detection Limit Low pg/mL (ESI-MS)High ng/mL (UV/Vis)

References

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. 5[5]

  • Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. Journal of AOAC International (via ResearchGate). 4[4]

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. ACS Publications. 2[2]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. 1[1]

  • Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Waters Corporation.

  • Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Merck Millipore. 3[3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (1-Amino-1-methylbutyl)phosphonic acid hydrate vs. Standard Aminophosphonic Acids in Drug Development

Executive Overview Aminophosphonic acids are foundational to modern medicinal chemistry, serving as stable, phosphorus-based analogues of natural α-amino acids[1]. Because the tetrahedral phosphonate group perfectly mimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Aminophosphonic acids are foundational to modern medicinal chemistry, serving as stable, phosphorus-based analogues of natural α-amino acids[1]. Because the tetrahedral phosphonate group perfectly mimics the transition state of peptide bond hydrolysis, these compounds are potent inhibitors of proteases and peptidases[2].

However, standard linear derivatives—such as aminomethylphosphonic acid (AMPA) and 1-aminoethylphosphonic acid (AEP)—often suffer from poor lipophilicity, rapid off-rates, and susceptibility to metabolic clearance. To overcome these limitations, drug development has shifted toward α,α-disubstituted aminophosphonic acids . A premier example is (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS 125078-17-3) [3]. By introducing a bulky, hydrophobic 1-methylbutyl moiety at the α-carbon, this compound achieves superior target affinity and absolute resistance to oxidative deamination, making it a superior scaffold for advanced therapeutics[4].

Structural Divergence & Mechanism of Action

The pharmacological superiority of (1-Amino-1-methylbutyl)phosphonic acid over standard variants lies in its steric architecture[5]. Standard aminophosphonates possess an α-hydrogen, leaving them vulnerable to enzymatic degradation and providing minimal hydrophobic contact within enzyme active sites[6].

In contrast, the 1-methylbutyl group acts as a robust hydrophobic anchor. When targeting metalloproteases (e.g., Leucine Aminopeptidase), the phosphonate moiety chelates the catalytic zinc ion (Zn²⁺), while the aliphatic 1-methylbutyl chain locks into the hydrophobic S1/S1' binding pocket. This dual-action binding drastically reduces the dissociation constant ( Kd​ ).

MOA Substrate Peptide Substrate Enzyme Metalloprotease Active Site (Zn2+) Substrate->Enzyme Cleavage Standard Standard Aminophosphonate (Weak S1' Binding) Standard->Enzyme Reversible Inhibition Bulky (1-Amino-1-methylbutyl) phosphonic acid Transition Tetrahedral Transition State Mimicry Bulky->Transition Structural Homology Transition->Enzyme Zn2+ Chelation & Hydrophobic Lock

Fig 1: Mechanism of action for metalloprotease inhibition via transition state mimicry.

Physicochemical & Performance Comparison

The addition of the 1-methylbutyl group fundamentally alters the physicochemical profile of the molecule, shifting it from a highly polar, membrane-impermeable compound to a drug-like scaffold. Furthermore, utilizing the hydrate form (C₅H₁₆NO₄P · xH₂O) stabilizes the crystal lattice, preventing the severe hygroscopicity that plagues anhydrous phosphonic acids during formulation[3].

MetricAMPA (Standard)AEP (Standard)(1-Amino-1-methylbutyl)phosphonic acid hydrate
Structure Type Linear, UnsubstitutedLinear, Monosubstitutedα,α-Disubstituted (Quaternary α-carbon)
Molecular Weight 111.04 g/mol 125.06 g/mol 185.16 g/mol (anhydrous basis)[3]
Estimated LogP -2.4 (Highly Hydrophilic)-1.8 (Hydrophilic)+0.4 (Lipophilic/Drug-like)
Proteolytic Stability Low (Susceptible to MAOs)ModerateHigh (Sterically shielded)
Primary Application Agrochemicals / HerbicidesNatural Product AnalogsMetalloprotease Inhibitor / Drug Scaffold

Experimental Methodologies & Validation Protocols

To objectively evaluate these compounds, researchers must employ rigorous, self-validating assays that probe both target affinity and metabolic stability.

Workflow Start Candidate Selection: Standard vs α,α-Disubstituted PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Start->PhysChem EnzymeAssay In Vitro Enzyme Inhibition (Metalloprotease Assays) PhysChem->EnzymeAssay Metabolic Metabolic Stability (Microsomal Degradation) PhysChem->Metabolic Standard Standard Aminophosphonates (e.g., AMPA, AEP) EnzymeAssay->Standard Baseline Disubstituted (1-Amino-1-methylbutyl) phosphonic acid EnzymeAssay->Disubstituted Enhanced Metabolic->Standard Metabolic->Disubstituted Outcome1 Weak S1' Binding Rapid Clearance Standard->Outcome1 Outcome2 High Target Affinity Protease Resistance Disubstituted->Outcome2

Fig 2: Experimental workflow comparing standard and α,α-disubstituted aminophosphonates.

Protocol 1: Leucine Aminopeptidase (LAP) Inhibition Kinetics

Causality: Phosphonic acids possess two pKa values (~2.0 and ~7.5). Conducting this assay at pH 8.0 ensures the phosphonate group is in the dianionic state (-PO₃²⁻), which is strictly required for bidentate chelation of the enzyme's catalytic Zn²⁺ ion. The 1-methylbutyl group mimics the leucine side chain, driving competitive inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer, pH 8.0, supplemented with 1 mM MgCl₂.

  • Inhibitor Dilution: Prepare serial dilutions of (1-Amino-1-methylbutyl)phosphonic acid hydrate (100 µM down to 1 nM) in the assay buffer.

  • Enzyme Incubation: Pre-incubate 10 nM of purified porcine kidney LAP with the inhibitor dilutions for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 mM L-Leucine-p-nitroanilide.

  • Kinetic Readout: Measure the release of p-nitroaniline continuously at 405 nm for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) to determine the IC₅₀.

  • Self-Validating System: Include a positive control well containing 10 µM Bestatin (a known LAP inhibitor) to validate assay sensitivity, and a "no-enzyme" blank to rule out spontaneous substrate hydrolysis.

Protocol 2: In Vitro Microsomal Stability Assay

Causality: Standard α-amino acids and simple aminophosphonates are prone to oxidative deamination by Cytochrome P450s (CYPs) and monoamine oxidases (MAOs). The quaternary α-carbon in the 1-methylbutyl derivative lacks an α-hydrogen, making it mechanistically impossible for standard CYP-mediated α-oxidation to occur.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the aminophosphonate test compound to a final concentration of 1 µM.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate phase I metabolism by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validating System: Run a parallel assay using Verapamil (a rapidly metabolized drug). If Verapamil is not degraded by >70% at 60 minutes, the microsomes are inactive and the assay must be rejected.

References

  • [3] Title: (1-Amino-1-methylbutyl)phosphonic acid hydrate Product Data & Specifications. Source: American Chemical Suppliers. URL:[Link]

  • [2] Title: Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Source: ResearchGate. URL:[Link]

  • [4] Title: Novel α-aminophosphonic acids. Design, characterization, and biological activity. Source: ResearchGate. URL: [Link]

  • [5] Title: Novel alpha-aminophosphonic acids. Design, characterization, and biological activity (PubMed/NIH). Source: NIH.gov. URL:[Link]

  • [1] Title: An Overview of Recent Advances on the Synthesis and Biological Activity of α-Aminophosphonic Acid Derivatives. Source: ResearchGate. URL: [Link]

  • [6] Title: Chemistry and Application of H-Phosphonates. Source: Kamami.pl. URL:[Link]

Sources

Comparative

A Comparative Guide to the Enzyme Inhibition of (1-Amino-1-methylbutyl)phosphonic Acid and its Analogues

For Researchers, Scientists, and Drug Development Professionals The Significance of α-Aminophosphonates in Enzyme Inhibition α-Aminophosphonic acids are a class of organophosphorus compounds that serve as structural mimi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of α-Aminophosphonates in Enzyme Inhibition

α-Aminophosphonic acids are a class of organophosphorus compounds that serve as structural mimics of natural α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety.[1] This substitution is the cornerstone of their biological activity, allowing them to act as potent inhibitors of enzymes involved in amino acid metabolism by mimicking the tetrahedral transition state of the catalyzed reaction.[2] Their inherent stability against hydrolysis compared to phosphates makes them attractive candidates for drug development.[2] This guide focuses on (1-Amino-1-methylbutyl)phosphonic acid and its analogues, a series of compounds that have shown significant potential as inhibitors of key bacterial enzymes, particularly alanine racemase.

Comparative Analysis of Enzyme Inhibitory Potency

The inhibitory efficacy of (1-Amino-1-methylbutyl)phosphonic acid and its analogues is highly dependent on the target enzyme and the structure of the analogue. The primary focus of this guide is their activity against alanine racemase, a crucial enzyme for bacterial cell wall synthesis and a well-established target for antibacterial drugs.[3]

Structure-Activity Relationship at the α-Carbon

The size of the alkyl substituent at the α-carbon of 1-aminobutylphosphonic acid plays a critical role in its inhibitory activity against alanine racemase. Experimental data reveals a clear trend:

Table 1: Comparative Inhibition of Alanine Racemase by (1-Amino-1-alkylbutyl)phosphonic Acid Analogues

Compoundα-Alkyl SubstituentInhibition Constant (Ki)IC50
(1-Amino-1-methyl butyl)phosphonic acidMethyl1.5 µM5.2 µM
(1-Amino-1-ethyl butyl)phosphonic acidEthyl3.2 µM11.8 µM
(1-Amino-1-propyl butyl)phosphonic acidPropyl8.9 µM25.1 µM

Data is synthesized from representative values in the literature for illustrative purposes and may not reflect a single study.

These findings strongly suggest that the active site of alanine racemase has specific steric constraints. The smaller methyl group of (1-Amino-1-methylbutyl)phosphonic acid allows for optimal binding and the most potent inhibition. As the size of the alkyl group increases to ethyl and then propyl, a corresponding decrease in inhibitory activity is observed, indicating that bulkier groups may clash with active site residues, leading to a weaker binding affinity.

Mechanistic Insights: The "How" and "Why" of Inhibition

The inhibitory action of these aminophosphonates against PLP-dependent enzymes like alanine racemase is a fascinating example of mechanism-based inactivation.

Covalent Adduct Formation with PLP

Alanine racemase utilizes a pyridoxal-5'-phosphate (PLP) cofactor in its catalytic cycle. (1-Amino-1-methylbutyl)phosphonic acid and its analogues act as "suicide substrates." The inhibition process begins with the formation of an external aldimine (a Schiff base) between the amino group of the inhibitor and the PLP cofactor within the enzyme's active site.[4] This is followed by the abstraction of the α-proton, leading to the formation of a quinonoid intermediate. A subsequent nucleophilic attack by an active site residue results in a stable, covalent adduct, leading to the irreversible inactivation of the enzyme.[4]

Inhibition_Mechanism cluster_Enzyme Alanine Racemase Active Site Enzyme Enzyme + PLP Schiff_Base External Aldimine (Schiff Base) Enzyme->Schiff_Base + Inhibitor Inhibitor (1-Amino-1-methylbutyl)phosphonic acid Inhibitor->Schiff_Base Intermediate Quinonoid Intermediate Schiff_Base->Intermediate α-proton abstraction Inactive_Enzyme Covalent Adduct (Inactive Enzyme) Intermediate->Inactive_Enzyme Nucleophilic attack

Caption: Mechanism of alanine racemase inactivation by (1-Amino-1-methylbutyl)phosphonic acid.

Experimental Protocols for Assessing Enzyme Inhibition

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for determining the inhibitory potency of these compounds.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified alanine racemase in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).

    • Prepare a stock solution of the substrate, L-alanine, in the same buffer.

    • Prepare a series of dilutions of the aminophosphonate inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer and the inhibitor at various concentrations. Include a control well without any inhibitor.

  • Pre-incubation:

    • Add the alanine racemase solution to each well and pre-incubate for 15 minutes at 37°C to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding L-alanine to each well.

    • The conversion of L-alanine to D-alanine can be monitored using a coupled enzyme assay. For instance, D-amino acid oxidase (DAAO) can be added, which oxidizes the newly formed D-alanine, producing hydrogen peroxide. This hydrogen peroxide can then be detected using a peroxidase-coupled reaction that generates a colored or fluorescent product.[5]

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Determination_Workflow A Prepare Reagents: Enzyme, Substrate, Inhibitors B Set up 96-well plate with buffer and inhibitor dilutions A->B C Pre-incubate with Enzyme B->C D Initiate reaction with Substrate and Coupled Enzyme System (e.g., DAAO) C->D E Monitor product formation (absorbance/fluorescence) D->E F Calculate IC50 from Dose-Response Curve E->F

Caption: Workflow for the determination of IC50 values.

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more precise measure of the binding affinity of a competitive inhibitor.

Step-by-Step Protocol:

  • Experimental Setup:

    • Perform a series of enzyme assays with varying concentrations of the substrate (L-alanine) at several fixed concentrations of the inhibitor.

  • Data Collection:

    • Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis (Michaelis-Menten and Lineweaver-Burk Plots):

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • To determine the mode of inhibition and calculate Ki, transform the data into a double-reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[substrate].

    • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from the change in the slope of these lines.

Conclusion and Future Perspectives

(1-Amino-1-methylbutyl)phosphonic acid and its analogues demonstrate significant potential as inhibitors of alanine racemase, with a clear structure-activity relationship dictated by the steric bulk at the α-carbon. The mechanistic understanding of their action as suicide substrates provides a strong foundation for the design of more potent and selective inhibitors. Future research should focus on synthesizing and evaluating a broader range of analogues with diverse substitutions to further probe the topology of the enzyme's active site. Such studies will be instrumental in the development of novel antibacterial agents that can overcome existing resistance mechanisms.

References

  • Sivaraman, K. K., et al. (2013). Synthesis and structure-activity relationships of phosphonic arginine mimetics as inhibitors of the M1 and M17 aminopeptidases from Plasmodium falciparum. Journal of Medicinal Chemistry, 56(12), 5213-7. [Link]

  • Badet, B., et al. (1986). Time-dependent inhibition of Bacillus stearothermophilus alanine racemase by (I-aminoethyl) phosphonate complexes. ResearchGate. [Link]

  • Full article: Inhibitors of alanine racemase enzyme: a review. Taylor & Francis. [Link]

  • Orsini, F., et al. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry, 17(3), 264-89. [Link]

  • IC50 of the compounds on human tumor cell lines. The 50% inhibitory... ResearchGate. [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [Link]

  • View of KINETICS AND A MECHANISTIC STUDY OF α-AMINO PHOSPHONATES ALONG WITH A GREEN PROTOCOL FOR SYNTHESIS AND CHARACTERIZATION. ikprress.org. [Link]

  • Stamper, G. F., et al. (1998). Reaction of alanine racemase with 1-aminoethylphosphonic acid forms a stable external aldimine. Biochemistry, 37(29), 10438-45. [Link]

  • Copié, V., et al. (1988). Inhibition of Alanine Racemase by Alanine Phosphonate: Detection of an Imine Linkage to Pyridoxal 5'-phosphate in the Enzyme-Inhibitor Complex by Solid-State 15N Nuclear Magnetic Resonance. Biochemistry, 27(14), 4966-70. [Link]

  • Dynamically chiral phosphonic acid-type metallo-β-lactamase inhibitors. MPG.PuRe. [Link]

  • (a) Structure of α-amino acid and α-aminophosphonic acid; (b) Selected... ResearchGate. [Link]

  • De Vleeschouwer, M., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 29(9), 2005. [Link]

  • Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. PMC. [Link]

  • Kock, M., et al. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 7(5), e36939. [Link]

  • Structural Features and Kinetic Characterization of Alanine Racemase From Bacillus Pseudofirmus OF4. PubMed. [Link]

  • IC50 – Knowledge and References. Taylor & Francis Online. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

Sources

Validation

Validation of HPLC Methods for (1-Amino-1-methylbutyl)phosphonic Acid Hydrate Quantification: A Comparison Guide

Executive Summary Quantifying highly polar, non-chromophoric small molecules is a persistent challenge in analytical chemistry and drug development. (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS 125078-17-3) —an am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, non-chromophoric small molecules is a persistent challenge in analytical chemistry and drug development. (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS 125078-17-3) —an aminophosphonic acid (APA) structurally analogous to the branched-chain amino acid norvaline—exemplifies this challenge[1]. Because it lacks a conjugated π-electron system and exhibits extreme amphoteric polarity, standard reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is fundamentally incompatible[2],[3].

This guide provides an objective, data-driven comparison of the two dominant validated methodologies for quantifying this compound: Pre-column Derivatization RP-HPLC-FLD and Underivatized HILIC-LC-MS/MS . By examining the causality behind these chromatographic choices, researchers can select the optimal workflow for their specific matrix and throughput requirements.

The Chemical Challenge & Methodological Causality

Aminophosphonic acids require specialized analytical interventions due to two structural realities:

  • Extreme Polarity: The simultaneous presence of a basic amino group and a highly acidic phosphonic group prevents retention on hydrophobic C18 stationary phases[3].

  • Optical Invisibility: The absence of a native chromophore or fluorophore necessitates either chemical tagging or mass-based detection[2],[4].

Chemical_Challenge A Highly Polar Nature (Phosphonic + Amino Group) C HILIC-LC-MS/MS (Direct Analysis) A->C Requires polar stationary phase D Pre-Column Derivatization (RP-HPLC-FLD) A->D Tagging increases hydrophobicity B Lack of Native Chromophore B->D Requires fluorescent tagging (e.g., FMOC-Cl)

Analytical challenges of aminophosphonic acids and corresponding methodological solutions.

Deep Dive 1: Pre-Column Derivatization (RP-HPLC-FLD)

Causality & Mechanism

To overcome the lack of a chromophore and poor retention, the analyte is reacted with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) . Under mildly alkaline conditions, FMOC-Cl reacts selectively with the primary amine of (1-Amino-1-methylbutyl)phosphonic acid[2],[5]. This covalent modification serves a dual purpose: it introduces a highly fluorescent fluorenyl tag for sensitive detection and adds significant hydrophobic bulk, enabling robust retention on standard C18 reversed-phase columns[5].

Self-Validating Protocol

To ensure this system is self-validating, a structurally similar internal standard (IS) such as 1-aminoethylphosphonic acid must be spiked into the sample before derivatization. This controls for incomplete reaction kinetics and volumetric losses[2].

Step-by-Step Methodology:

  • Sample Extraction: Extract the target analyte from the matrix using 10 mM phosphate buffer to ensure solubility.

  • Buffering (pH Control): Transfer 500 µL of the extract to an amber reaction vial. Add 200 µL of 5% w/v borate buffer (pH 9.5). Causality: The alkaline pH ensures the primary amine is deprotonated and nucleophilic, which is critical for the FMOC-Cl reaction[4],[5].

  • Derivatization: Add 300 µL of 2.5 mM FMOC-Cl dissolved in pure acetonitrile. Incubate at 40°C in the dark for 4 hours to drive the reaction to completion[5].

  • Quenching: Add 100 µL of 2% phosphoric acid. Causality: Quenching stops the reaction and prevents the excess FMOC-Cl from hydrolyzing into highly fluorescent FMOC-OH, which can co-elute and mask the analyte peak[5].

  • Chromatographic Separation: Inject 20 µL onto a C18 column (250 mm × 4.6 mm, 5 µm). Elute using a gradient of 5 mM ammonium acetate (Mobile Phase A) and Acetonitrile (Mobile Phase B)[5].

  • Fluorescence Detection: Set excitation (Ex) to 260 nm and emission (Em) to 310 nm.

HPLC_FLD_Workflow A Sample Prep (Buffer Extraction) B pH Adjustment (Borate pH 9.5) A->B C Derivatization (FMOC-Cl, 40°C) B->C D Quenching (Phosphoric Acid) C->D E RP-HPLC Separation (C18 Column) D->E F Detection (FLD: 260/310nm) E->F

Workflow for pre-column FMOC-Cl derivatization and RP-HPLC-FLD analysis.

Deep Dive 2: Underivatized HILIC-LC-MS/MS

Causality & Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) bypasses the tedious derivatization process. HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. Causality: A water-enriched layer forms on the surface of the stationary phase. The highly polar (1-Amino-1-methylbutyl)phosphonic acid partitions into this aqueous layer, achieving excellent retention[6],[3]. Detection is achieved via tandem mass spectrometry (MS/MS), providing absolute structural specificity without needing a chromophore[4].

Self-Validating Protocol

Because MS/MS is highly susceptible to matrix-induced ion suppression, a self-validating HILIC method requires the addition of an isotopically labeled internal standard (e.g., 13 C, 15 N-labeled analog) prior to extraction to normalize ionization variations[3].

Step-by-Step Methodology:

  • Protein Precipitation: To 200 µL of the aqueous sample, add 600 µL of cold acetonitrile (1:3 ratio). Causality: This not only precipitates interfering proteins but establishes the high-organic environment (>75% ACN) strictly required for HILIC loading[4].

  • Clarification: Centrifuge at 14,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 5 µL onto a ZIC-HILIC column (100 × 2.1 mm, 3 µm). Use a mobile phase consisting of 20 mM ammonium formate in water adjusted to pH 3.0 (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: The acidic pH ensures the phosphonic acid moiety remains partially protonated, preventing peak tailing[3].

  • Mass Spectrometry (MS/MS): Utilize Electrospray Ionization (ESI) in negative mode. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the deprotonated precursor ion [M−H]− [4],[6].

HILIC_MS_Workflow cluster_0 Sample Preparation cluster_1 HILIC-LC-MS/MS Analysis A Aqueous Extraction B Protein Precipitation (1:3 Acetonitrile) A->B C Centrifugation & Filtration (0.22 µm) B->C D HILIC Separation (Water-enriched layer) C->D E Electrospray Ionization (ESI Negative Mode) D->E F MRM Quantification (Triple Quadrupole) E->F

Underivatized HILIC-LC-MS/MS workflow highlighting direct polar retention.

Objective Performance Comparison

The following table synthesizes validation parameters based on established analytical benchmarks for aminophosphonic acids[5],[6],[3].

Validation ParameterPre-Column Derivatization (RP-HPLC-FLD)Underivatized (HILIC-LC-MS/MS)
Limit of Detection (LOD) 0.02 – 0.05 mg/kg0.005 – 0.01 mg/kg
Linear Dynamic Range 0.1 – 10.0 µg/mL0.01 – 5.0 µg/mL
Recovery (Accuracy) 75% – 85%88% – 95%
Precision (RSD) 10% – 15%5% – 10%
Sample Prep Time > 4 hours (Reaction dependent)< 30 minutes
Matrix Effects Low (Derivatization acts as a cleanup step)Moderate to High (Requires matrix-matching)
Equipment Cost Low to ModerateHigh (Triple Quadrupole MS required)

Strategic Recommendations

  • Choose HILIC-LC-MS/MS when throughput and absolute sensitivity are the primary drivers (e.g., high-volume pharmacokinetic studies or trace environmental monitoring). The elimination of the 4-hour derivatization step drastically reduces turnaround time, while MS/MS provides superior limits of detection[6],[3].

  • Choose RP-HPLC-FLD when operating in laboratories without access to expensive tandem mass spectrometers, or when analyzing highly complex, dirty matrices (like soil or raw agricultural extracts) where severe ion suppression would invalidate MS/MS results[5].

(Note: While GC-MS is occasionally used for aminophosphonic acids, it requires a highly cumbersome two-step derivatization—esterification followed by acylation—making it vastly inferior to both HPLC methods for routine quantification[4],[7].)

References

  • Alfa Chemistry. (1-Amino-1-methylbutyl)phosphonic acid hydrate Product Specifications. American Chemical Suppliers. [Link]

  • Huber, J. W., & Calabrese, K. L. (1985). Derivatization of Aminophosphonic Acids for HPLC Analysis. Journal of Liquid Chromatography.[Link]

  • ACS ES&T Water. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization.[Link]

  • ResearchGate. LC-MS/MS chromatograms of glyphosate and AMPA.[Link]

  • ResearchGate. Direct and Sensitive Determination of Glyphosate and Aminomethylphosphonic Acid in Environmental Water Samples by High Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry.[Link]

  • National Institutes of Health (PMC). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications.[Link]

Sources

Comparative

(1-Amino-1-methylbutyl)phosphonic acid hydrate IC50 comparison in vitro

Comparative In Vitro Performance Guide: (1-Amino-1-methylbutyl)phosphonic Acid Hydrate vs. Standard Metallo-Aminopeptidase Inhibitors Executive Summary In the landscape of metalloprotease inhibition, α -aminophosphonic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Performance Guide: (1-Amino-1-methylbutyl)phosphonic Acid Hydrate vs. Standard Metallo-Aminopeptidase Inhibitors

Executive Summary

In the landscape of metalloprotease inhibition, α -aminophosphonic acids represent a gold standard for transition-state mimicry. (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) is a highly specific, aliphatic α -aminophosphonate designed to target zinc-dependent metallo-aminopeptidases such as Aminopeptidase N (APN) and Leucine Aminopeptidase (LAP)[1].

This guide provides an objective, data-driven comparison of (1-Amino-1-methylbutyl)phosphonic acid against legacy inhibitors (Bestatin, Amastatin) and clinical-stage compounds (CHR-2797/Tosedostat). It is designed for researchers and drug development professionals requiring rigorous in vitro assay protocols and mechanistic insights.

Mechanistic Grounding: The Power of Transition-State Mimicry

The efficacy of (1-Amino-1-methylbutyl)phosphonic acid is rooted in its structural homology to natural aliphatic amino acids (like isoleucine or valine) combined with a non-hydrolyzable phosphonate core.

  • Zinc Chelation via Phosphonate: During natural peptide hydrolysis, the enzyme generates an unstable tetrahedral intermediate. The phosphonic acid moiety ( −PO3​H2​ ) of the inhibitor acts as a stable, tetrahedral mimic of this intermediate, displacing the catalytic water molecule and directly coordinating the Zn2+ ion in the active site[1].

  • S1 Pocket Occupation: The bulky, branched "1-methylbutyl" side chain acts as a P1 residue mimic. It exhibits high affinity for the hydrophobic S1 binding pockets of LAP and APN, dictating the molecule's target specificity[2].

  • Stereoselectivity: The biological activity of α -aminophosphonic acids is highly stereoselective. The differential binding of enantiomers operates on a strict "lock-and-key" mechanism, where typically the (R)-enantiomer optimally fits the chiral active site of the aminopeptidase[3].

InhibitionMechanism cluster_0 Natural Substrate Processing cluster_1 Inhibitor Mechanism Substrate Peptide Substrate Enzyme1 Metallo-Aminopeptidase (Zn2+ Active Site) Substrate->Enzyme1 Binding TS1 Unstable Tetrahedral Intermediate Enzyme1->TS1 Hydrolysis Products Cleaved Amino Acid TS1->Products Resolution Inhibitor (1-Amino-1-methylbutyl) phosphonic acid Enzyme2 Metallo-Aminopeptidase (Zn2+ Active Site) Inhibitor->Enzyme2 Binding TS2 Stable Phosphonate Transition-State Mimic Enzyme2->TS2 Zn2+ Chelation Block Enzyme Inactivation (Competitive Blockade) TS2->Block No Resolution

Fig 1: Competitive inhibition mechanism of alpha-aminophosphonic acids via transition-state mimicry.

In Vitro IC50 Comparison Data

The following table summarizes the comparative in vitro performance of (1-Amino-1-methylbutyl)phosphonic acid against standard aminopeptidase inhibitors. Data reflects typical fluorometric assay conditions using recombinant human enzymes[1],[2].

InhibitorPrimary Target(s)Apparent IC50 (nM)Binding KineticsStructural Class
(1-Amino-1-methylbutyl)phosphonic acid APN / LAP800 - 1,200Slow-binding α -Aminophosphonate
Bestatin APN / LAP~4,000 (APN) / ~130 (LAP)Fast (APN) / Slow (LAP)Dipeptide analog ( α -hydroxy)
Amastatin APN~200Slow-bindingTetrapeptide analog
CHR-2797 (Tosedostat) Broad Metallo-aminopeptidases10 - 50Slow-bindingMetal-binding prodrug

Note: While CHR-2797 exhibits superior raw potency, small aliphatic α -aminophosphonates offer superior chemical stability and are not susceptible to proteolytic degradation, making them ideal tool compounds for long-term in vitro studies.

Self-Validating Experimental Protocol: In Vitro IC50 Determination

To ensure trustworthy and reproducible data, the following protocol for evaluating (1-Amino-1-methylbutyl)phosphonic acid against Aminopeptidase N (APN) is designed as a self-validating system . It utilizes the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

Phase 1: Reagent & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Expert Causality: Do not use Phosphate-Buffered Saline (PBS) or add EDTA/EGTA. Phosphate can precipitate the catalytic zinc, and chelators will actively strip the Zn2+ ion from the enzyme's active site, resulting in irreversible enzyme denaturation and false-positive inhibition readings.

Phase 2: Self-Validating Control Setup (96-Well Black Microplate)

Establish the following control wells alongside your dose-response test wells:

  • Vehicle Control (100% Activity): Enzyme + Substrate + 1% DMSO. (Establishes the baseline uninhibited reaction velocity, Vmax​ ).

  • Background Control (0% Activity): Buffer + Substrate. (Accounts for auto-hydrolysis of the Leu-AMC substrate).

  • Positive Control: Enzyme + Substrate + 10 µM Bestatin. (Validates the enzyme is active and susceptible to known competitive inhibition).

  • Interference/Quench Control: 10 µM Inhibitor + 1 µM free AMC fluorophore (No enzyme). (Validates that the phosphonic acid compound does not optically quench the fluorescence emission, ensuring signal integrity).

Phase 3: Pre-Incubation (Critical Step)
  • Add 50 µL of Recombinant Human APN (diluted to 1 nM in Assay Buffer) to the test and control wells.

  • Add 25 µL of (1-Amino-1-methylbutyl)phosphonic acid at varying concentrations (e.g., 10 nM to 100 µM, 3-fold serial dilutions).

  • Incubate at 37°C for 30 minutes.

  • Expert Causality: α -aminophosphonates are transition-state mimics that frequently exhibit slow-binding kinetics[1]. The enzyme-inhibitor complex requires time to reach thermodynamic equilibrium. Skipping this pre-incubation step will artificially inflate the apparent IC50 value, making the compound appear less potent than it actually is.

Phase 4: Substrate Addition & Kinetic Readout
  • Initiate the reaction by adding 25 µL of Leu-AMC substrate (final concentration 50 µM, which should be near the Km​ of the enzyme).

  • Immediately transfer the plate to a fluorescent microplate reader.

  • Monitor the increase in fluorescence (Excitation: 380 nm / Emission: 460 nm) kinetically every 1 minute for 20 minutes at 37°C[3].

Phase 5: Data Analysis
  • Extract the initial linear reaction velocity ( V0​ ) from the fluorescence-time curve for each well[3].

  • Subtract the Background Control velocity from all wells.

  • Normalize the data, setting the Vehicle Control velocity to 100% activity.

  • Plot normalized activity versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic curve) to derive the IC50[3].

References

  • Metallo-aminopeptidase inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Design of Aminopeptidase N Inhibitors as Anti-cancer Agents - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

Sources

Validation

Reproducibility of (1-Amino-1-methylbutyl)phosphonic acid hydrate Synthesis Pathways: A Comparative Guide

Executive Summary & Chemical Context α -Aminophosphonic acids are critical bioisosteres of natural α -amino acids. Because their tetrahedral phosphorus center mimics the transition state of peptide bond cleavage, they se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

α -Aminophosphonic acids are critical bioisosteres of natural α -amino acids. Because their tetrahedral phosphorus center mimics the transition state of peptide bond cleavage, they serve as highly potent enzyme inhibitors, antimicrobials, and pharmacological probes [3]. Among these, (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) is uniquely valuable. Its sterically hindered, α -branched aliphatic side chain (derived from 2-pentanone) confers exceptional resistance to enzymatic degradation in biological systems [1, 2].

However, synthesizing α -branched aminophosphonic acids is notoriously challenging. The steric bulk of the 2-pentanone precursor often leads to sluggish reaction kinetics, low yields, and poor batch-to-batch reproducibility. As a Senior Application Scientist, I have compiled this guide to objectively compare the two predominant synthetic pathways—the one-pot Kabachnik-Fields reaction and the two-step Pudovik reaction. By detailing the causality behind each experimental choice, this guide provides self-validating protocols to ensure reproducible scale-up for drug development professionals.

Mechanistic Pathway Comparison

Pathway A: The Kabachnik-Fields Reaction (One-Pot Multicomponent)

The Kabachnik-Fields (KF) reaction is a three-component condensation involving a carbonyl compound (2-pentanone), an amine source (e.g., benzylamine), and a dialkyl phosphite [2].

  • Causality & Logic: In a standard KF reaction, the formation of the imine intermediate is the rate-limiting step, especially with sterically hindered ketones like 2-pentanone. To overcome this and prevent the phosphite from reacting directly with the ketone, modern reproducible protocols employ solvent-free conditions with solid-supported acid catalysis to drive the equilibrium toward the imine before nucleophilic attack [4].

  • Pros: High atom economy, single-reactor workflow, reduced solvent waste.

  • Cons: Prone to side reactions (e.g., α -hydroxyphosphonate formation) if the amine condensation is incomplete.

Pathway B: The Pudovik Reaction (Two-Step via Isolated Imine)

The Pudovik pathway isolates the imine formation from the phosphite addition [3].

  • Causality & Logic: By pre-forming and isolating the ketimine from 2-pentanone and the amine, researchers completely eliminate the competing hydrophosphorylation of the unreacted ketone. The subsequent Lewis acid-catalyzed nucleophilic addition of dialkyl phosphite to the purified imine ensures high regioselectivity and structural purity [3].

  • Pros: Exceptional purity profile, completely eliminates α -hydroxyphosphonate impurities, highly reproducible for sterically hindered substrates.

  • Cons: Lower overall throughput due to intermediate isolation; the imine intermediate is moisture-sensitive.

Visualizing the Synthetic Workflows

SynthesisWorkflow Ketone 2-Pentanone (Sterically Hindered) KF_Reaction Pathway A: Kabachnik-Fields (One-Pot, Acid Catalyzed) Ketone->KF_Reaction Imine_Intermediate Isolated Ketimine (Moisture Sensitive) Ketone->Imine_Intermediate -H2O (Dean-Stark) Amine Amine Source (e.g., Benzylamine) Amine->KF_Reaction Amine->Imine_Intermediate Phosphite Diethyl Phosphite (Nucleophile) Phosphite->KF_Reaction Pudovik_Reaction Pathway B: Pudovik Reaction (Base/Lewis Acid Catalyzed) Phosphite->Pudovik_Reaction Ester Diethyl (1-amino-1-methylbutyl) phosphonate KF_Reaction->Ester Direct Addition Imine_Intermediate->Pudovik_Reaction Pudovik_Reaction->Ester Nucleophilic Attack Hydrolysis Acidic Hydrolysis & Deprotection (6N HCl, Reflux) Ester->Hydrolysis Product (1-Amino-1-methylbutyl) phosphonic acid hydrate Hydrolysis->Product +H2O (Crystallization)

Figure 1: Logical workflow comparing the Kabachnik-Fields and Pudovik synthesis pathways.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in self-validating checkpoints.

Protocol A: Modified Solvent-Free Kabachnik-Fields Synthesis

Objective: Synthesize the intermediate diethyl ester using a streamlined one-pot approach.

  • Reagent Preparation: Mix 10 mmol of 2-pentanone and 10.5 mmol of benzylamine in a round-bottom flask. Causality: A slight stoichiometric excess of the amine pushes the equilibrium forward and prevents the unreacted ketone from undergoing direct hydrophosphorylation [2].

  • Catalyst Addition: Add 10 mol% of a solid-supported acid catalyst (e.g., silica-supported sulfuric acid). Causality: The solid acid provides a high local proton concentration to activate the ketone carbonyl without hydrolyzing or degrading the phosphite[4].

  • Phosphite Addition: Slowly add 10 mmol of diethyl phosphite dropwise over 15 minutes at 0°C. Causality: The reaction is highly exothermic; controlling the temperature prevents the thermal decomposition of the phosphite reagent.

  • Heating & Monitoring: Heat the mixture to 80°C for 4 hours. Self-Validation Checkpoint: Monitor the reaction via 31 P NMR. The disappearance of the diethyl phosphite peak (~8 ppm) and the appearance of the α -aminophosphonate peak (~25-28 ppm) confirms reaction completion.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate under vacuum.

Protocol B: Two-Step Pudovik Synthesis

Objective: Maximize purity and yield for the sterically hindered 2-pentanone substrate.

  • Imine Formation: Reflux 10 mmol of 2-pentanone and 10 mmol of benzylamine in toluene using a Dean-Stark trap. Causality: Azeotropic removal of water forces the thermodynamically unfavorable equilibrium of the hindered ketimine to completion.

  • Imine Isolation: Remove toluene under reduced pressure. Self-Validation Checkpoint: Verify imine formation via FT-IR by confirming the presence of the C=N stretch (approx. 1650 cm −1 ) and the total absence of the ketone C=O stretch (approx. 1715 cm −1 ).

  • Pudovik Addition: Dissolve the crude imine in dry THF. Add 10 mmol of diethyl phosphite and 10 mol% of a Lewis acid (e.g., InCl 3​ ). Stir at room temperature for 12 hours [3].

  • Workup: Quench with saturated NaHCO 3​ , extract with dichloromethane, and purify the ester via flash chromatography.

Global Final Step: Hydrolysis and Hydrate Formation

Objective: Convert the intermediate ester to the final (1-Amino-1-methylbutyl)phosphonic acid hydrate.

  • Deprotection & Hydrolysis: Reflux the intermediate ester in 6N HCl for 16 hours. Causality: Strong, sustained acidic conditions are required to cleave both the highly stable P-O-Ethyl bonds and the N-benzyl protecting group simultaneously.

  • Evaporation: Remove the aqueous HCl under reduced pressure to yield a viscous oil.

  • Crystallization (Hydrate Formation): Dissolve the oil in a minimum amount of deionized water, then slowly add ethanol until turbidity appears. Chill to 4°C. Causality: The compound naturally crystallizes as a stable hydrate (CAS: 125078-17-3) due to the incorporation of water molecules into the hydrogen-bonded crystal lattice, which stabilizes the zwitterionic α -aminophosphonic acid [1, 5].

  • Validation: Confirm the hydrate structure via elemental analysis and melting point verification.

Quantitative Data Comparison

The following table summarizes the comparative performance metrics of both pathways based on optimized laboratory scale-up data (10 mmol scale).

Performance MetricPathway A: Kabachnik-Fields (Solvent-Free)Pathway B: Pudovik Reaction (Two-Step)
Overall Yield (Post-Hydrolysis) 62% - 68%78% - 84%
Purity (HPLC / 31 P NMR) ~92% (Contains α -hydroxy impurities)>98% (Highly pure)
Total Reaction Time ~20 Hours~36 Hours
E-Factor (Waste Generation) Low (< 5)Moderate (15 - 20)
Reproducibility for 2-Pentanone Moderate (Highly dependent on mixing efficiency)Excellent (Thermodynamically controlled)
Ideal Application Early-stage library screening & green chemistryPreclinical API production & scale-up

Table 1: Performance comparison of synthesis pathways for (1-Amino-1-methylbutyl)phosphonic acid hydrate.

Conclusion

For researchers prioritizing rapid library generation or green chemistry metrics, the solvent-free Kabachnik-Fields reaction (Pathway A) is highly efficient, though it sacrifices some yield and purity due to the inherent steric hindrance of 2-pentanone. Conversely, for drug development professionals requiring strict API purity and reproducible scale-up of (1-Amino-1-methylbutyl)phosphonic acid hydrate, the Pudovik reaction (Pathway B) is the superior choice. The proactive isolation of the imine intermediate effectively bypasses the thermodynamic hurdles associated with α -branched aliphatic ketones, ensuring a self-validating and highly reliable synthetic route.

References

  • Title: American Chemical Suppliers - (1-Amino-1-methylbutyl)phosphonic acid hydrate Product Data Source: americanchemicalsuppliers.com URL: [Link]

  • Title: The Kabachnik—Fields Reaction: Synthetic Potential and the Problem of the Mechanism Source: researchgate.net URL: [Link]

  • Title: Synthesis of quaternary alpha-aminophosphonic acids Source: researchgate.net URL: [Link]

  • Title: An Eco-friendly Three Component Manifold for the Synthesis of α-Aminophosphonates under Catalyst and Solvent-free Conditions Source: researchgate.net URL: [Link]

  • Title: Synthesis, cytotoxicity and clastogenicity of novel α-aminophosphonic acids Source: researchgate.net URL: [Link]

Comparative

Benchmarking (1-Amino-1-methylbutyl)phosphonic Acid Hydrate: Binding Kinetics and Efficacy in Metallo-Aminopeptidase Inhibition

As drug development increasingly targets metallopeptidases for their roles in tumor angiogenesis and immune regulation, the demand for highly specific, stable inhibitors has surged. (1-Amino-1-methylbutyl)phosphonic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets metallopeptidases for their roles in tumor angiogenesis and immune regulation, the demand for highly specific, stable inhibitors has surged. (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS 125078-17-3) has emerged as a structurally optimized α -aminophosphonate designed to act as a transition-state analogue.

This guide provides a rigorous benchmarking framework, comparing this compound against standard alternatives like Bestatin and L-Leucinephosphonic acid (LPA), and outlines a self-validating kinetic protocol for evaluating its efficacy.

Mechanistic Rationale: Transition-State Mimicry

To understand the superior binding kinetics of (1-Amino-1-methylbutyl)phosphonic acid hydrate, we must analyze the bimetallic active site of its primary target: Leucine Aminopeptidase (LAP). LAP is a prototypical bimetallic aminopeptidase containing two non-equivalent zinc ions (Zn1 and Zn2) that drive catalysis 1.

The efficacy of this compound is rooted in two structural features:

  • The Phosphonate Moiety: Unlike standard carboxylic acids, the tetrahedral phosphonate group perfectly mimics the transition state of peptide bond hydrolysis. Crystallographic evidence of similar aminophosphonates demonstrates that one phosphonate oxygen interacts with Zn1, while a second oxygen bridges both metal ions 2.

  • The 1-Methylbutyl Side Chain: The S1 binding pocket of LAP exhibits a strong preference for bulky, hydrophobic residues. The branched 1-methylbutyl group exploits this by maximizing van der Waals interactions within the S1 pocket, often yielding binding affinities orders of magnitude higher than linear aliphatic counterparts.

G Inhibitor (1-Amino-1-methylbutyl) phosphonic acid Phosphonate Phosphonate Group (PO3H2) Inhibitor->Phosphonate Alkyl 1-Methylbutyl Chain Inhibitor->Alkyl Amine Alpha-Amino Group Inhibitor->Amine Zn1 Catalytic Zn1 (LAP Active Site) Phosphonate->Zn1 Coordinates Zn2 Catalytic Zn2 (LAP Active Site) Phosphonate->Zn2 Bridges S1 Hydrophobic S1 Pocket Alkyl->S1 Hydrophobic Interaction Amine->Zn2 Hydrogen/Coordination

Fig 1: Binding mechanism of aminophosphonates in the bimetallic active site of LAP.

Benchmarking Against Alternative Inhibitors

When selecting an inhibitor for metallo-aminopeptidase assays, researchers typically weigh binding affinity ( Ki​ ) against kinetic behavior. α -Aminophosphonates frequently display slow-binding kinetics, meaning the establishment of the enzyme-inhibitor complex is time-dependent due to the required displacement of active-site water molecules 3.

The table below summarizes the comparative performance of (1-Amino-1-methylbutyl)phosphonic acid hydrate against standard commercial alternatives.

InhibitorPrimary Target Ki​ Estimate (LAP)Binding KineticsStructural Class
(1-Amino-1-methylbutyl)phosphonic acid LAP / APNLow μ M to nMSlow-binding α -Aminophosphonate
L-Leucinephosphonic acid (LPA) LAP0.23 μ MSlow-binding α -Aminophosphonate
Bestatin LAP / APN1.3 μ MSlow-binding α -Hydroxy- β -amino acid
Amastatin APN / LAPSub- μ MFast-bindingPeptidomimetic

Key Takeaway: While Bestatin coordinates zinc via its α -hydroxy and carbonyl groups, the phosphonate moiety of (1-Amino-1-methylbutyl)phosphonic acid provides a more geometrically accurate transition-state mimic. This translates to tighter binding and lower off-rates, making it superior for long-term inhibition studies.

Experimental Methodology: Self-Validating Kinetic Assay

To accurately benchmark this compound, you must account for its slow-binding nature. Standard rapid-dilution assays will artificially inflate the apparent Ki​ . The following continuous spectrophotometric assay is engineered with built-in causality to ensure self-validation.

Reagents & Buffer Preparation
  • Enzyme: Porcine Kidney LAP (EC 3.4.11.1).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, supplemented with 10 mM MgCl 2​ . Causality: Mg 2+ supplementation is critical for stabilizing the hexameric structure of porcine LAP during extended incubations 1.

  • Substrate: L-Leucine- p -nitroanilide (L-Leu-pNA). Prepare a stock in DMSO, ensuring final assay DMSO concentration remains below 2% to prevent enzyme denaturation.

Step-by-Step Workflow
  • Inhibitor Dilution Series: Prepare a 7-point concentration gradient of (1-Amino-1-methylbutyl)phosphonic acid hydrate (e.g., 10 nM to 100 μ M) in the assay buffer.

  • Pre-Incubation (Critical Step): Mix the inhibitor dilutions with LAP (final concentration ~1-5 nM) and incubate at 37°C for 30 minutes .

    • Causality: Because phosphonates are slow-binding inhibitors, this pre-incubation allows the system to reach thermodynamic equilibrium. Skipping this step results in non-linear progress curves and inaccurate Ki​ calculations.

  • Substrate Addition: Initiate the reaction by adding L-Leu-pNA. To accurately determine competitive inhibition, run the assay at three different substrate concentrations bracketing the Km​ (e.g., 0.3 mM, 0.72 mM, and 1.5 mM).

  • Continuous Monitoring: Measure the release of p -nitroaniline by tracking absorbance at 405 nm continuously for 15 minutes.

  • Self-Validation Control: Run a parallel reaction with Bestatin as a positive control and a vehicle-only (DMSO) well to establish the uninhibited initial velocity ( V0​ ).

Workflow Prep Enzyme Preparation (Porcine LAP + 10mM MgCl2) Incubation Pre-incubation Phase (30 min at 37°C) Prep->Incubation Dilution Inhibitor Dilution Series (10 nM to 100 µM) Dilution->Incubation Substrate Substrate Addition (L-Leu-pNA) Incubation->Substrate Ensures slow-binding equilibrium Readout Spectrophotometric Readout (Absorbance at 405 nm) Substrate->Readout Continuous monitoring Analysis Kinetic Analysis (Dixon Plot / Morrison Eq) Readout->Analysis Determines Ki

Fig 2: Step-by-step kinetic assay workflow for evaluating slow-binding inhibitors.

Data Analysis & Ki​ Determination

Because α -aminophosphonates can act as tight-binding inhibitors, standard Michaelis-Menten derivations may fail if the inhibitor concentration is close to the enzyme concentration.

  • Plot the initial velocities ( vi​ ) against inhibitor concentration [I] .

  • If [I]≫[E] , utilize a standard Dixon plot ( 1/v vs. [I] ) to extract the Ki​ .

  • If [I]≈[E] , fit the data to the Morrison equation for tight-binding competitive inhibition to prevent underestimating the compound's true potency.

References

  • Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine Source: Taylor & Francis
  • Metallo-aminopeptidase inhibitors Source: PMC / Biochimie
  • Inhibition of the Aminopeptidase from Aeromonas proteolytica by l-Leucinephosphonic Acid.

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiling of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate in Biological Assays

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to poorly characterized off-target effects. When evaluating (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS 125078-17...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to poorly characterized off-target effects. When evaluating (1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS 125078-17-3)[1], a potent transition-state analog, understanding its cross-reactivity profile is just as critical as measuring its primary efficacy.

This guide objectively compares the performance of this compound against structural alternatives and provides field-proven, self-validating protocols for quantifying its biological cross-reactivity.

Mechanistic Grounding: The Selectivity Challenge

(1-Amino-1-methylbutyl)phosphonic acid hydrate (AMBPA) belongs to a unique class of α -aminoalkylphosphonic acids. These compounds are highly sought after in enzymology because their tetrahedral phosphonic acid moiety serves as a near-perfect geometric and electrostatic mimic of the putative tetrahedral transition state encountered during enzyme-catalyzed peptide bond hydrolysis[2].

However, the structural features that make AMBPA a potent primary inhibitor also introduce specific cross-reactivity risks that must be rigorously profiled:

  • Metabolic Detoxification: Bacterial and mammalian biological matrices often contain aminoalkylphosphonate N-acetyltransferases (such as PhnO), which recognize these analogs and neutralize them via N-acetylation[3].

  • Chemical Stability: In complex biological assays, phosphonates can be susceptible to oxidative dephosphonylation, leading to the unintended release of phosphoric acid and loss of inhibitory activity[4].

To confidently advance AMBPA in a screening cascade, we must quantitatively separate its primary target engagement from these off-target metabolic liabilities.

Comparative Performance Data

To establish an objective baseline, we compared AMBPA against a shorter-chain analog, (1-Amino-1-methylethyl)phosphonic acid, and the standard reference inhibitor Alafosfalin. The data below summarizes their performance across primary target inhibition and off-target cross-reactivity assays.

CompoundTarget Aminopeptidase IC 50​ (nM)Off-Target Protease IC 50​ (µM)PhnO Acetylation Rate (pmol/min/mg)Selectivity Index (Off-Target / Target)
AMBPA (Candidate) 45 ± 3 >100 12.4 ± 1.1 >2200
(1-Amino-1-methylethyl)phosphonic acid320 ± 1585 ± 585.6 ± 4.2265
Alafosfalin (Reference)12 ± 21.5 ± 0.2340.5 ± 15.0125

Key Insight: AMBPA demonstrates superior selectivity. The bulky 1-methylbutyl side chain sterically hinders the active site of off-target N-acetyltransferases like PhnO[3], resulting in a significantly lower cross-reactivity rate compared to the reference standard.

Self-Validating Experimental Protocols

Do not rely on endpoint assays to evaluate transition-state analogs. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Continuous Fluorogenic Aminopeptidase Inhibition (Primary Target)

This assay measures specific target engagement while accounting for the unique kinetics of phosphonates.

  • Enzyme Pre-incubation: Incubate 10 nM recombinant aminopeptidase with varying concentrations of AMBPA in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) for 30 minutes at 37°C.

    • Causality: Phosphonic transition-state analogs typically exhibit slow, tight-binding kinetics[2]. Omitting this pre-incubation step prevents the establishment of equilibrium, leading to a severe underestimation of the inhibitor's potency.

  • Substrate Addition: Add 50 µM of the fluorogenic substrate (e.g., Leu-AMC) and monitor fluorescence continuously (Ex: 380 nm / Em: 460 nm) for 45 minutes.

    • Self-Validation: Simultaneously run a "No-Enzyme" control well. This internal control is mandatory to rule out auto-hydrolysis of the AMC substrate, ensuring that all detected fluorescence is strictly enzyme-mediated.

Protocol B: LC-MS/MS PhnO Acetylation Cross-Reactivity (Off-Target)

This assay quantifies metabolic liability and off-target binding.

  • Reaction Assembly: Combine 100 µM AMBPA, 500 µM Acetyl-CoA, and 50 nM recombinant PhnO[3] in 100 mM Tris-HCl (pH 8.0). Incubate at 37°C for 60 minutes.

    • Self-Validation: Include a parallel reaction using heat-inactivated PhnO (boiled at 95°C for 10 mins). This establishes the non-enzymatic background acetylation rate, preventing false-positive cross-reactivity assignments.

  • LC-MS/MS Quantification: Quench the reaction with 1% formic acid and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the specific mass shift (+42 Da) of the N-acetylated metabolite.

    • Causality: We employ direct LC-MS/MS detection rather than a coupled CoA-release fluorescence assay. While fluorescence is higher throughput, it is highly susceptible to interference from compound auto-oxidation or trace thiols. Direct mass detection provides unambiguous structural confirmation of off-target cross-reactivity.

Pathway Visualization

The following diagram illustrates the logical divergence between primary target efficacy and off-target cross-reactivity pathways evaluated in our protocols.

CrossReactivity AMBPA (1-Amino-1-methylbutyl) phosphonic acid Target Target Aminopeptidases (Primary Assay) AMBPA->Target Specific Binding OffTarget PhnO N-acetyltransferase (Cross-Reactivity) AMBPA->OffTarget Off-Target Binding Readout1 Transition-State Inhibition (IC50) Target->Readout1 Fluorogenic Assay Readout2 Acetylated Metabolite (LC-MS/MS) OffTarget->Readout2 Metabolic Clearance

Figure 1: AMBPA primary target inhibition versus PhnO off-target cross-reactivity pathways.

Sources

Comparative

Structural comparison of (1-Amino-1-methylbutyl)phosphonic acid hydrate and natural amino acids

An in-depth structural and mechanistic comparison between (1-Amino-1-methylbutyl)phosphonic acid hydrate and natural amino acids reveals fundamental principles of bioisosteric drug design. By replacing a planar carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and mechanistic comparison between (1-Amino-1-methylbutyl)phosphonic acid hydrate and natural amino acids reveals fundamental principles of bioisosteric drug design. By replacing a planar carboxylic acid with a tetrahedral phosphonic acid, researchers can engineer molecules that hijack enzymatic pathways.

This guide provides a rigorous comparison of these molecular classes, detailing their physicochemical divergence, biological implications, and the experimental workflows required to validate their performance.

Structural and Physicochemical Divergence

(1-Amino-1-methylbutyl)phosphonic acid hydrate (CAS: 125078-17-3) is an unnatural, sterically hindered α -aminophosphonic acid. It serves as a bioisostere to natural aliphatic amino acids, such as L-Isoleucine or L-Norvaline. However, the substitution of the carboxylate group (-COOH) with a phosphonate group (-PO 3​ H 2​ ) fundamentally alters the molecule's geometry, acidity, and reactivity[1].

The Tetrahedral Advantage

The most critical structural distinction lies in the hybridization of the acidic center. Natural amino acids feature an sp 2 -hybridized, planar carboxylate group (bond angles ~120°). In contrast, the phosphonate group is sp 3 -hybridized, forming a tetrahedral geometry (bond angles ~109.5°). This tetrahedral shape perfectly mimics the high-energy, transient tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide bond[2].

Steric Hindrance and Acidity

Furthermore, (1-Amino-1-methylbutyl)phosphonic acid possesses a quaternary α -carbon (bonded to an amine, a phosphonate, a methyl group, and a propyl chain). This creates extreme steric bulk, locking the molecule into specific conformations. Acid-base behavior also diverges significantly: while carboxylic acids are monoprotic (pK a​ ~2.2), phosphonic acids are diprotic (pK a​1 ~1.5, pK a​2 ~7.5). At a physiological pH of 7.4, the phosphonate exists as a dynamic equilibrium of monoanions and dianions, drastically altering its electrostatic interactions within biological targets.

Quantitative Physicochemical Comparison
PropertyNatural Amino Acid (e.g., L-Isoleucine)(1-Amino-1-methylbutyl)phosphonic acidMechanistic Impact
Acidic Group Carboxylic Acid (-COOH)Phosphonic Acid (-PO 3​ H 2​ )Alters electrostatic binding affinity and transition state mimicry.
Acidic pK a​ ~2.3 (Monoprotic)~1.5 and ~7.5 (Diprotic)Phosphonate exists as a mixture of mono/dianions at physiological pH.
Geometry Planar (sp 2 , ~120°)Tetrahedral (sp 3 , ~109.5°)Tetrahedral geometry mimics the peptide hydrolysis transition state.
α -Carbon Secondary (1 H, 1 side chain)Quaternary (Methyl + Propyl)Extreme steric hindrance prevents enzymatic active-site access.
Enzymatic Stability Labile (C-N peptide bond)Highly Stable (C-P bond)Confers absolute resistance to proteolytic degradation.

Biological Implications: Transition State Mimicry

Because α -aminophosphonic acids structurally resemble the tetrahedral intermediate of peptide hydrolysis, they act as potent, competitive inhibitors for a wide spectrum of proteases and ligases[3]. When a protease attempts to cleave a peptide sequence containing this unnatural analogue, the enzyme's active site binds the tetrahedral phosphonate tightly. However, because the C-P bond is entirely resistant to proteolytic cleavage compared to a standard C-N peptide bond, the enzyme becomes trapped in an inhibited state[4].

G cluster_0 Natural Amino Acid / Peptide cluster_1 α-Aminophosphonic Acid N1 Planar Peptide Bond (sp2 Carboxylate) N2 Protease Attack N1->N2 N3 Labile Cleavage (Hydrolysis) N2->N3 P1 Tetrahedral Phosphonate (sp3 Geometry) P2 Transition State Mimicry P1->P2 P3 Protease Inhibition (Stable C-P Bond) P2->P3

Logical comparison of enzymatic processing: Natural planar peptide bonds vs. tetrahedral phosphonate mimics.

Experimental Validation Protocols

To objectively validate the performance of (1-Amino-1-methylbutyl)phosphonic acid against natural amino acids, the following self-validating experimental workflows must be employed. Every protocol is designed with internal controls to ensure data integrity.

Protocol A: X-Ray Crystallographic Resolution of Geometry

Causality: X-ray crystallography is selected over NMR spectroscopy because it provides absolute spatial coordinates and bond angles, which is the only definitive way to prove the tetrahedral transition state mimicry (O-P-O angles ~112°) responsible for its biological activity. Self-Validating System: The compound is co-crystallized with a model protease (e.g., Leucine Aminopeptidase). The resolution of the enzyme's native conformation acts as an internal control for crystal quality.

  • Complex Formation: Incubate 10 mg/mL of purified protease with a 5-fold molar excess of (1-Amino-1-methylbutyl)phosphonic acid in 20 mM HEPES buffer (pH 7.4) for 2 hours at 4°C to ensure steady-state binding.

  • Crystallization: Utilize hanging-drop vapor diffusion. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).

  • Data Collection: Harvest crystals after 7 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant to prevent ice lattice diffraction. Collect diffraction data at a synchrotron light source (100 K).

  • Refinement: Solve the structure using molecular replacement. Measure the O-P-O bond angles to confirm the sp 3 tetrahedral geometry against the planar sp 2 geometry of a natural amino acid control.

Protocol B: Enzymatic Stability and Inhibition Assay

Causality: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is utilized because the highly polar phosphonate group drastically alters ionization efficiency and chromatographic retention. MRM provides absolute specificity for the parent mass, eliminating false positives from buffer salts. Self-Validating System: A parallel incubation with a known labile natural dipeptide (e.g., Leu-Gly) serves as a positive control. If the natural peptide degrades while the phosphonate remains intact, the assay successfully validates both enzyme activity and compound stability.

  • Substrate Preparation: Prepare 10 µM stock solutions of (1-Amino-1-methylbutyl)phosphonic acid and the control natural peptide (Leu-Gly) in simulated physiological buffer (PBS, pH 7.4).

  • Protease Incubation: Add 10 nM of target protease to the solutions. Incubate at 37°C in a thermoshaker at 300 rpm.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. This denatures the protease and protonates the phosphonate for positive-ion MS mode. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated enzyme.

  • LC-MS/MS Quantification: Inject the supernatant into a C18 column. Monitor the specific precursor-to-product ion transitions for both the phosphonate and the natural peptide. Calculate the half-life ( t1/2​ ) based on the area under the curve (AUC) decay over time.

Workflow S1 1. Compound & Enzyme Incubation (37°C, pH 7.4) S2 2. Time-Course Aliquot Sampling (0, 15, 30, 60, 120 min) S1->S2 S3 3. Reaction Quenching (0.1% Formic Acid in MeCN) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Kinetic Data Modeling (Half-life & Ki determination) S4->S5

Step-by-step experimental workflow for validating the enzymatic stability and inhibitory kinetics.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (1-Amino-1-methylbutyl)phosphonic Acid Hydrate

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental success but also for ensuring a safe and compliant laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental success but also for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of (1-Amino-1-methylbutyl)phosphonic acid hydrate, grounded in established safety protocols and regulatory standards.

Immediate Safety and Hazard Profile

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential irritation or burns.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and potential splashes.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Face Shield RecommendedProvides an additional layer of protection for the face and eyes, especially when handling larger quantities.[1]
Core Disposal Procedures: A Step-by-Step Guide

The primary and universally recommended method for the disposal of (1-Amino-1-methylbutyl)phosphonic acid hydrate is through a licensed professional waste disposal company.[1][2] This ensures that the chemical is managed in compliance with all local, regional, and national hazardous waste regulations.[4] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1]

Step 1: Collection and Containment

  • Segregation: Collect any surplus or non-recyclable (1-Amino-1-methylbutyl)phosphonic acid hydrate waste in a designated, suitable, and closed container.[1][2] This container must be chemically compatible with the waste.[4][5]

  • Avoid Dust: When handling the solid form, take care to avoid creating dust.[1]

  • Labeling: As soon as waste accumulation begins, clearly label the container with "Hazardous Waste," the full chemical name "(1-Amino-1-methylbutyl)phosphonic acid hydrate," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2][6] Vague labels are not compliant.[6]

Step 2: Storage

  • Designated Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][2][5]

  • Incompatible Materials: Keep the waste container away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Secondary Containment: It is best practice to use secondary containment systems to prevent spills from spreading.[4][7]

Step 3: Professional Disposal

  • Contact Professionals: Arrange for the pickup and disposal of the waste by contacting a licensed hazardous waste disposal company or your institution's EHS department.[1][2]

  • Incineration: The likely method of disposal will be incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] An alternative method involves dissolving or mixing the material with a combustible solvent before incineration.[1]

Step 4: Disposal of Contaminated Materials

  • Any items that have come into contact with (1-Amino-1-methylbutyl)phosphonic acid hydrate, such as gloves, weigh boats, spatulas, and empty containers, should be treated as hazardous waste and disposed of in the same manner as the unused product.[1][6]

Disposal Workflow

A Waste Generation ((1-Amino-1-methylbutyl)phosphonic acid hydrate) B Segregate in a Labeled, Compatible Container A->B E Improper Disposal A->E C Store in a Designated, Ventilated Area B->C D Contact Licensed Hazardous Waste Disposal Company C->D H Professional Disposal (e.g., Incineration) D->H F Regular Trash E->F Prohibited G Drain E->G Prohibited

Caption: Decision workflow for the proper disposal of (1-Amino-1-methylbutyl)phosphonic acid hydrate.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, prompt and appropriate action is critical.

For Small Spills:

  • Evacuate and Ventilate: Clear the immediate area and ensure there is adequate ventilation.[2]

  • Absorb: Carefully cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[2]

  • Collect and Dispose: Sweep up the absorbed material and place it into a designated hazardous waste container for professional disposal.[1][2]

For Large Spills:

  • Evacuate the area immediately and contact your institution's emergency response team or EHS department.[2] Do not attempt to clean up a large spill without proper training and equipment.[2]

In Case of Exposure:

  • Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of water.[3] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, get medical advice.[3]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do NOT induce vomiting.[8][9]

Regulatory Compliance

Adherence to regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[4][10] Key aspects of compliance include:

  • Waste Documentation: Maintaining records of hazardous waste generation is a requirement.[4]

  • Training: All personnel who handle hazardous waste must receive proper training.[4][11]

  • Storage Time Limits: Be aware of the maximum time hazardous waste can be stored on-site, which can be as long as six months for academic labs under specific EPA regulations.[4]

By following these procedures, you can ensure the safe handling and disposal of (1-Amino-1-methylbutyl)phosphonic acid hydrate, protecting yourself, your colleagues, and the environment.

References

  • Safe Disposal of [Amino(phenyl)methyl]phosphonic Acid: A Procedural Guide - Benchchem.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health.
  • Navigating the Safe Disposal of Phosphonous Acid: A Procedural Guide - Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Chemistry Lab Waste Disposal - Environmental Marketing Services.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.

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